Product packaging for 7-O-Methylbiochanin A(Cat. No.:CAS No. 34086-51-6)

7-O-Methylbiochanin A

Numéro de catalogue: B190679
Numéro CAS: 34086-51-6
Poids moléculaire: 298.29 g/mol
Clé InChI: DQNLRFRBAWCJHQ-UHFFFAOYSA-N
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Description

7,4'-Dimethoxy-5-hydroxyisoflavone has been reported in Peperomia leptostachya, Ormosia henryi, and other organisms with data available.
isolated from Myristica malabarica;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B190679 7-O-Methylbiochanin A CAS No. 34086-51-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNLRFRBAWCJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187684
Record name 5-Hydroxy-4',7-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34086-51-6
Record name 5-Hydroxy-4',7-dimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-4',7-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 7-O-Methylbiochanin A (5-Hydroxy-7,4'-dimethoxyisoflavone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylbiochanin A, systematically known as 5-hydroxy-7,4'-dimethoxyisoflavone, is a naturally occurring isoflavone (B191592), a class of phytoestrogens. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis are presented, along with an exploration of its engagement with cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is derived from the methylation of the 7-hydroxyl group of Biochanin A. Its chemical identity is confirmed by various spectroscopic and analytical methods.

Chemical Structure:

Chemical structure of this compound

Synonyms: 5-Hydroxy-7,4'-dimethoxyisoflavone, 4',7-Di-O-methylgenistein, Biochanin A 7-methyl ether.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 34086-51-6
Molecular Formula C₁₇H₁₄O₅[1]
Molecular Weight 298.29 g/mol [1]
IUPAC Name 5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one[1]
SMILES COc1ccc(cc1)-c2coc3cc(cc(c3c2=O)O)OC[1]
InChI InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3[1]
InChIKey DQNLRFRBAWCJHQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. These properties are crucial for its handling, formulation, and interpretation of biological activity.

Table 2: Physicochemical Data

PropertyValueReference
Physical State Solid[2]
Melting Point 182-184 °C[2]
UV-Vis (λmax) 261, 287 nm[3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone-

Table 3: Spectroscopic Data

TechniqueKey Data Points
¹H NMR (CDCl₃) δ 7.90-7.50 (m, aromatic protons), 6.83 (s, 1H, H-3), 3.97 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃)[4]
¹³C NMR (CDCl₃) δ 177.1 (C=O), 163.6, 154.5, 131.8, 131.3, 129.1, 126.2, 125.1, 119.8, 107.4 (aromatic carbons), 62.1, 61.5 (-OCH₃)[4]
IR (KBr, cm⁻¹) 3402 (-OH), 1674 (C=O conjugated), 1589, 1512 (aromatic C=C), 1265 (C-O)[3]
Mass Spectrometry [M+H]⁺ at m/z 299.0968[5]

Experimental Protocols

Synthesis of 5-Hydroxy-7,4'-dimethoxyisoflavone

The following is a representative synthetic protocol adapted from established methods for flavone (B191248) and isoflavone synthesis.[3][6]

Objective: To synthesize 5-hydroxy-7,4'-dimethoxyisoflavone from commercially available starting materials.

Materials:

Procedure:

  • Esterification: To a solution of 2,4-dihydroxy-6-methoxyacetophenone in pyridine, slowly add 4-methoxybenzoyl chloride at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice-cold dilute hydrochloric acid to precipitate the ester. Filter, wash with water, and dry the crude product.

  • Baker-Venkataraman Rearrangement: Dissolve the crude ester in pyridine and add powdered potassium hydroxide. Heat the mixture at 60 °C for 3 hours with stirring. Acidify the cooled reaction mixture with dilute hydrochloric acid to precipitate the diketone. Filter, wash with water, and dry.

  • Cyclization: Reflux the diketone with a catalytic amount of iodine in dimethyl sulfoxide (DMSO) for 2 hours. Pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine. The precipitated solid is 5-hydroxy-7,4'-dimethoxyisoflavone.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-hydroxy-7,4'-dimethoxyisoflavone.

  • Characterization: Confirm the structure and purity of the synthesized compound using melting point determination, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the purity of synthesized or isolated 5-hydroxy-7,4'-dimethoxyisoflavone.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of accurately weighed 5-hydroxy-7,4'-dimethoxyisoflavone in methanol (B129727). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, primarily as an antagonist of the Protease-Activated Receptor 4 (PAR4), which is involved in platelet aggregation and thrombosis.[7]

PAR4 Antagonism and Antiplatelet Activity

Studies have shown that 5-hydroxy-7,4'-dimethoxyisoflavone can inhibit PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[7] This suggests its potential as an antithrombotic agent with a potentially lower bleeding risk compared to some existing antiplatelet drugs.[7]

Modulation of Downstream Signaling Pathways

The antagonistic effect on PAR4 leads to the inhibition of several downstream signaling pathways, including:

  • Ca²⁺/protein kinase C (PKC) pathway[7]

  • Akt signaling pathway[7]

  • Mitogen-activated protein kinases (MAPK) ERK and p38 pathways[7]

Below is a diagram illustrating the inhibitory effect of this compound on the PAR4 signaling cascade in platelets.

PAR4_Signaling_Inhibition Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 activates Gq Gq PAR4->Gq activates Compound This compound Compound->PAR4 inhibits PLC PLC Gq->PLC Akt Akt Gq->Akt MAPK MAPK (ERK, p38) Gq->MAPK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC co-activates Platelet_Activation Platelet Aggregation GPIIb/IIIa Activation P-selectin Secretion PKC->Platelet_Activation Akt->Platelet_Activation MAPK->Platelet_Activation

Caption: Inhibition of PAR4 signaling by this compound.

Conclusion

This compound (5-hydroxy-7,4'-dimethoxyisoflavone) is an isoflavone with significant potential for therapeutic applications, particularly in the context of thrombotic diseases due to its PAR4 antagonistic activity. This guide provides essential chemical, physical, and biological data, along with procedural outlines to facilitate further research and development. The detailed information on its structure, properties, synthesis, and mechanism of action serves as a valuable starting point for scientists and researchers aiming to explore the full therapeutic potential of this promising natural product derivative. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

A Comprehensive Technical Guide to the Natural Plant Sources of Biochanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the natural plant sources of Biochanin A, a biologically active isoflavone (B191592) of significant interest to the scientific community. This document outlines the quantitative distribution of Biochanin A across various plant species, details the experimental protocols for its extraction and analysis, and elucidates the key signaling pathways it modulates.

Principal Natural Plant Sources of Biochanin A

Biochanin A is predominantly found in leguminous plants. The most significant and well-documented sources include red clover (Trifolium pratense), chickpea (Cicer arietinum), alfalfa (Medicago sativa), soy (Glycine max), and peanuts (Arachis hypogaea)[1][2][3]. Among these, red clover is often cited as one of the richest sources of this O-methylated isoflavone[4][5]. The concentration of Biochanin A can vary considerably depending on the plant species, cultivar, specific plant part, and germination conditions[1][6][7].

Quantitative Analysis of Biochanin A in Plant Sources

The following tables summarize the quantitative data for Biochanin A content in various plant sources, compiled from multiple research studies. These values highlight the variability and richness of Biochanin A in different plant materials.

Table 1: Concentration of Biochanin A in Red Clover (Trifolium pratense)

Cultivar/EcotypePlant PartBiochanin A Concentration (mg/g Dry Matter)Reference
'Radviliai'Whole Above Ground Part8.09 (Total Isoflavones)[1]
'Vyliai'Whole Above Ground Part7.29 (Total Isoflavones)[1]
No. 2739Whole Above Ground Part7.15 (Total Isoflavones)[1]
Various CultivarsLeaves4.57 - 6.86[1]
Various CultivarsStemsNot specified, lower than leaves and flowers[1]
Various CultivarsFlowers0.57 - 1.16[1]
Slovakian 4n genotype m82Leaves5.49[7]
Various GenotypesLeaves0.59 - 5.94[7]
Various GenotypesFlowers0.17 - 1.52[7]
Various GenotypesStems0.08 - 0.56[7]

Table 2: Concentration of Biochanin A in Chickpea (Cicer arietinum)

Variety/ConditionPlant PartBiochanin A ConcentrationReference
Untreated SeedsSeed0.18 ± 0.02 mg/10 g[6]
Germinated (Day 10)Sprout2.10 ± 0.08 mg/g[6]
3% Ethanol-Treated (Day 10)Sprout2.21 ± 0.04 mg/g[6]
Light-Treated (Day 8)Sprout2.34 ± 0.04 mg/g[6]
Blanoro Cultivar (Control)SproutHigh content
Patron Cultivar (Control)SproutLower than Blanoro
San Antonio Cultivar (Control)SproutLower than Patron
FlourFlour9 µg/g (as hydrolyzable derivatives)[8]
Protein ConcentrateConcentrate31 µg/g (as aglycone)[8]

Table 3: Concentration of Biochanin A in Other Legumes

Plant SourcePlant Part/ConditionBiochanin A ConcentrationReference
Peanut (Arachis hypogaea)Runner peanuts, kernels with skin0.06 mg/100 g Fresh Weight[9]
Soy (Glycine max)Not specifiedPresent, but generally lower than red clover and chickpea[2][3]
Alfalfa (Medicago sativa)Not specifiedPresent, but generally lower than red clover and chickpea[2][3]

Experimental Protocols

Extraction of Biochanin A from Plant Material

A widely used method for the extraction of isoflavones, including Biochanin A, from plant material is Ultrasound-Assisted Extraction (UAE) followed by High-Performance Liquid Chromatography (HPLC) analysis[10].

Protocol: Ultrasound-Assisted Extraction of Biochanin A from Red Clover [10]

  • Sample Preparation: Dry the plant material (e.g., red clover leaves) and grind it into a fine powder. Sieve the powder to a specific particle size (e.g., 40 mesh).

  • Extraction Solvent: Prepare an 86% ethanol (B145695) solution in water.

  • Extraction Procedure:

    • Weigh a precise amount of the powdered plant material.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:29 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 40°C).

    • Follow with a water bath incubation for a defined period (e.g., 2 hours).

  • Sample Clarification: After extraction, centrifuge the mixture to pellet the solid plant material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Quantification of Biochanin A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of isoflavones in complex matrices like plant extracts[8][11].

Protocol: LC-MS/MS Analysis of Biochanin A in Chickpea [11]

  • Sample Preparation (Acid Hydrolysis):

    • To 2 g of milled chickpea sample, add 20 mL of 80% methanol, 20 mL of 3.4 N HCl, and 500 µL of 1% butylated hydroxytoluene (BHT) in methanol.

    • Heat the mixture at 75°C for 150 minutes.

    • After cooling, take 10 mL of the hydrolysate and add 1.2 mL of 10 M NaOH.

    • Centrifuge the mixture at 9000 x g for 5 minutes.

    • Collect the supernatant, dry it under nitrogen, and reconstitute in 1 mL of 80% methanol.

    • Filter the reconstituted sample through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • LC System: A triple quadrupole LC-MS/MS system.

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18).

    • Mobile Phase: A gradient elution using two solvents, typically water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature, for instance, 35°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), usually in positive or negative mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Biochanin A are monitored.

  • Quantification: Create a calibration curve using certified standards of Biochanin A. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Biochanin A

Biochanin A exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.

Inhibition of MAPK/Erk1/2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (Erk1/2) cascade, is crucial for cell proliferation and survival. Biochanin A has been shown to inhibit the phosphorylation of Erk1/2, thereby downregulating this pro-growth signaling pathway. This inhibition is a key mechanism behind its anti-cancer properties[1][12].

MAPK_Pathway BiochaninA Biochanin A Erk Erk1/2 BiochaninA->Erk Inhibits Phosphorylation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->Erk Proliferation Cell Proliferation Survival Erk->Proliferation

Biochanin A Inhibition of the MAPK/Erk1/2 Signaling Pathway.
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. In pathological conditions, its over-activation can contribute to chronic inflammation and cancer. Biochanin A has demonstrated the ability to inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators[1][5][6].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus BiochaninA Biochanin A IKK IKK Complex BiochaninA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits NFkB_active Active NF-κB NFkB_complex->NFkB_active IkBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression

Biochanin A Modulation of the NF-κB Signaling Pathway.

Conclusion

Biochanin A is a readily available isoflavone found in a variety of common leguminous plants. This guide provides a consolidated resource for researchers and drug development professionals, offering quantitative data on its natural sources, detailed experimental protocols for its analysis, and an overview of its mechanisms of action through key signaling pathways. The information presented herein is intended to facilitate further research and development of Biochanin A for its potential therapeutic applications.

References

The Pathway to a Key Isoflavone: A Technical Guide to the Biosynthesis of 7-O-Methylbiochanin A in Legumes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 7-O-Methylbiochanin A, a significant O-methylated isoflavone (B191592) found in various leguminous plants. This document details the enzymatic steps involved in its formation, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Isoflavonoid Biosynthesis in Legumes

Isoflavonoids are a class of phenolic compounds predominantly produced by members of the legume family (Fabaceae). They play crucial roles in plant defense as phytoalexins and in symbiotic nitrogen fixation. Their structural similarity to estrogen has also made them a subject of intense research for their potential health benefits in humans.

This compound, also known as prunetin, is derived from the general phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants. The biosynthesis of isoflavonoids is a branch of this pathway, characterized by a key rearrangement reaction catalyzed by isoflavone synthase.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into the general phenylpropanoid pathway and the isoflavonoid-specific branch.

General Phenylpropanoid Pathway:

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by adding a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.

Isoflavonoid Branch:

  • Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI) converts naringenin chalcone to its isomeric flavanone (B1672756), naringenin.

  • Isoflavone Synthase (IFS) , a key cytochrome P450 enzyme, catalyzes the aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton, forming the isoflavone genistein (B1671435).

  • Isoflavone 4'-O-Methyltransferase (IOMT) methylates the 4'-hydroxyl group of genistein to produce biochanin A .

  • Finally, Isoflavone 7-O-Methyltransferase (IOMT) , the focus of this guide, catalyzes the methylation of the 7-hydroxyl group of biochanin A to yield This compound . S-adenosyl-L-methionine (SAM) serves as the methyl group donor in this reaction.

7-O-Methylbiochanin_A_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS Biochanin A Biochanin A Genistein->Biochanin A IOMT (4'-O) This compound This compound Biochanin A->this compound IOMT (7-O)

Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

Quantitative data for the specific 7-O-methylation of biochanin A is limited in the literature. However, kinetic parameters for isoflavone 7-O-methyltransferases (IOMTs) from various legume species have been determined using analogous substrates like daidzein (B1669772) and genistein. This data provides valuable insight into the enzymatic reaction.

Table 1: Kinetic Properties of Isoflavone 7-O-Methyltransferases (Analogous Substrates)

Enzyme SourceSubstrateKm (µM)Vmax (units/mg)Optimal pHReference
Medicago sativa (Alfalfa)Daidzein15Not Reported8.5[1]
Medicago sativa (Alfalfa)Genistein25Not Reported8.5[1]
Glycine max (Soybean)Daidzein10.5Not Reported8.0[2]
Glycine max (Soybean)Genistein12.3Not Reported8.0[2]

Note: The kinetic data presented above are for the 7-O-methylation of daidzein and genistein, which are structurally similar to biochanin A. These values can be used as an approximation for the enzymatic conversion of biochanin A to this compound.

Table 2: In Vivo Concentrations of Related Isoflavonoids in Legumes

Legume SpeciesCompoundConcentration (µg/g dry weight)TissueReference
Cicer arietinum (Chickpea)Biochanin A50-200Seedlings[3]
Cicer arietinum (Chickpea)Biochanin A-7-O-glucoside1000-5000Seedlings[3]
Trifolium pratense (Red Clover)Biochanin A1000-10000Leaves[4]

Experimental Protocols

This section outlines a general methodology for the heterologous expression, purification, and enzymatic assay of an isoflavone 7-O-methyltransferase (IOMT).

Heterologous Expression and Purification of Recombinant IOMT
  • Gene Cloning: The coding sequence of the putative IOMT is amplified from legume cDNA and cloned into an expression vector (e.g., pET vector with a His-tag).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG, and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged IOMT is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the recombinant protein is eluted with an imidazole (B134444) gradient.

  • Protein Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE.

Experimental_Workflow cluster_expression Heterologous Expression cluster_purification Purification cluster_assay Enzymatic Assay Gene Cloning Gene Cloning Transformation Transformation Gene Cloning->Transformation Protein Expression Protein Expression Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Protein Verification Protein Verification Affinity Chromatography->Protein Verification Reaction Setup Reaction Setup Protein Verification->Reaction Setup Incubation Incubation Reaction Setup->Incubation Product Analysis (HPLC) Product Analysis (HPLC) Incubation->Product Analysis (HPLC)

References

Biochanin A: A Comprehensive Technical Guide on its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biochanin A, an O-methylated isoflavone (B191592) predominantly found in red clover, soy, and other legumes, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] As a phytoestrogen, it exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties, making it a compound of interest for therapeutic development.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Biochanin A, detailed experimental protocols for its analysis, and a comprehensive look at its modulation of key cellular signaling pathways.

Physical and Chemical Properties

Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone) is a flavonoid with the chemical formula C₁₆H₁₂O₅.[1] Its chemical structure is characterized by a three-ring system with hydroxyl and methoxy (B1213986) functional groups that contribute to its biological activity.

Tabulated Physical and Chemical Data
PropertyValueReferences
Molecular Formula C₁₆H₁₂O₅[1][4]
Molecular Weight 284.26 g/mol [1][4]
Melting Point 210-216 °C[5][6][7]
Appearance Off-white to beige powder[7][8]
UV max (in Methanol) 261-263 nm[8][9][10]
CAS Number 491-80-5[1][7]
Solubility Profile

The solubility of Biochanin A is a critical factor for its formulation and bioavailability. It is sparingly soluble in water but shows good solubility in various organic solvents.

SolventSolubilityReferences
Water <1 mg/ml at 25°C[8]
Ethanol ~1-9 mg/mL[5][8][9]
Methanol Soluble[5]
Dimethyl Sulfoxide (DMSO) ~30-57 mg/mL[5][8][9]
Dimethylformamide (DMF) ~30 mg/mL[9]
Acetone Soluble[5]
Chloroform Soluble[5]

Key Signaling Pathways Modulated by Biochanin A

Biochanin A exerts its biological effects by modulating several key intracellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth and differentiation. Biochanin A has been shown to inhibit the phosphorylation of ERK1/2, thereby suppressing mitogenic signaling in cancer cells.[1][11] This inhibition contributes to its anti-proliferative effects.

MAPK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival ERK1/2->Proliferation, Differentiation, Survival Biochanin A Biochanin A Biochanin A->ERK1/2 Inhibits Phosphorylation PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival, Proliferation Cell Survival, Proliferation mTOR->Cell Survival, Proliferation Biochanin A Biochanin A Biochanin A->Akt Inhibits Phosphorylation Estrogen_Receptor_Signaling cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element ER->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Biochanin A Biochanin A Biochanin A->ER Binds to PPAR_Signaling cluster_nucleus Nucleus PPARγ PPARγ RXR RXR PPARγ->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element PPARγ->PPRE RXR->PPRE Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Biochanin A Biochanin A Biochanin A->PPARγ Activates NFkB_Signaling Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Translocates to nucleus Biochanin A Biochanin A Biochanin A->IKK Inhibits

References

Unveiling the Molecular intricacies of 7-O-Methylbiochanin A: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the molecular mechanisms of the isoflavone (B191592) Biochanin A. However, specific research on its derivative, 7-O-Methylbiochanin A, is limited. This guide provides a comprehensive overview of the established mechanisms of Biochanin A, which are presumed to be largely conserved in its 7-O-methylated form. The general effects of O-methylation on flavonoid bioactivity are also discussed to provide a theoretical framework for potential differences.

Introduction

This compound is a naturally occurring O-methylated isoflavone, a class of compounds known for their potential therapeutic properties. While direct studies on this compound are scarce, a wealth of research on its parent compound, Biochanin A, offers significant insights into its likely molecular mechanisms of action. This technical guide synthesizes the current understanding of Biochanin A's engagement with key cellular signaling pathways, its role in inducing apoptosis and cell cycle arrest, and its anti-inflammatory and neuroprotective effects. The potential influence of the 7-O-methylation on these activities is also considered.

General Effects of O-Methylation on Flavonoid Bioactivity

O-methylation is a common modification of flavonoids that can significantly alter their physicochemical properties and biological activities. Generally, methylation can:

  • Increase Lipophilicity: This can enhance the absorption and cellular uptake of the compound.

  • Improve Metabolic Stability: Methylated flavonoids are often less susceptible to enzymatic degradation, leading to a longer half-life in the body.

  • Alter Receptor Binding: The addition of a methyl group can change the molecule's shape and electronic distribution, potentially altering its affinity and selectivity for specific protein targets.

These modifications suggest that this compound may exhibit enhanced bioavailability and potentially modulated biological activity compared to Biochanin A.

Core Molecular Mechanisms of Action (Inferred from Biochanin A)

Biochanin A has been demonstrated to exert its effects through the modulation of several critical signaling pathways implicated in cancer, inflammation, and neurodegeneration.

Anticancer Effects

The anticancer properties of Biochanin A are attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Biochanin A promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[1][2][3]

  • Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria, leading to the activation of a cascade of executioner caspases, including caspase-3 and caspase-9, which dismantle the cell.[3]

  • PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Biochanin A can arrest the cell cycle at various phases, preventing cancer cell proliferation. This is achieved by:

  • Modulating Cyclins and Cyclin-Dependent Kinases (CDKs): It has been shown to downregulate the expression of cyclins such as Cyclin B1, Cyclin D1, Cyclin E, and their associated CDKs (CDK1, CDK2, CDK4), which are crucial for cell cycle progression.[3]

  • Upregulating CDK Inhibitors: Biochanin A can increase the expression of CDK inhibitors like p21 and p27, which act as brakes on the cell cycle.[1][3]

The following diagram illustrates the proposed mechanism of Biochanin A-induced apoptosis and cell cycle arrest.

cluster_0 Biochanin A (Inferred for this compound) cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Biochanin A Biochanin A Bcl2 Bcl-2 (Anti-apoptotic) Biochanin A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Biochanin A->Bax Activates Cyclins_CDKs Cyclins/CDKs Biochanin A->Cyclins_CDKs Inhibits p21_p27 p21/p27 Biochanin A->p21_p27 Activates Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Permeabilizes Caspases Caspase Cascade Mitochondria->Caspases Activates Caspases->Apoptosis Cyclins_CDKs->CellCycleArrest Cyclins_CDKs->CellCycleArrest p21_p27->Cyclins_CDKs Inhibits

Caption: Biochanin A's induction of apoptosis and cell cycle arrest.

Modulation of Key Signaling Pathways

Biochanin A has been shown to interfere with several pro-survival and pro-inflammatory signaling cascades.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Biochanin A has been observed to inhibit this pathway by:

  • Reducing Phosphorylation of PI3K and Akt: It decreases the levels of phosphorylated (active) PI3K and Akt, thereby dampening downstream signaling.[3]

cluster_0 Biochanin A (Inferred for this compound) cluster_1 PI3K/Akt Signaling Biochanin A Biochanin A PI3K PI3K Biochanin A->PI3K Inhibits Phosphorylation Akt Akt Biochanin A->Akt Inhibits Phosphorylation RTK Receptor Tyrosine Kinase RTK->PI3K Activates PI3K->Akt Activates (Phosphorylates) Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival

Caption: Inhibition of the PI3K/Akt survival pathway by Biochanin A.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and stress responses. Biochanin A has been reported to modulate this pathway, although the effects can be cell-type specific. In some cancer cells, it upregulates MAPK signaling, which can paradoxically lead to apoptosis.[4]

cluster_0 Biochanin A (Inferred for this compound) cluster_1 MAPK Signaling Biochanin A Biochanin A MAPK MAPK (ERK, JNK, p38) Biochanin A->MAPK Modulates Phosphorylation GrowthFactors Growth Factors MAPKKK MAPKKK GrowthFactors->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellResponse

Caption: Modulation of the MAPK signaling pathway by Biochanin A.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In inflammatory conditions, Biochanin A acts as an inhibitor of this pathway by:

  • Preventing IκBα Degradation: It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5]

  • Blocking NF-κB Nuclear Translocation: By stabilizing IκBα, Biochanin A prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like iNOS, IL-6, and TNF-α.[5]

cluster_0 Biochanin A (Inferred for this compound) cluster_1 NF-κB Signaling Biochanin A Biochanin A IKK IKK Biochanin A->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription

Caption: Inhibition of the NF-κB inflammatory pathway by Biochanin A.

Quantitative Data Summary (Biochanin A)

The following tables summarize quantitative data from studies on Biochanin A. This data provides a reference for the potency of the parent compound.

Table 1: Cytotoxicity of Biochanin A in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)
SK-Mel-28Malignant MelanomaMTT~5048
SK-Mel-28Malignant MelanomaMTT~2572

Data extracted from a study on human malignant melanoma cells.[4]

Table 2: Effects of Biochanin A on Apoptosis and Cell Cycle in Lung Cancer Cells

Cell LineTreatmentEffectObservation
A549Biochanin A (50, 100, 200 µM)Cell CycleDose-dependent increase in S-phase population
95DBiochanin A (60, 120, 240 µM)Cell CycleDose-dependent increase in S-phase population
A549Biochanin A (50, 100, 200 µM)ApoptosisDose-dependent increase in apoptotic cells
95DBiochanin A (60, 120, 240 µM)ApoptosisDose-dependent increase in apoptotic cells

Data from a study on lung cancer cells.[2]

Experimental Protocols (General Methodologies for Biochanin A)

The following are detailed methodologies for key experiments commonly used to investigate the molecular mechanisms of compounds like Biochanin A.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound (e.g., Biochanin A) for specified time periods (e.g., 24, 48, 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

cluster_0 MTT Assay Workflow start Seed Cells treat Treat with Compound start->treat add_mtt Add MTT treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate Viability read->calculate

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins.

Protocol:

  • Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

cluster_0 Western Blot Workflow lysis Cell Lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect

Caption: A generalized workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells (including both adherent and floating cells) and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.

cluster_0 Cell Cycle Analysis Workflow treat Cell Treatment harvest Harvest & Wash treat->harvest fix Fixation in Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Flow Cytometry Analysis stain->analyze

Caption: A simplified workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

The molecular mechanisms of Biochanin A are well-characterized, revealing its potential as a multi-targeted agent against cancer and inflammatory diseases through its modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways, as well as its ability to induce apoptosis and cell cycle arrest. While it is plausible that this compound shares these mechanisms, the 7-O-methylation could enhance its potency and pharmacokinetic profile.

Future research should focus on directly investigating the molecular targets and cellular effects of this compound to confirm and expand upon the mechanisms of its parent compound. Such studies would be invaluable for the drug development community, providing a clearer understanding of its therapeutic potential and paving the way for preclinical and clinical evaluation. Structure-activity relationship (SAR) studies comparing Biochanin A with its methylated and other derivatives would also be highly informative.

References

Biochanin A: A Technical Guide to its Biological Activities and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biochanin A (BCA) is an isoflavone (B191592) phytoestrogen found predominantly in red clover, soy, and alfalfa sprouts.[1] Extensive preclinical research has demonstrated its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.[1][2] These activities are attributed to its ability to modulate a wide array of cellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[3][4][5] This document provides a comprehensive technical overview of the biological activities of Biochanin A, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development initiatives.

Introduction

Isoflavones have garnered significant attention for their potential health benefits, with Biochanin A emerging as a promising multifunctional compound.[1] It is the methylated precursor of genistein (B1671435) and has been shown to influence vital cellular processes involved in the pathogenesis of numerous chronic diseases.[6] Its pleiotropic effects, demonstrated across a wide range of in vitro and in vivo models, make it a compelling candidate for therapeutic development.[1][3] This guide synthesizes the current scientific literature on Biochanin A, focusing on the molecular mechanisms that underpin its pharmacological effects.

Pharmacological Activities

Anticancer Activity

Biochanin A exhibits potent anticancer properties against a variety of malignancies, including breast, prostate, lung, pancreatic, and skin cancers.[1][5][7] Its mechanisms involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and invasion.[8][9]

  • Breast Cancer : In HER-2-positive breast cancer cells (SK-BR-3), Biochanin A inhibits HER-2 receptor activation and downstream signaling pathways, including Erk1/2 (MAPK), Akt, and mTOR.[10][11] It also suppresses the expression of the NF-κB transcription factor.[10]

  • Prostate Cancer : BCA demonstrates anti-proliferative effects by inhibiting the aromatase enzyme, which reduces estrogen levels.[3] It can also induce TRAIL-associated cell death by deactivating NF-κB.[3]

  • Pancreatic Cancer : It has been shown to hinder the cluster formation, mitosis, migration, and invasion of pancreatic cancer cells by deactivating EGFR, Akt, and MAPK pathways.[3][8]

  • Melanoma : In SK-Mel-28 human malignant melanoma cells, Biochanin A significantly inhibits growth and induces apoptosis in a dose-dependent manner.[7] It also leads to the inhibition of cell migration and invasion.[7]

Table 1: Quantitative Anticancer Effects of Biochanin A

Cancer Type Cell Line Concentration/Dose Effect Reference
HER-2+ Breast Cancer SK-BR-3 50 µM Inhibition of Erk1/2 phosphorylation (31.27 ± 16.71% of control) [10]
HER-2+ Breast Cancer SK-BR-3 50 µM Inhibition of Akt phosphorylation (10.17 ± 7.89% of control) [10]
HER-2+ Breast Cancer SK-BR-3 50 µM Inhibition of mTOR phosphorylation (42.26 ± 12.18% of control) [10]
HER-2+ Breast Cancer SK-BR-3 20 µM Reduction of NF-κB expression (49.93 ± 5.41% of control) [10]
HER-2+ Breast Cancer SK-BR-3 50 µM Reduction of NF-κB expression (44.53 ± 6.44% of control) [10]

| Multiple Myeloma | U266 (in vivo) | Not specified | Significant reduction in tumor growth in NOD/SCID mice |[3] |

Anti-inflammatory Activity

Biochanin A exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][12] It modulates key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[13][14]

  • Inhibition of Mediators : In LPS-activated RAW 264.7 macrophages, Biochanin A inhibits the production of nitric oxide (NO), iNOS, COX-2, TNF-α, IL-1β, and IL-6.[6][13][14]

  • Mechanism : The anti-inflammatory action is linked to its ability to prevent the phosphorylation and degradation of IκBα, which blocks the nuclear translocation and activation of NF-κB.[6][14] It also blocks the phosphorylation of p38 MAPK.[14]

  • In Vivo Efficacy : In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, Biochanin A treatment (20 and 40 mg/kg) alleviated the disease activity index, restored colon length, and reduced the expression of inflammatory cytokines by inhibiting the MAPK/NF-κB axis.[13]

Table 2: Quantitative Anti-inflammatory Effects of Biochanin A

Model System Concentration/Dose Measured Parameter Result Reference
LPS-activated RAW 264.7 cells 15, 30, 60 µM Nitrite Production Dose-dependent inhibition (p < 0.0001) [13]
LPS-activated RAW 264.7 cells 15, 30, 60 µM IL-1β Release Dose-dependent inhibition (p < 0.0001) [13]
LPS-activated RAW 264.7 cells 15, 30, 60 µM TNF-α Release Dose-dependent inhibition (p < 0.01) [13]
DSS-induced Colitis (mice) 20, 40 mg/kg Disease Activity Index Significant alleviation (p < 0.0001) [13]

| Myocardial I/R Injury (rats) | Not specified | Serum IL-1β, IL-18, IL-6, TNF-α | Significant decrease |[15] |

Antioxidant Activity

Biochanin A demonstrates notable antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defense systems.[12][16]

  • ROS Scavenging : It directly scavenges free radicals, an activity demonstrated in various assays including DPPH, ABTS, and nitric oxide scavenging.[17]

  • Enzyme Activity : BCA increases the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[12][18]

  • Nrf2 Pathway : A key mechanism for its antioxidant effect is the activation of the Nrf2 signaling pathway.[3][18] Biochanin A can bind to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant response element (ARE)-driven genes like heme oxygenase-1 (HO-1).[3][18] This has been shown to protect against oxidative damage in various models, including cerebral ischemia/reperfusion injury.[18][19]

Table 3: Quantitative Antioxidant Effects of Biochanin A

Model System Concentration/Dose Measured Parameter Result Reference
Cerebral I/R Injury (rats) 10, 20, 40 mg/kg/day SOD and GSH-Px activity Significant enhancement [18][19]
Cerebral I/R Injury (rats) 10, 20, 40 mg/kg/day MDA content Significant suppression [18][19]
In vitro chemical assays 5, 10, 20, 40 µg/ml DPPH, ABTS, NO scavenging Dose-dependent increase in activity [17]

| t-BHP-induced HepG2 cells | Not specified | Nrf2 signaling | Activation |[3] |

Neuroprotective Effects

Biochanin A has been proven effective in models of several neurological diseases, including stroke, Alzheimer's, and Parkinson's disease.[20] Its neuroprotective mechanisms are multifaceted, involving its anti-inflammatory, antioxidant, and anti-apoptotic properties.[20][21]

  • Cerebral Ischemia : In rat models of middle cerebral artery occlusion (MCAO), pretreatment with Biochanin A (10, 20, or 40 mg/kg) significantly improved neurological deficits, reduced infarct volume, and decreased cerebral edema.[18][19]

  • Mechanism : These protective effects are attributed to the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB-mediated inflammatory pathway in ischemic brain tissue.[18][21] It also reduces the levels of inflammatory mediators, MAPK, TLR-4, and NADPH oxidase.[21]

  • Anti-apoptotic : Biochanin A protects neurons by inhibiting apoptosis, in part through the activation of the PI3K/Akt signaling cascade.[21]

Table 4: Quantitative Neuroprotective Effects of Biochanin A

Model System Dose Measured Parameter Result Reference
Cerebral I/R Injury (rats) 10, 20, 40 mg/kg/day Infarct Size Significant decrease [18][19]
Cerebral I/R Injury (rats) 10, 20, 40 mg/kg/day Neurological Score Significant improvement [18][19]

| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | Brain Edema | Significant decrease |[18][19] |

Metabolic Regulation

Biochanin A has shown therapeutic benefits in metabolic disorders like diabetes and obesity by improving insulin (B600854) sensitivity and modulating lipid and glucose metabolism.[3][22]

  • Insulin Resistance : In high-fat diet-induced diabetic mice, Biochanin A treatment (10, 20, and 40 mg/kg) significantly decreased blood glucose, reduced insulin resistance, and improved insulin sensitivity.[23][24]

  • Hepatic Steatosis : It prevents obesity-induced hepatic steatosis by activating PPAR-α, which in turn regulates genes involved in lipid metabolism and beta-oxidation.[22][25]

  • Mechanism : The antidiabetic effects are linked to its ability to increase the expression of SIRT1 in pancreatic tissue and modulate the insulin signaling pathway.[24][26]

Table 5: Quantitative Metabolic Effects of Biochanin A

Model System Dose Measured Parameter Result Reference
HFD-induced Diabetic Rats 10, 20, 40 mg/kg Blood Glucose Significant decrease (p < 0.001) [24]
HFD-induced Diabetic Rats 40 mg/kg Glucose Tolerance Significant reduction (p < 0.001) [24]
HFD-induced Diabetic Rats 10, 20, 40 mg/kg Insulin Resistance (HOMA-IR) Significant reduction (p < 0.001) [24]
HFD-induced Diabetic Rats 10, 20, 40 mg/kg Lipid Profile Significant improvement (p < 0.001) [24]

| HFD-fed Mice | 0.05% in diet for 12 weeks | Hepatic Steatosis | Prevention |[22] |

Key Signaling Pathways Modulated by Biochanin A

Biochanin A exerts its pleiotropic effects by targeting several critical intracellular signaling pathways that regulate cell survival, proliferation, inflammation, and stress response.

PI3K/Akt/mTOR Pathway

This pathway is central to cell growth, survival, and proliferation and is often deregulated in cancer. Biochanin A is a potent inhibitor of this cascade, particularly in HER-2-positive breast cancer.[3][10] It dephosphorylates (inactivates) the HER-2 receptor, which in turn inhibits the downstream phosphorylation of Akt and mTOR, leading to cell cycle disruption and reduced proliferation.[3][8][10]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_nucleus HER2 HER-2 Receptor PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation BCA Biochanin A BCA->HER2 BCA->Akt Inhibits Phosphorylation BCA->mTOR

Biochanin A inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Pathway

The NF-κB pathway is a master regulator of inflammation and is also implicated in cancer cell survival.[3] Inflammatory stimuli, such as LPS, activate IKK, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[14] This frees NF-κB (p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Biochanin A inhibits this pathway by blocking IKK activity and preventing IκBα phosphorylation, thereby sequestering NF-κB in the cytoplasm.[6][14][15]

NFkB_Pathway cluster_cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB p IkB IκBα NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Transcription BCA Biochanin A BCA->IKK Inhibits

Biochanin A inhibits the NF-κB inflammatory pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like Erk1/2, is crucial for transmitting extracellular signals to the nucleus to control gene expression, cell proliferation, and inflammation.[8] Biochanin A has been shown to suppress the phosphorylation (activation) of key MAPK proteins like Erk1/2 and p38, thereby inhibiting their downstream effects on mitogenesis and inflammation.[10][13][14]

MAPK_Pathway cluster_membrane cluster_nucleus Receptor Growth Factor Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK p ERK Erk1/2 MEK->ERK p TF Transcription Factors ERK->TF Translocation Response Cellular Response (Proliferation, Inflammation) TF->Response BCA Biochanin A BCA->ERK Inhibits Phosphorylation

Biochanin A inhibits the MAPK/Erk signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of Biochanin A's biological activities. Below are generalized protocols for key assays cited in the literature.

General Experimental Workflow

A typical in vitro study to evaluate the effects of Biochanin A follows a logical progression from cell culture to specific endpoint assays that measure cytotoxicity, protein expression, or secreted factors.

Experimental_Workflow cluster_assays 3. Endpoint Assays start 1. Cell Culture (e.g., SK-BR-3, RAW 264.7) treat 2. Cell Seeding & Treatment - Seed cells in plates - Treat with Biochanin A (various concentrations) - Incubate (24-72h) start->treat mtt Cell Viability Assay (MTT) treat->mtt Assess Cytotoxicity wb Protein Analysis (Western Blot) treat->wb Measure Protein Levels (e.g., p-Akt, NF-κB) elisa Cytokine Measurement (ELISA) treat->elisa Quantify Secreted Factors (e.g., TNF-α) data 4. Data Acquisition - Spectrophotometry (MTT, ELISA) - Chemiluminescence Imaging (WB) mtt->data wb->data elisa->data analysis 5. Data Analysis - IC50 Calculation - Protein Quantification - Statistical Analysis data->analysis

References

7-O-Methylbiochanin A: A Technical Guide on its Phytoestrogenic Activity and Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylbiochanin A, an O-methylated isoflavone (B191592) primarily found in red clover and other legumes, is recognized as a phytoestrogen, a plant-derived compound that exhibits estrogen-like biological activities. Its structural similarity to endogenous estrogens allows it to interact with estrogen receptors (ERs), specifically ERα and ERβ, thereby modulating downstream signaling pathways. This technical guide provides a comprehensive overview of this compound's role as a phytoestrogen, with a focus on its receptor binding affinity, the experimental protocols used to characterize its activity, and the signaling cascades it influences. While specific quantitative binding data for this compound is limited in publicly available literature, this guide presents data for its parent compound, Biochanin A, to provide a relevant comparative framework.

Introduction to this compound as a Phytoestrogen

This compound belongs to the isoflavone class of flavonoids, which are well-documented for their phytoestrogenic effects. As a derivative of Biochanin A, it shares a core structure that mimics 17β-estradiol, the primary female sex hormone. This structural analogy enables it to bind to estrogen receptors and elicit a range of physiological responses. Phytoestrogens can act as either estrogen agonists or antagonists depending on the target tissue, the local estrogen concentration, and the relative expression levels of ERα and ERβ. The study of this compound is of significant interest for its potential applications in hormone replacement therapy, cancer prevention, and the management of menopause-related symptoms.

Estrogen Receptor Binding Affinity

The biological activity of this compound as a phytoestrogen is initiated by its binding to estrogen receptors. While direct quantitative binding data for this compound is scarce, studies on its parent compound, Biochanin A, and other isoflavones provide valuable insights into its likely receptor affinity. Phytoestrogens generally exhibit a higher binding affinity for ERβ than for ERα.

Data Presentation: Receptor Binding Affinity of Related Isoflavones

Due to the limited availability of specific quantitative binding data for this compound, the following table summarizes the receptor binding affinities of its parent compound, Biochanin A, and other relevant phytoestrogens for comparison. These values are typically determined through competitive binding assays.

CompoundReceptorAssay TypeValueUnitReference
Biochanin AERαCompetitive Binding~12.6µM (IC50)
Biochanin AERβCompetitive Binding--Data Not Available
GenisteinERαCompetitive Binding0.03µM (IC50)[1]
GenisteinERβCompetitive Binding0.02µM (IC50)[1]
DaidzeinERαCompetitive Binding0.6µM (IC50)[1]
DaidzeinERβCompetitive Binding0.03µM (IC50)[1]
17β-EstradiolERαCompetitive Binding0.001µM (IC50)[1]
17β-EstradiolERβCompetitive Binding0.001µM (IC50)[1]

Note: The IC50 value for Biochanin A was converted from the provided log10(M) value of -4.9. The original source screened the compound and concluded it was "Confirmed Inactive" at the tested concentrations, suggesting a relatively low binding affinity compared to other phytoestrogens.

Experimental Protocols

The characterization of this compound's phytoestrogenic activity involves a suite of in vitro assays. The following are detailed methodologies for key experiments.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.

Methodology:

  • Receptor Source Preparation:

    • Isolate uterine tissue from ovariectomized rats.

    • Homogenize the tissue in ice-cold Tris-EDTA-Dithiothreitol (TED) buffer.

    • Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.

    • Subject the resulting supernatant to ultracentrifugation to obtain the cytosolic fraction containing the estrogen receptors.

    • Determine the protein concentration of the cytosol using a standard protein assay.

  • Binding Assay:

    • In assay tubes, combine a fixed amount of cytosolic protein (e.g., 100-200 µg) with a constant concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).

    • Add increasing concentrations of unlabeled this compound or a reference compound (e.g., 17β-estradiol, diethylstilbestrol).

    • To determine non-specific binding, include tubes with a large excess of unlabeled 17β-estradiol.

    • Incubate the mixture overnight at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a hydroxyapatite (B223615) (HAP) slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate for 15-20 minutes at 4°C with intermittent vortexing.

    • Centrifuge the tubes and wash the HAP pellets with TED buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of estrogen receptors.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as human breast cancer cells (e.g., MCF-7, T47D) or human embryonic kidney cells (HEK293), in appropriate media.

    • For transient transfection, co-transfect the cells with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

    • Alternatively, use a stable cell line that constitutively expresses the ER and contains an integrated ERE-reporter gene construct.

  • Compound Treatment:

    • Plate the transfected or stable cells in multi-well plates.

    • After cell attachment, replace the medium with a phenol (B47542) red-free medium containing charcoal-stripped serum to remove endogenous estrogens.

    • Treat the cells with various concentrations of this compound or a reference estrogen for 18-24 hours.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • Measure the activity of the control reporter (e.g., Renilla luciferase) to normalize the data.

  • Data Analysis:

    • Calculate the fold induction of reporter gene activity relative to the vehicle control.

    • Plot the fold induction against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic effects of a compound on the proliferation of estrogen-dependent cells, such as MCF-7 breast cancer cells.

Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in a standard growth medium.

    • Prior to the assay, "starve" the cells in a phenol red-free medium with charcoal-stripped serum for several days to deplete endogenous estrogens and synchronize the cell cycle.

  • Compound Treatment:

    • Seed the starved cells into multi-well plates.

    • Treat the cells with a range of concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control.

    • To assess anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of this compound.

    • Incubate the cells for 6-7 days.

  • Quantification of Cell Proliferation:

    • At the end of the incubation period, quantify the cell number using a suitable method, such as:

      • Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

      • MTT or XTT Assay: Measure the metabolic activity of the cells, which is proportional to the cell number.

      • Crystal Violet Staining: Stain the adherent cells with crystal violet and then solubilize the dye to measure absorbance.

  • Data Analysis:

    • Calculate the proliferative effect (PE) as the ratio of the cell number in the treated group to the cell number in the vehicle control group.

    • Plot the PE against the logarithm of the compound concentration.

    • Determine the EC50 for cell proliferation.

Signaling Pathways and Mechanisms of Action

Upon binding of this compound to estrogen receptors, a conformational change in the receptor is induced, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to EREs in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This is the classical "genomic" signaling pathway.

Phytoestrogens can also elicit rapid, "non-genomic" effects by activating membrane-associated estrogen receptors (mERs). This can lead to the activation of various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell proliferation, survival, and differentiation. Studies on Biochanin A have demonstrated its ability to inhibit these pathways in certain cancer cell lines.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-O-MBA This compound ER Estrogen Receptor (ERα / ERβ) 7-O-MBA->ER mER Membrane ER 7-O-MBA->mER ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE PI3K PI3K mER->PI3K Ras Ras mER->Ras Akt Akt PI3K->Akt TF Transcription Factors (e.g., AP-1, SP-1) Akt->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Gene Target Gene Transcription ERE->Gene Modulation TF->Gene

Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways potentially activated by this compound.

Competitive_Binding_Assay start Start receptor_prep Prepare ER-containing Uterine Cytosol start->receptor_prep incubation Incubate Cytosol with [3H]-Estradiol & 7-O-MBA receptor_prep->incubation separation Separate Bound/Free Ligand (Hydroxyapatite) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: IC50 & RBA Calculation quantification->analysis end End analysis->end

Caption: Workflow for a competitive estrogen receptor binding assay.

Reporter_Gene_Assay start Start cell_prep Culture & Transfect Cells (ER + ERE-Reporter) start->cell_prep treatment Treat Cells with This compound cell_prep->treatment lysis Cell Lysis treatment->lysis measurement Measure Reporter (e.g., Luciferase) Activity lysis->measurement analysis Data Analysis: EC50 Calculation measurement->analysis end End analysis->end

Caption: Workflow for an estrogen-responsive reporter gene assay.

Conclusion

This compound is a phytoestrogen with the potential to modulate estrogen receptor signaling pathways. While further research is needed to fully elucidate its specific receptor binding affinities and downstream effects, the methodologies outlined in this guide provide a robust framework for its characterization. The study of this compound and similar isoflavones is a promising area of research with implications for the development of novel therapeutics for hormone-related conditions. The data on its parent compound, Biochanin A, suggests that it likely acts as a selective estrogen receptor modulator, with potential for tissue-specific effects that warrant more in-depth investigation.

References

A Comprehensive Technical Review of the Therapeutic Potential of Biochanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biochanin A (BCA), a naturally occurring isoflavone (B191592) phytoestrogen found predominantly in red clover, soy, and chickpeas, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-cancer, neuroprotective, anti-inflammatory, and metabolic-regulating agent.[5][6][7][8] This technical guide provides an in-depth review of the therapeutic potential of Biochanin A, focusing on its molecular mechanisms of action, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing complex signaling pathways. Despite promising preclinical results, the clinical translation of Biochanin A is challenged by its poor aqueous solubility and low oral bioavailability, an area of active investigation.[3][6][9]

Pharmacokinetics and Bioavailability

The therapeutic efficacy of Biochanin A is intrinsically linked to its pharmacokinetic profile, which is characterized by extensive metabolism and poor bioavailability.

1.1 Absorption, Metabolism, and Excretion Following oral administration, Biochanin A is metabolized in the gut and liver to its primary active metabolite, genistein, as well as sulfate (B86663) and glucuronide conjugates.[6][10] These metabolites may contribute significantly to the biological activity observed.[10] Studies in Sprague-Dawley rats have shown that Biochanin A has a high clearance rate and a large apparent volume of distribution.[6][10] Reentry peaks observed in plasma concentration profiles after oral administration suggest that Biochanin A and its metabolites undergo enterohepatic recycling, which may prolong their exposure.

1.2 Bioavailability and Enhancement Strategies The oral bioavailability of Biochanin A is notably low, reported to be less than 4-5% in rats.[10][11] This is a primary hurdle for its development as a therapeutic agent.[3] Research efforts are focused on improving its solubility and absorption through advanced drug delivery systems. Strategies include the development of solid dispersions, encapsulation in nanomicelles (e.g., with Pluronic F127 and Plasdone S630), and co-administration with other flavonoids like quercetin (B1663063), which has been shown to increase bioavailability by potentially increasing enterohepatic cycling.[3][12][13]

Table 1: Pharmacokinetic Parameters of Biochanin A in Rats
SpeciesRoute of Admin.DoseCmaxAUC (0-t)Bioavailability (%)Reference
Sprague-Dawley (Male)Intravenous5 mg/kg---[10]
Sprague-Dawley (Male)Oral50 mg/kg--<4%[10]
Sprague-Dawley (Female)Intravenous2.5 mg/kg~1100 ng/mL~2163 hng/mL-[11]
Sprague-Dawley (Female)Oral25 mg/kg~100 ng/mL~95 hng/mL~4.6%[11]
Sprague-Dawley (Male)Oral (Suspension)50 mg/kg47.3±11.2 ng/mL189.5±45.7 hng/mL-[13]
Sprague-Dawley (Male)Oral (Micelles)50 mg/kg158.2±36.4 ng/mL410.2±89.5 hng/mL2.16-fold increase[13]

Therapeutic Potential in Oncology

Biochanin A has demonstrated significant anticancer effects across a wide range of malignancies, including breast, pancreatic, lung, prostate, colon, and glioblastoma.[4][5][7][14][15] Its oncotherapeutic activity is mediated through the modulation of multiple signaling pathways that govern cell proliferation, apoptosis, metastasis, and angiogenesis.[14]

2.1 Mechanism of Action in Cancer

  • Inhibition of Cell Proliferation and Cell Cycle Arrest: Biochanin A inhibits the activation of key growth factor receptors and downstream mitogenic signaling pathways. In HER-2-positive breast cancer cells (SK-BR-3), it has been shown to inhibit HER-2 receptor phosphorylation, which subsequently suppresses the Erk1/2 (MAPK) and Akt/mTOR pathways, both crucial for cell growth and survival.[16][17][18] It can also induce cell cycle arrest by stimulating p21, a cyclin-dependent kinase inhibitor.[16]

  • Induction of Apoptosis: The pro-apoptotic effects of Biochanin A are mediated through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and caspases-3, -8, and -9, while downregulating anti-apoptotic proteins like Bcl-2.[3][16] In some cancer cells, it also inhibits the pro-survival NF-κB signaling pathway.[17]

  • Inhibition of Metastasis and Invasion: Biochanin A can suppress the metastatic potential of cancer cells by reducing the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell invasion.[7][14][16][17]

  • Anti-Angiogenesis: It exhibits anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α), key regulators of new blood vessel formation that tumors require for growth.[7][16]

Table 2: In Vitro Anticancer Activity of Biochanin A
Cancer TypeCell LineConcentrationEffectReference
Breast (HER-2+)SK-BR-350 µMSignificant inhibition of HER-2 activation[17]
Breast (HER-2+)SK-BR-350 µMSuppression of Erk1/2 phosphorylation[17]
Breast (HER-2+)SK-BR-350-100 µMDose-dependent inhibition of cell viability[17]
PancreaticPanc-1, AsPC-1Dose-dependentInduced toxicity and apoptosis; inhibited Akt and MAPK activation[19]
Lung95D, A549Dose-dependentInduced apoptosis and cell cycle arrest at S phase[16]
Malignant MelanomaSK-Mel-2810-100 µMDose- and time-dependent growth inhibition and apoptosis[20]
GlioblastomaU87MGDose-dependentLowered matrix-degrading enzymes (MMP-2, MMP-9)[16]
OsteosarcomaMG63, U2OSTime- and dose-dependentInhibited proliferation, infiltration, and metastasis[7]

Visualization: Anticancer Signaling Pathways of Biochanin A

cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes BCA Biochanin A HER2 HER-2 Receptor BCA->HER2 inhibits PI3K PI3K BCA->PI3K inhibits MAPK MAPK (Erk1/2) BCA->MAPK inhibits NFkB NF-κB BCA->NFkB inhibits MMPs MMPs (MMP-2, MMP-9) BCA->MMPs inhibits VEGF VEGF / HIF-1α BCA->VEGF inhibits Caspases Caspases ↑ (Bax/Bcl-2 ↑) BCA->Caspases activates HER2->PI3K HER2->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation ↓ Survival ↓ mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation Invasion Invasion & Metastasis ↓ MMPs->Invasion Angiogenesis Angiogenesis ↓ VEGF->Angiogenesis Apoptosis Apoptosis ↑ Caspases->Apoptosis

Caption: Biochanin A inhibits multiple oncogenic signaling pathways.

Neuroprotective Potential

Biochanin A exhibits significant neuroprotective properties, making it a promising candidate for mitigating the effects of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][8] Its mechanisms are primarily linked to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities within the central nervous system.[1][8][21]

3.1 Mechanism of Neuroprotection

  • Antioxidant Activity: BCA combats oxidative stress, a key factor in neuronal cell death, by increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[6] It also inhibits the production of reactive oxygen species (ROS) by targeting sources like NADPH oxidase.[6][21]

  • Anti-Neuroinflammatory Effects: Biochanin A suppresses neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the brain.[6] It reduces the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO), by blocking key inflammatory signaling pathways like NF-κB and MAPK.[6][21][22]

  • Anti-Apoptotic Effects: In neuronal cells, BCA protects against apoptosis by modulating the Bcl-2 family of proteins, leading to a higher ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[23] This prevents mitochondrial dysfunction, reduces cytochrome c release, and inhibits the activation of the caspase cascade, thereby preserving neuronal integrity.[23] For instance, it has been shown to protect PC12 cells from β-amyloid-induced neurotoxicity.[23]

  • Specific Targets: BCA is also a monoamine oxidase-B (MAO-B) inhibitor, an action relevant to Parkinson's disease treatment.[6]

Visualization: Neuroprotective Signaling Pathways of Biochanin A

cluster_stressors Cellular Stressors cluster_outcomes Neuroprotective Outcomes BCA Biochanin A Microglia Microglial Activation BCA->Microglia inhibits ROS Oxidative Stress (ROS, RNS) BCA->ROS inhibits MAPK_NFkB MAPK / NF-κB Signaling BCA->MAPK_NFkB inhibits PI3K_Akt PI3K / Akt Signaling BCA->PI3K_Akt activates Antioxidants Antioxidant Response ↑ (SOD, GPx) BCA->Antioxidants Insult Neurotoxic Insult (e.g., Aβ, LPS, Oxidants) Insult->Microglia Insult->ROS Microglia->MAPK_NFkB ROS->MAPK_NFkB Cytokines Pro-inflammatory Mediators ↓ (TNF-α, IL-1β, NO) MAPK_NFkB->Cytokines Apoptosis Neuronal Apoptosis ↓ MAPK_NFkB->Apoptosis PI3K_Akt->Apoptosis Survival Neuronal Survival ↑ PI3K_Akt->Survival

Caption: Biochanin A's neuroprotective mechanisms.

Anti-Inflammatory Potential

Biochanin A exerts broad anti-inflammatory effects, which have been demonstrated in various models of inflammatory disease, including arthritis and ulcerative colitis.[24][25]

4.1 Mechanism of Anti-Inflammatory Action The primary anti-inflammatory mechanism of Biochanin A involves the suppression of the NF-κB and MAPK signaling pathways.[22][25] By inhibiting these pathways, it downregulates the expression of numerous pro-inflammatory genes. This leads to a decreased production of inflammatory mediators such as TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9][25] Furthermore, Biochanin A can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which play a key role in negatively regulating inflammatory responses.[9][26]

Table 3: Anti-Inflammatory Activity of Biochanin A
Disease ModelSpecies/Cell LineDose/ConcentrationKey FindingsReference
Ulcerative ColitisDSS-induced mice20 and 40 mg/kgAlleviated DAI score, restored colon length, reduced inflammatory cytokines via MAPK/NF-κB inhibition.[25]
InflammationLPS-activated RAW 264.7 macrophages15, 30, and 60 µMInhibited ROS, IL-1β, TNF-α, and nitrite (B80452) production; reduced iNOS and COX-2 expression.[25]
Vascular InflammationLPS-stimulated HUVEC cells-Inhibited TNF-α, IL-8, VCAM-1, and ICAM-1 expression via PPAR-γ activation and NF-κB inhibition.[26]
Antigen-Induced ArthritisMice9 mg/kg (i.p.)Reduced neutrophil accumulation and pro-inflammatory mediators in joints.[27]

Potential in Metabolic Disorders

Biochanin A has shown therapeutic benefits in metabolic disorders, including diabetes, dyslipidemia, and non-alcoholic fatty liver disease (hepatic steatosis).[5][28] Its effects are largely attributed to its ability to modulate glucose and lipid metabolism.[6][28] In diet-induced obese mice, Biochanin A was shown to improve hepatic steatosis and insulin (B600854) resistance.[28] One of the key mechanisms is its function as a PPAR-α agonist, which enhances fatty acid oxidation.[28] It also suppresses the expression of enzymes involved in gluconeogenesis.[28]

Detailed Experimental Protocols

6.1 Protocol: Cell Viability (MTT) Assay for Anticancer Effects

  • Objective: To determine the dose-dependent cytotoxic effect of Biochanin A on cancer cells.

  • Cell Lines: SK-BR-3 (breast cancer), Panc-1 (pancreatic cancer), SK-Mel-28 (melanoma).[17][19][20]

  • Methodology:

    • Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

    • Treatment: A stock solution of Biochanin A is prepared in DMSO. The culture medium is replaced with fresh medium containing various concentrations of Biochanin A (e.g., 0, 2, 10, 20, 50, 100 µM). A vehicle control (DMSO) is included.[17][20]

    • Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

    • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C.

    • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

6.2 Protocol: Western Blot Analysis for Signaling Protein Expression

  • Objective: To evaluate the effect of Biochanin A on the expression and phosphorylation of key signaling proteins (e.g., HER-2, Akt, Erk1/2, NF-κB).[17]

  • Methodology:

    • Cell Treatment & Lysis: Cells are treated with Biochanin A as described above. After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-HER-2, anti-Akt, anti-p-Erk1/2, anti-NF-κB p65) and a loading control (e.g., anti-β-actin).

    • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.

6.3 Protocol: In Vivo Murine Model of Ulcerative Colitis

  • Objective: To assess the anti-inflammatory efficacy of Biochanin A in a dextran (B179266) sulfate sodium (DSS)-induced colitis model.[25]

  • Animal Model: C57BL/6 mice.

  • Methodology:

    • Induction of Colitis: Mice are provided with drinking water containing 3-5% (w/v) DSS for 5-7 days to induce acute colitis.

    • Treatment: Mice are orally administered Biochanin A (e.g., 20 and 40 mg/kg body weight) or vehicle daily, starting concurrently with or after DSS administration.[25]

    • Monitoring: Mice are monitored daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI) score.

    • Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, and its length is measured.

    • Histology: A section of the colon is fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for histological evaluation of inflammation and tissue damage.

    • Biochemical Analysis: Colon tissue can be homogenized to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA.

Visualization: General Experimental Workflow for In Vitro Analysis

start Select Cell Line (e.g., SK-BR-3, PC12, RAW 264.7) culture Cell Culture & Seeding (96-well, 6-well, or flasks) start->culture treatment Treatment with Biochanin A (Dose-response & time-course) culture->treatment viability Cell Viability Assay (MTT / XTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein gene Gene Expression Analysis (RT-qPCR) treatment->gene cytokine Cytokine Measurement (ELISA) treatment->cytokine analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis gene->analysis cytokine->analysis

Caption: A typical workflow for in vitro evaluation of Biochanin A.

Conclusion and Future Directions

Biochanin A is a promising pleiotropic isoflavone with well-documented therapeutic potential in preclinical models of cancer, neurodegeneration, inflammation, and metabolic diseases. Its ability to modulate a multitude of key cellular signaling pathways underscores its significance as a lead compound for drug development. However, the critical challenge of its poor oral bioavailability must be addressed to unlock its full clinical potential.[6] Future research should focus on the development and clinical testing of novel formulations to enhance bioavailability. Furthermore, while numerous preclinical studies exist, well-designed clinical trials are necessary to establish the safety and efficacy of Biochanin A in human subjects for its various therapeutic applications.[4][7] The synergistic effects observed when combined with conventional chemotherapeutic agents also represent a promising avenue for future investigation.[14][15]

References

The role of Biochanin A in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Biochanin A in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biochanin A (BCA), an O-methylated isoflavone (B191592) predominantly found in red clover, chickpeas, and soy, has emerged as a significant modulator of various metabolic pathways.[1][2] Its multifaceted biological activities, including anti-diabetic, hypolipidemic, anti-inflammatory, and antioxidant effects, position it as a promising therapeutic agent for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which Biochanin A exerts its metabolic effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Role in Glucose Homeostasis and Insulin (B600854) Sensitivity

Biochanin A has demonstrated significant efficacy in improving glucose metabolism and enhancing insulin sensitivity through multiple mechanisms.[4][6] In animal models of type 2 diabetes, BCA treatment has been shown to reduce hyperglycemia, decrease insulin resistance, and improve glucose tolerance.[6][7]

Key Mechanisms:

  • SIRT1/AMPK Pathway Activation: Biochanin A upregulates the expression of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[2][6] Increased SIRT1 activity, in turn, activates AMP-activated protein kinase (AMPK), a central energy sensor that enhances glucose uptake and fatty acid oxidation.[7][8]

  • PI3K/Akt Signaling Pathway: BCA enhances the insulin signaling pathway by increasing the expression of key proteins such as insulin receptor substrate 1 (IRS-1), phosphoinositide 3-kinases (PI3K), and protein kinase B (Akt), ultimately leading to increased translocation of glucose transporter type 4 (GLUT-4) to the cell membrane in skeletal muscle.[8][9]

  • Adipokine Regulation: It favorably modulates adipokine levels by increasing the secretion of adiponectin, which improves insulin sensitivity, and decreasing the levels of resistin, a hormone linked to insulin resistance.[2][10]

  • Protection of Pancreatic β-cells: BCA exhibits protective effects on pancreatic β-cells, which are responsible for insulin production.[4]

Quantitative Data: Effects on Glucose Metabolism
ParameterAnimal ModelBiochanin A DoseDurationOutcomeReference
Blood GlucoseType 2 Diabetic Rats (HFD/STZ)10, 20, 40 mg/kg28 daysSignificant decrease (p < 0.001) at all doses.[6]
Insulin Resistance (HOMA-IR)Type 2 Diabetic Rats (HFD/STZ)10, 20, 40 mg/kg28 daysSignificant reduction (p < 0.001) at all doses.[6]
Insulin SensitivityType 2 Diabetic Rats (HFD/STZ)10, 20, 40 mg/kg28 daysSignificant improvement (p < 0.01 for 10/20 mg/kg; p < 0.001 for 40 mg/kg).[6]
Glycohaemoglobin (HbA1c)Type 2 Diabetic Rats (HFD/STZ)10, 20, 40 mg/kg28 daysSignificant decrease (p < 0.001) at all doses.[6]
SIRT1 ExpressionPancreatic Tissue of T2D Rats40 mg/kg28 daysIncreased expression.[6]
Experimental Protocol: Induction of Type 2 Diabetes in Rats

A common protocol for inducing type 2 diabetes mellitus in rats, as cited in studies, involves a combination of dietary manipulation and chemical induction.[6]

  • Animal Model: Male Wistar rats are typically used.

  • High-Fat Diet (HFD): Animals are fed a high-fat diet for a period of two to four weeks to induce insulin resistance.[6][11]

  • Streptozotocin (B1681764) (STZ) Induction: Following the HFD period, a single low dose of streptozotocin (e.g., 35 mg/kg, i.p.) is administered to induce partial β-cell damage, leading to a state of hyperglycemia characteristic of type 2 diabetes.[6]

  • Treatment: Diabetic animals are then treated orally with Biochanin A at specified doses (e.g., 10, 20, and 40 mg/kg) for a duration of 28 days or longer.[6]

  • Analysis: Parameters such as blood glucose, insulin levels, HOMA-IR, oral glucose tolerance tests, and histopathology of the pancreas are evaluated.[6]

Signaling Pathway: Biochanin A in Insulin Sensitivity

BiochaninA Biochanin A SIRT1 SIRT1 BiochaninA->SIRT1 Upregulates PI3K PI3K BiochaninA->PI3K Upregulates Adiponectin Adiponectin BiochaninA->Adiponectin Increases Resistin Resistin BiochaninA->Resistin Decreases AMPK AMPK SIRT1->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Akt Akt PI3K->Akt Activates Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake InsulinResistance Decreased Insulin Resistance GlucoseUptake->InsulinResistance Adiponectin->InsulinResistance Resistin->InsulinResistance

Caption: Biochanin A enhances insulin sensitivity via SIRT1/AMPK and PI3K/Akt pathways.

Impact on Lipid Metabolism and Dyslipidemia

Biochanin A plays a crucial role in regulating lipid metabolism, making it a potential agent for managing dyslipidemia, a common comorbidity in metabolic syndrome.[2]

Key Mechanisms:

  • PPAR Activation: Biochanin A is a potent agonist of Peroxisome Proliferator-Activated Receptors, particularly PPARα and PPARγ.[2][12] Activation of hepatic PPARα stimulates fatty acid oxidation and reduces triglyceride synthesis.[4] PPARγ activation is central to its anti-inflammatory and insulin-sensitizing effects.[12][13]

  • Cholesterol Metabolism: It modulates cholesterol homeostasis by downregulating HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, and upregulating the LDL receptor (LDLR).[14][15] It also increases the expression of cholesterol-7-alpha-hydroxylase (CYP7A1), which promotes the conversion of cholesterol to bile acids.[14]

  • Lipase (B570770) Activity: BCA enhances the activity of lipoprotein lipase (LPL) and hepatic triglyceride lipase (HTGL), enzymes that are critical for the clearance of triglycerides from the circulation.[16]

  • Cholesterol Efflux: In macrophages, BCA promotes cholesterol efflux by upregulating ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, a key step in reverse cholesterol transport.[13]

Quantitative Data: Effects on Lipid Profile
ParameterAnimal ModelBiochanin A DoseDurationOutcomeReference
Total Cholesterol (TC)HFD-induced Hyperlipidemic MiceMedium DoseNot Specified39% decrease (from 5.983 to 3.649 mM, p < 0.05).[16]
LDL Cholesterol (LDL-C)HFD-induced Hyperlipidemic MiceMedium DoseNot Specified85% decrease (from 1.196 to 0.181 mM, p < 0.05).[16]
Lipoprotein Lipase (LPL) ActivityHFD-induced Hyperlipidemic MiceMedium DoseNot Specified96% increase (from 1.421 to 2.784 U/mg protein, p < 0.05).[16]
Hepatic Triglyceride Lipase (HTGL) ActivityHFD-induced Hyperlipidemic MiceMedium DoseNot Specified78% increase (from 1.614 to 2.870 U/mg protein, p < 0.05).[16]
sd-LDL-C LevelSTZ-Nicotinamide Diabetic Rats5 mg/kg28 daysSignificant decrease.[17]
Cholesterol EffluxRAW 264.7 Macrophages10 µMNot Specified18.7% increase compared to control.[16]

Signaling Pathway: Biochanin A in Lipid Regulation

cluster_outcomes Metabolic Outcomes BiochaninA Biochanin A PPARa PPARα BiochaninA->PPARa Activates PPARg PPARγ BiochaninA->PPARg Activates HMGCR HMGCR BiochaninA->HMGCR Downregulates LDLR LDLR BiochaninA->LDLR Upregulates CYP7A1 CYP7A1 BiochaninA->CYP7A1 Upregulates LPL_HTGL LPL / HTGL BiochaninA->LPL_HTGL Increases Activity LXRa LXRα PPARg->LXRa Activates ABCA1_G1 ABCA1/G1 LXRa->ABCA1_G1 Upregulates Cholesterol_Synth Cholesterol Synthesis ↓ HMGCR->Cholesterol_Synth Cholesterol_Uptake LDL-C Clearance ↑ LDLR->Cholesterol_Uptake Bile_Acid_Synth Bile Acid Synthesis ↑ CYP7A1->Bile_Acid_Synth Cholesterol_Efflux Reverse Cholesterol Transport ↑ ABCA1_G1->Cholesterol_Efflux TG_Clearance Triglyceride Clearance ↑ LPL_HTGL->TG_Clearance

Caption: Biochanin A modulates lipid metabolism via PPARs, LXRα, and key enzymes.

Role in Hepatic Steatosis (NAFLD)

Biochanin A shows significant potential in ameliorating non-alcoholic fatty liver disease (NAFLD) by targeting hepatic fat accumulation and inflammation.[3][14]

Key Mechanisms:

  • Autophagy Induction: In hepatocytes, BCA reduces lipid accumulation by inducing autophagy through the SIRT3/AMPK/ULK-1 signaling pathway.[18][19] This process facilitates the breakdown and removal of lipid droplets.

  • Regulation of Lipogenesis: BCA downregulates key lipogenic transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and PPARγ in the liver, thereby reducing de novo fat synthesis.[14]

  • Improving Mitochondrial Function: By promoting mitochondrial biogenesis and function, BCA enhances the liver's capacity for fatty acid β-oxidation, reducing the substrate available for triglyceride synthesis.[20][21]

Experimental Protocol: Oleate-Induced Steatosis in HepG2 Cells

This in vitro model is widely used to study the cellular mechanisms of NAFLD.[18]

  • Cell Line: Human hepatoma HepG2 cells are cultured in appropriate media.

  • Induction of Steatosis: Cells are incubated with oleic acid (OA) for 24 hours to induce intracellular lipid accumulation, mimicking the steatotic condition of NAFLD.[18]

  • Treatment: Steatotic HepG2 cells are then treated with various concentrations of Biochanin A for 24 hours.[18]

  • Analysis: Lipid accumulation is assessed using Oil Red O staining. The expression and phosphorylation status of key proteins in the SIRT3/AMPK/ULK-1 pathway are determined by Western blotting. Autophagy flux can be monitored using specific assays.[18]

Workflow: Investigating Biochanin A in an NAFLD Cell Model

cluster_analysis Analysis Start Culture HepG2 Cells Induce Induce Steatosis (Oleic Acid, 24h) Start->Induce Treat Treat with Biochanin A (24h) Induce->Treat Analysis1 Lipid Staining (Oil Red O) Treat->Analysis1 Analysis2 Western Blot (SIRT3, p-AMPK, LC3-II) Treat->Analysis2 Analysis3 Autophagy Flux Assay Treat->Analysis3 End Evaluate Anti-Steatotic Effect and Mechanism Analysis1->End Analysis2->End Analysis3->End

Caption: Experimental workflow for evaluating Biochanin A's effect on hepatic steatosis.

Mitochondrial and Antioxidant Effects

A growing body of evidence highlights Biochanin A's role in modulating mitochondrial function and combating oxidative stress, which are central to the pathophysiology of metabolic diseases.[21][22]

Key Mechanisms:

  • Mitochondrial Biogenesis: BCA promotes the formation of new mitochondria by upregulating key genes involved in this process, such as Pgc1α, Sirt1, and nuclear respiratory factors.[20][23] This enhances cellular energy expenditure and oxidative capacity.

  • ROS Homeostasis: BCA mitigates oxidative stress by activating the Nrf2/HO-1 pathway.[8][22] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation by BCA leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[3][22]

  • Mitochondria-Dependent Apoptosis: In pathological contexts, BCA can modulate mitochondria-mediated apoptosis, which is crucial for its anti-cancer effects but also plays a role in protecting healthy cells from metabolic stress.[21][24]

Conclusion and Future Directions

Biochanin A is a pleiotropic isoflavone that favorably modulates key metabolic pathways involved in glucose and lipid homeostasis. Its ability to activate critical signaling nodes such as PPARs, AMPK, and SIRT1, while simultaneously enhancing mitochondrial function and mitigating oxidative stress, underscores its therapeutic potential for a range of metabolic disorders.

For drug development professionals, Biochanin A represents a compelling natural scaffold. Future research should focus on:

  • Clinical Trials: Establishing the safety and efficacy of Biochanin A in human subjects with metabolic syndrome, T2D, and NAFLD.[2][5]

  • Bioavailability: Developing novel formulations to overcome its poor oral absorption and improve bioavailability.[3]

  • Synergistic Therapies: Investigating its potential in combination with existing metabolic drugs to achieve enhanced therapeutic outcomes.

The comprehensive mechanistic understanding of Biochanin A provides a solid foundation for its translation from a nutritional supplement to a clinically validated therapeutic agent.

References

In Vivo Metabolism and Biotransformation of 7-O-Methylbiochanin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism and biotransformation of 7-O-Methylbiochanin A, a methoxylated isoflavone (B191592). Due to the limited direct research on this compound, this guide extrapolates its metabolic fate from the extensive studies conducted on its parent compound, biochanin A. The primary metabolic pathways for biochanin A, and likely for its 7-O-methylated analog, include demethylation, hydroxylation, and extensive phase II conjugation reactions such as glucuronidation and sulfation. This document details the identified metabolites of biochanin A, outlines the experimental methodologies used for their characterization, and presents this information in a structured format to aid researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

This compound is an O-methylated isoflavone, a class of compounds known for their potential biological activities. Understanding the in vivo metabolism and biotransformation of such compounds is critical for evaluating their pharmacokinetic profiles, efficacy, and potential toxicity. While direct studies on this compound are scarce, a wealth of information exists for its close structural analog, biochanin A (5,7-dihydroxy-4'-methoxyisoflavone). This guide leverages the existing knowledge on biochanin A metabolism to provide a predictive framework for the biotransformation of this compound.

The metabolism of biochanin A is a multi-step process primarily occurring in the liver and intestines. It involves both phase I reactions, which introduce or expose functional groups, and phase II reactions, which conjugate the molecule with endogenous substances to increase water solubility and facilitate excretion.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of biochanin A, the biotransformation of this compound is anticipated to proceed through several key pathways. The primary routes are expected to be demethylation and conjugation of the available hydroxyl groups.

Phase I Metabolism

The initial biotransformation steps for this compound likely involve the following reactions:

  • O-Demethylation: The methoxy (B1213986) groups are susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes in the liver. Demethylation of the 4'-methoxy group would yield 5,7-dihydroxy-isoflavone (genistein), while demethylation of the 7-methoxy group would produce biochanin A. Further demethylation of biochanin A would also lead to genistein.

  • Hydroxylation: Additional hydroxyl groups may be introduced onto the aromatic rings by CYP enzymes, creating catechol or other hydroxylated structures.

Phase II Metabolism

Following phase I reactions, or directly on the parent compound, phase II conjugation reactions are expected to be the major metabolic pathways:

  • Glucuronidation: The free hydroxyl groups are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a common and major metabolic pathway for isoflavones.

  • Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of hydroxyl groups, another significant conjugation pathway for these compounds.

The following diagram illustrates the predicted metabolic pathways for this compound, extrapolated from the known metabolism of biochanin A.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 7-O-Methylbiochanin_A This compound Biochanin_A Biochanin A 7-O-Methylbiochanin_A->Biochanin_A O-Demethylation (CYP450) Hydroxylated_Metabolites Hydroxylated Metabolites 7-O-Methylbiochanin_A->Hydroxylated_Metabolites Hydroxylation (CYP450) Glucuronide_Conjugates Glucuronide Conjugates 7-O-Methylbiochanin_A->Glucuronide_Conjugates Glucuronidation (UGTs) Sulfate_Conjugates Sulfate Conjugates 7-O-Methylbiochanin_A->Sulfate_Conjugates Sulfation (SULTs) Genistein Genistein Biochanin_A->Genistein O-Demethylation (CYP450) Biochanin_A->Glucuronide_Conjugates Glucuronidation (UGTs) Biochanin_A->Sulfate_Conjugates Sulfation (SULTs) Genistein->Glucuronide_Conjugates Glucuronidation (UGTs) Genistein->Sulfate_Conjugates Sulfation (SULTs) Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation (UGTs) Hydroxylated_Metabolites->Sulfate_Conjugates Sulfation (SULTs) Excretion Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Predicted metabolic pathways of this compound.

Quantitative Data on Biochanin A Metabolism

Comprehensive studies on biochanin A have identified numerous metabolites in various biological matrices. The following table summarizes the key metabolites identified in rats.[1] It is important to note that the relative abundance of these metabolites can vary depending on the animal model, dose, and route of administration.

Metabolite ID Metabolite Name Molecular Formula Bioreaction Matrix
M1Biochanin A-7-O-glucuronideC22H20O11GlucuronidationPlasma, Urine, Feces
M2Genistein-7-O-glucuronideC21H18O11Demethylation, GlucuronidationPlasma, Urine, Feces
M3Biochanin A-7-O-sulfateC16H12O8SSulfationPlasma, Urine
M4Genistein-7-O-sulfateC15H10O8SDemethylation, SulfationPlasma, Urine
M5GenisteinC15H10O5DemethylationPlasma, Urine, Feces
M6Dihydrobiochanin AC16H14O5ReductionFeces
M7DihydrogenisteinC15H12O5Demethylation, ReductionFeces
M8O-DesmethylangolensinC15H14O4Demethylation, Ring ScissionFeces
M96'-Hydroxy-O-desmethylangolensinC15H14O5Demethylation, Ring Scission, HydroxylationFeces

Experimental Protocols

The identification and quantification of isoflavone metabolites typically involve a combination of in vivo animal studies and in vitro models, followed by advanced analytical techniques.

In Vivo Animal Studies

A representative experimental workflow for in vivo metabolism studies is as follows:

In Vivo Experimental Workflow Dosing Compound Administration (e.g., oral gavage to rats) Sample_Collection Biological Sample Collection (Blood, Urine, Feces) at various time points Dosing->Sample_Collection Sample_Preparation Sample Pre-treatment (e.g., Protein precipitation, Solid-phase extraction) Sample_Collection->Sample_Preparation Analysis Instrumental Analysis (e.g., UHPLC-Q-TOF-MS/MS) Sample_Preparation->Analysis Data_Processing Data Analysis and Metabolite Identification Analysis->Data_Processing

References

Biochanin A: A Technical Guide to Its Discovery, Isolation, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biochanin A, a naturally occurring isoflavone, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the historical discovery and initial isolation of Biochanin A, detailed modern experimental protocols for its extraction and purification, and an in-depth look at its modulation of key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation History

The discovery of Biochanin A is rooted in the mid-20th-century investigations into estrogenic substances in plants, particularly in clover species that were observed to affect livestock fertility.

Early Context: Isoflavones in Clover

In the early 1950s, researchers were actively isolating and identifying isoflavones from various types of clover. A notable precursor to the specific identification of Biochanin A was the work of Bradbury and White in 1951, who successfully isolated the isoflavones formononetin (B1673546) and genistein (B1671435) from subterranean clover (Trifolium subterraneum)[1][2][3]. Their work laid the groundwork for further investigations into the estrogenic compounds present in these plants.

The First Identification of Biochanin A's Estrogenic Activity in Red Clover

While the exact first use of the name "Biochanin A" is difficult to pinpoint from the available literature, a pivotal publication by G.S. Pope and H.G. Wright in 1954 in the journal Chemistry and Industry stands as a landmark in its history. Their work identified the presence of estrogenic isoflavones, including Biochanin A, in red clover (Trifolium pratense)[4][5]. This research was crucial in establishing red clover as a primary natural source of this compound and highlighted its potential biological significance.

These early isolation procedures typically involved solvent extraction of the plant material, followed by chromatographic separation techniques to purify the individual isoflavones.

Natural Sources and Quantitative Yields

Biochanin A is predominantly found in leguminous plants. The concentration of Biochanin A can vary depending on the plant species, cultivar, plant part, and growing conditions.

Plant SourcePlant PartBiochanin A YieldReference
Red Clover (Trifolium pratense)Leaves and StemsNot specified in early reports[4][5]
Red Clover (Trifolium pratense)Not specified~9% of total isoflavones in standardized extracts[6]
Red Clover (Trifolium pratense)Leaves, Flowers, Petioles, StemsPredominant isoflavone, concentrations vary significantly[7]
Chickpea (Cicer arietinum)SeedsA significant dietary source[8]
Alfalfa (Medicago sativa)SproutsPresent[9]
Soy (Glycine max)BeansPresent[9]
Peanuts (Arachis hypogaea)NutsPresent[9]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of Biochanin A, as well as for studying its effects on cellular signaling pathways.

Isolation and Purification of Biochanin A from Red Clover

This protocol is a composite of modern techniques described in the literature for the efficient extraction and purification of Biochanin A.

3.1.1. Extraction

  • Sample Preparation: Air-dry or freeze-dry fresh red clover leaves and stems and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% methanol (B129727) in water (v/v) at a 1:10 solid-to-liquid ratio.

    • Perform sonication for 30-60 minutes at room temperature.

    • Alternatively, use a Soxhlet apparatus with ethanol (B145695) for exhaustive extraction.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

3.1.2. Purification by Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, with a layer of the solvent remaining above the stationary phase.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, resulting in a free-flowing powder.

    • Carefully load the powdered sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid).

    • Visualize the spots under UV light (254 nm).

    • Pool the fractions containing the compound with the same Rf value as a Biochanin A standard.

  • Crystallization:

    • Evaporate the solvent from the pooled fractions to obtain the purified Biochanin A.

    • Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals.

G cluster_extraction Extraction cluster_purification Purification start Powdered Red Clover extraction Solvent Extraction (e.g., 80% Methanol, Sonication) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling crystallization Crystallization pooling->crystallization pure_biochanin_a Pure Biochanin A crystallization->pure_biochanin_a

Quantification of Biochanin A by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis of Biochanin A in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% phosphoric or acetic acid). A typical gradient might be:

    • 0-35 min: 20% to 35% acetonitrile

    • 35-45 min: 35% to 100% acetonitrile

    • 45-50 min: Hold at 100% acetonitrile

    • 50-51 min: 100% to 20% acetonitrile

    • 51-60 min: Hold at 20% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 270 nm.

  • Sample Preparation:

    • Prepare a standard stock solution of pure Biochanin A in methanol.

    • Create a series of dilutions to generate a calibration curve.

    • Dissolve the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Calculate the concentration of Biochanin A in the sample by comparing its peak area to the calibration curve generated from the standards.

Analysis of Signaling Pathways by Western Blot

This protocol outlines the general procedure to investigate the effect of Biochanin A on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., cancer cell line) to 70-80% confluency.

    • Treat the cells with varying concentrations of Biochanin A for a specified duration. Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2, phospho-Akt) and the total forms of these proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.

Key Signaling Pathways Modulated by Biochanin A

Biochanin A exerts its biological effects by modulating several key intracellular signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in various diseases, including cancer.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation, differentiation, and survival. Biochanin A has been shown to inhibit the phosphorylation of ERK1/2, thereby downregulating this pro-survival pathway in cancer cells.

G biochanin_a Biochanin A mek MEK biochanin_a->mek Inhibits phosphorylation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. Biochanin A has been demonstrated to inhibit the phosphorylation of Akt, leading to the suppression of this pathway and promoting apoptosis in cancer cells.

G biochanin_a Biochanin A pi3k PI3K biochanin_a->pi3k Inhibits akt Akt biochanin_a->akt Inhibits phosphorylation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pip3->akt activates cell_survival Cell Survival, Growth, Proliferation akt->cell_survival

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Biochanin A has been shown to inhibit the activation of NF-κB, which contributes to its anti-inflammatory and anti-cancer effects.

Conclusion

Biochanin A, since its initial discovery in red clover, has emerged as a promising natural compound with a wide range of biological activities. The experimental protocols detailed in this guide provide a framework for its continued investigation, from isolation and quantification to the elucidation of its complex cellular mechanisms. A thorough understanding of its interactions with key signaling pathways, such as MAPK/ERK and PI3K/Akt, is crucial for the development of Biochanin A as a potential therapeutic agent. This technical guide serves as a comprehensive resource to support further research and development in this exciting field.

References

7-O-Methylbiochanin A: A Technical Overview of its Role as a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylbiochanin A, a naturally occurring O-methylated isoflavone, is emerging as a molecule of interest in the field of oncology and drug development due to its potential as a tyrosine kinase inhibitor. As a derivative of Biochanin A, it shares a structural backbone that has been associated with the modulation of key cellular signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a tyrosine kinase inhibitor, drawing upon data from its parent compound, Biochanin A, to infer its likely mechanisms of action. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways influenced by this class of compounds.

Introduction to Tyrosine Kinases and Their Role in Cancer

Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical component of signal transduction pathways that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival. Aberrant activation of tyrosine kinases, through mutations or overexpression, is a common driver of oncogenesis, leading to uncontrolled cell growth and tumor development. Consequently, tyrosine kinase inhibitors have become a cornerstone of targeted cancer therapy.

This compound: A Profile

This compound is an O-methylated isoflavone, a class of compounds known for their potential health benefits. Its chemical structure is closely related to Biochanin A. While direct and extensive research on this compound is still emerging, the well-documented activities of Biochanin A provide a strong foundation for understanding its potential as a tyrosine kinase inhibitor.

Quantitative Data: Inhibitory Activity

While specific IC50 values for this compound against a wide panel of tyrosine kinases are not extensively available in the public domain, data for its parent compound, Biochanin A, suggest inhibitory activity against key oncogenic kinases. The following table summarizes the known inhibitory concentrations of Biochanin A, which can serve as a proxy for the anticipated activity of its methylated derivative.

CompoundTarget KinaseIC50 ValueCell Line/SystemReference
Biochanin AEpidermal Growth Factor Receptor (EGFR)91.5 µMIn vitro kinase assay[1]
Biochanin AHER-2 (p-HER-2 levels)Significant inhibition at 50 µMSK-BR-3 cells[2]
Biochanin AAkt (p-Akt levels)Significant inhibition at 50 µMSK-BR-3 cells[2]
Biochanin AErk1/2 (p-Erk1/2 levels)Significant inhibition at 50 µMSK-BR-3 cells[2]

Signaling Pathway Inhibition

Based on studies of Biochanin A, this compound is predicted to exert its effects by modulating key signaling pathways that are frequently dysregulated in cancer.

The HER-2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER-2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is associated with aggressive disease. Inhibition of HER-2 and its downstream signaling is a validated therapeutic strategy. Biochanin A has been shown to inhibit the phosphorylation of HER-2, thereby attenuating downstream signaling cascades.[2]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1/2 Erk1/2 MEK->Erk1/2 Erk1/2->Proliferation 7_O_Methylbiochanin_A 7_O_Methylbiochanin_A 7_O_Methylbiochanin_A->HER2 Inhibits (inferred)

HER-2 Signaling Pathway Inhibition.
The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature of many cancers. Biochanin A has demonstrated the ability to inhibit the phosphorylation of Akt, a key node in this pathway, suggesting that this compound may also function as a PI3K/Akt/mTOR pathway inhibitor.[2]

PI3K_Akt_mTOR_Pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (e.g., HER2) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival 7_O_Methylbiochanin_A 7_O_Methylbiochanin_A 7_O_Methylbiochanin_A->Akt Inhibits p-Akt (inferred)

PI3K/Akt/mTOR Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the research of this compound's role as a tyrosine kinase inhibitor. These are generalized protocols that should be optimized for specific experimental conditions.

In Vitro Tyrosine Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific tyrosine kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and this compound Start->Prepare_Reagents Incubate Incubate Kinase with This compound Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to start reaction Incubate->Initiate_Reaction Stop_Reaction Stop reaction after defined time Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect phosphorylated substrate (e.g., ELISA, Radioactivity) Stop_Reaction->Detect_Phosphorylation Analyze_Data Calculate IC50 value Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Inhibition Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Recombinant human tyrosine kinase (e.g., HER-2, EGFR) is diluted in kinase buffer.

    • A specific peptide substrate for the kinase is prepared in kinase buffer.

    • ATP is prepared at a concentration near the Km for the specific kinase.

    • This compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • The tyrosine kinase and this compound (or vehicle control) are pre-incubated in a 96-well plate for 15-30 minutes at room temperature.

    • The kinase reaction is initiated by adding the substrate and ATP mixture.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Detection:

    • The reaction is stopped by adding a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using an appropriate method, such as a colorimetric or fluorescence-based ELISA, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Protocol:

  • Cell Seeding:

    • Cancer cells (e.g., SK-BR-3, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

    • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The medium is removed, and a solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

    • The IC50 value for cell growth inhibition is calculated from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of tyrosine kinases and their downstream signaling molecules.

Protocol:

  • Cell Lysis:

    • Cells treated with this compound are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • The total protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-p-HER2, anti-total-HER2, anti-p-Akt, anti-total-Akt).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is detected using an imaging system.

  • Data Analysis:

    • The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins to determine the effect of this compound on protein activation.

Conclusion and Future Directions

While direct evidence for the tyrosine kinase inhibitory activity of this compound is still being established, the existing data for its parent compound, Biochanin A, strongly suggests its potential as a modulator of key oncogenic signaling pathways, including the HER-2 and PI3K/Akt/mTOR cascades. The methodologies outlined in this guide provide a framework for the systematic evaluation of this compound's efficacy and mechanism of action. Future research should focus on generating specific IC50 values against a broad panel of tyrosine kinases, conducting detailed structure-activity relationship studies of methylated isoflavones, and performing in vivo studies to validate its anti-cancer potential. Such efforts will be crucial in determining the viability of this compound as a lead compound for the development of novel targeted cancer therapies.

References

Preliminary Studies on the Neuroprotective Effects of Biochanin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurological disorders represent a significant and growing global health burden. As the population ages, the prevalence of neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke is expected to rise dramatically. This has spurred the search for effective neuroprotective agents, with natural compounds gaining considerable attention for their potential therapeutic efficacy and favorable safety profiles. Biochanin A, an O-methylated isoflavone (B191592) found predominantly in red clover, chickpeas, and other legumes, has emerged as a promising candidate.[1] It exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities, which are central to its neuroprotective potential.[2] This technical guide provides an in-depth summary of preliminary studies on the neuroprotective effects of Biochanin A, focusing on its molecular mechanisms, quantitative effects in preclinical models, and the experimental protocols used to evaluate its efficacy.

Core Neuroprotective Mechanisms

Biochanin A exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis—three key pathological processes that underpin neuronal damage in a wide array of neurological conditions.

  • Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a crucial factor in neurodegeneration. Biochanin A enhances the cellular antioxidant defense system. It has been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3] This antioxidant action is largely mediated by the activation of the Nrf2 signaling pathway.[3][4]

  • Anti-inflammatory Activity: Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, contributes significantly to the progression of neuronal damage in diseases like Parkinson's and in acute injuries like ischemic stroke.[3][5][6] Biochanin A demonstrates potent anti-inflammatory properties by inhibiting the activation of microglia and suppressing the production of pro-inflammatory cytokines and molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[5][6] These effects are achieved through the modulation of key inflammatory signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][6][7]

  • Anti-apoptotic Activity: Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in neurodegenerative diseases and ischemic injury. Biochanin A has been shown to inhibit apoptosis in the brain following cerebral ischemia/reperfusion injury.[1] It achieves this by modulating the expression of key proteins in the apoptotic cascade, including decreasing the levels of pro-apoptotic Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[1]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of Biochanin A are underpinned by its ability to modulate specific intracellular signaling pathways. The following diagrams illustrate the core mechanisms of action identified in preclinical studies.

Antioxidant Response via PI3K/Akt/Nrf2 Pathway

Biochanin A enhances the cellular antioxidant defense system primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of antioxidant gene expression.[3][4] Upstream signaling involving the PI3K/Akt pathway has also been identified as a crucial activator of this protective mechanism.[8][9]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Effect node_stimulus node_stimulus node_compound node_compound node_pathway node_pathway node_protein node_protein node_effect node_effect BiochaninA BiochaninA PI3K PI3K BiochaninA->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_c Nrf2 Akt->Nrf2_c Promotes Dissociation Keap1 Keap1 Nrf2_c->Keap1 Dissociates from Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Expression SOD SOD ARE->SOD Upregulates Expression GSHPx GSH-Px ARE->GSHPx Upregulates Expression OxidativeStress Reduced Oxidative Stress & Neuroprotection HO1->OxidativeStress SOD->OxidativeStress GSHPx->OxidativeStress cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Effect node_stimulus node_stimulus node_compound node_compound node_pathway node_pathway node_protein node_protein node_effect node_effect Stimulus Ischemia / LPS MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IKK IKK Stimulus->IKK BiochaninA BiochaninA BiochaninA->MAPK Inhibits Phosphorylation BiochaninA->IKK Inhibits ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) MAPK->ProInflammatoryGenes Activates Transcription IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB_c NF-κB IkBa->NFkB_c Releases NFkB_n NF-κB NFkB_c->NFkB_n Translocation NFkB_n->ProInflammatoryGenes Activates Transcription Inflammation Reduced Neuroinflammation & Neuroprotection ProInflammatoryGenes->Inflammation start Start: Sprague-Dawley Rats pretreatment Pretreatment Phase (14 Days) - Biochanin A (10, 20, 40 mg/kg, i.p.) - Vehicle Control start->pretreatment surgery MCAO Surgery (Anesthesia) pretreatment->surgery ischemia Ischemia (2 hours) Thread insertion to occlude MCA surgery->ischemia reperfusion Reperfusion (24 hours) Thread withdrawal ischemia->reperfusion assessment Outcome Assessment reperfusion->assessment neuro_score Neurological Deficit Scoring assessment->neuro_score tissue_collection Brain Tissue Collection (Ischemic Penumbra) assessment->tissue_collection end End neuro_score->end staining Infarct Volume / Edema (TTC Staining) tissue_collection->staining assays Biochemical Assays (SOD, GSH-Px, MDA) tissue_collection->assays western_blot Western Blotting (Nrf2, NF-κB, Caspase-3, etc.) tissue_collection->western_blot staining->end assays->end western_blot->end

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Biochanin A from Red Clover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biochanin A, a major isoflavone (B191592) found in red clover (Trifolium pratense), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] As a phytoestrogen, it also shows promise in the management of menopausal symptoms. The effective isolation and purification of Biochanin A are critical for advancing research into its pharmacological applications and for the development of novel therapeutics.

This document provides detailed protocols for the extraction and purification of Biochanin A from red clover, along with quantitative data to guide experimental design. Additionally, a representative signaling pathway modulated by Biochanin A is illustrated to provide context for its biological activity.

Data Presentation

The following tables summarize quantitative data associated with the extraction and purification of Biochanin A from red clover, compiled from various studies.

Table 1: Comparison of Extraction Methods and Solvents for Isoflavones from Red Clover

Extraction MethodSolvent SystemTemperatureDurationKey FindingsReference
Maceration70% Ethanol (B145695)Room Temperature10 daysStandard pharmacopoeia method.[2]
Soxhlet Extraction70% EthanolBoiling Point (~79°C)20 - 60 minEffective for exhaustive extraction.[2]
Ultrasound-Assisted Extraction (UAE)70% Ethanol30 - 50°C10 - 30 minEfficient extraction in a shorter time.[2]
Stirring40-50% Aqueous EthanolRoom TemperatureNot specifiedOptimal ethanol concentration for maximizing isoflavone extraction.[3]
SonicationMethanol:Water (80:20 v/v) with 0.5% Phosphoric AcidRoom Temperature15 minSimple and rapid method for sample preparation for HPLC analysis.[4]
Alcohol Extraction75-95% Ethanol or MethanolNot specified1 - 4 hours (2 cycles)Yields an extract with 8-20% total isoflavones.[5]

Table 2: Purification Parameters and Outcomes for Biochanin A

Purification TechniqueStationary Phase / ResinMobile Phase / EluentPurity AchievedRecovery YieldReference
Flash ChromatographySilica (B1680970) Geln-hexane/ethyl acetate> 95%80.13%[6]
Centrifugal Partition Chromatography (CPC)HEMWat (5.5/4.5/5/5, v/v)Hexanes-ethyl acetate-methanol-water93.60% (Biochanin A enriched fraction)99.80% (mass recovery)[7][8]
Adsorption ChromatographyInsoluble Polyvinylpolypyrrolidone (PVP)Ethanol> 20 wt% isoflavones in concentrate> 50% of total isoflavones[9][10]
Column ChromatographyNot specifiedNot specifiedCrystalline Biochanin A50 mg from 250 g of dry weight[11]

Experimental Protocols

I. Extraction of Biochanin A from Red Clover

This protocol describes a general method for the solvent extraction of isoflavones, including Biochanin A, from dried red clover material.

1. Materials and Equipment:

  • Dried and powdered red clover (Trifolium pratense) flowers or aerial parts.[3][4][12]

  • Extraction solvent (e.g., 80% Methanol in water, 70% Ethanol in water).[2][4]

  • Beakers or flasks.

  • Stirrer or sonicator.

  • Filter paper or centrifuge.

  • Rotary evaporator.

2. Procedure:

  • Weigh the desired amount of powdered red clover material.

  • Add the extraction solvent at a specified solvent-to-solid ratio (e.g., 10:1 v/w or 40:1).[2][3]

  • Agitate the mixture using a stirrer or sonicator for a defined period (e.g., 15-30 minutes for sonication, longer for stirring).[4]

  • Separate the solid material from the liquid extract by filtration or centrifugation.

  • Collect the supernatant (the liquid extract).

  • For exhaustive extraction, the remaining solid material can be re-extracted with fresh solvent.

  • Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be dried (e.g., freeze-dried or oven-dried) for storage or proceed directly to purification.

II. Purification of Biochanin A by Column Chromatography

This protocol provides a general guideline for the purification of Biochanin A from a crude red clover extract using column chromatography.

1. Materials and Equipment:

  • Crude red clover extract.

  • Silica gel (for stationary phase).

  • Glass chromatography column.

  • Elution solvents (e.g., a gradient of n-hexane and ethyl acetate).[6]

  • Fraction collector.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

  • UV lamp for visualization.

  • Rotary evaporator.

2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluate in fractions of a specific volume.

  • Monitoring: Monitor the separation process using TLC. Spot small aliquots of the collected fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp. Fractions containing the same compound (ideally, pure Biochanin A) will have the same retention factor (Rf).

  • Pooling and Concentration: Combine the fractions that contain pure Biochanin A.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified Biochanin A.

  • Purity Analysis: Assess the purity of the final product using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[4][13]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product raw_material Red Clover (Trifolium pratense) drying Drying raw_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling final_concentration Final Solvent Evaporation pooling->final_concentration purified_biochanin_a Purified Biochanin A final_concentration->purified_biochanin_a hplc_analysis Purity Analysis (HPLC) purified_biochanin_a->hplc_analysis

Caption: Workflow for Biochanin A Extraction and Purification.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_akt PI3K/Akt Pathway cluster_mapk MAPK/Erk Pathway cluster_nucleus Nucleus HER2 HER2 Receptor Akt Akt HER2->Akt Erk1_2 Erk1/2 HER2->Erk1_2 mTOR mTOR Akt->mTOR phosphorylates Gene_Expression Gene Expression mTOR->Gene_Expression regulates Erk1_2->Gene_Expression regulates NFkB_complex IκB-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB releases NFkB->Gene_Expression regulates Cell_Response Cell_Response Gene_Expression->Cell_Response ↓ Cell Growth ↓ Proliferation ↓ Invasion Biochanin_A Biochanin A Biochanin_A->HER2 inhibits phosphorylation Biochanin_A->Akt inhibits phosphorylation Biochanin_A->Erk1_2 inhibits phosphorylation Biochanin_A->NFkB_complex inhibits

Caption: Biochanin A's Inhibition of Cancer Cell Signaling Pathways.

Concluding Remarks

The protocols and data presented herein offer a comprehensive guide for the extraction and purification of Biochanin A from red clover. The choice of methodology will depend on the desired scale, purity, and available resources. The provided workflow and signaling pathway diagrams serve to visualize the practical and theoretical aspects of working with this promising bioactive compound. Further optimization of these protocols may be necessary to suit specific laboratory conditions and research objectives.

References

Application Notes and Protocols for the Laboratory Synthesis of 7-O-Methylbiochanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the chemical synthesis of 7-O-Methylbiochanin A (5-hydroxy-7,4'-dimethoxyisoflavone). The synthesis is presented as a two-stage process. The first stage involves the synthesis of the precursor, Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), starting from phloroglucinol (B13840). The second stage details the selective O-methylation of the 7-hydroxyl group of Biochanin A to yield the final product. This protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development who require a reliable method for obtaining this compound for further investigation.

Introduction

This compound is a naturally occurring O-methylated isoflavone (B191592), a class of compounds known for their potential therapeutic properties. As derivatives of Biochanin A, which is found in plants like red clover and chickpeas, these methylated forms often exhibit altered bioavailability and biological activity.[1][2] The selective synthesis of this compound is crucial for the systematic evaluation of its pharmacological profile, including its potential as an anti-inflammatory, anticancer, or neuroprotective agent.[1]

The synthetic strategy outlined herein first constructs the isoflavone backbone to yield Biochanin A, followed by a regioselective methylation at the C7-hydroxyl position. The 5-hydroxyl group's reduced reactivity, due to intramolecular hydrogen bonding with the adjacent carbonyl group, allows for the selective methylation of the more nucleophilic 7-hydroxyl group.[3]

Synthesis Pathway Overview

The overall synthesis is a two-part process starting from commercially available phloroglucinol. The first part is the synthesis of Biochanin A, followed by the selective methylation to obtain this compound.

Synthesis_Pathway Phloroglucinol Phloroglucinol Intermediate_Ketone 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one Phloroglucinol->Intermediate_Ketone 1. 4-methoxyphenylacetonitrile (B141487), ZnCl2, HCl (Hoesch Reaction) Biochanin_A Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) Intermediate_Ketone->Biochanin_A 2. Formylating agent (e.g., DMF/POCl3), Cyclization Final_Product This compound (5-hydroxy-7,4'-dimethoxyisoflavone) Biochanin_A->Final_Product 3. Dimethyl carbonate (DMC), DBU (Selective 7-O-methylation)

Caption: Overall synthetic pathway for this compound from phloroglucinol.

Part 1: Synthesis of Biochanin A

This part of the protocol is adapted from established methods for isoflavone synthesis.[4]

Experimental Protocol

Step 1: Synthesis of 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one (Deoxybenzoin Intermediate)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, suspend anhydrous zinc chloride (1.5 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To this suspension, add phloroglucinol (1.0 eq) and 4-methoxyphenylacetonitrile (1.1 eq).

  • Hoesch Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the stirred suspension for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, decant the ether and treat the remaining solid residue with water. Heat the aqueous mixture to reflux for 1-2 hours to facilitate hydrolysis of the intermediate ketimine.

  • Isolation and Purification: Cool the mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure deoxybenzoin (B349326) intermediate.

Step 2: Cyclization to form Biochanin A

  • Reaction Setup: In a round-bottom flask, dissolve the deoxybenzoin intermediate from Step 1 in a mixture of N,N-dimethylformamide (DMF) and a formylating agent such as phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent precursor.

  • Cyclization Reaction: Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) for several hours. The formylating agent provides the C2 carbon of the isoflavone core.

  • Reaction Monitoring: Monitor the formation of Biochanin A by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Purify the crude Biochanin A by column chromatography on silica (B1680970) gel or by recrystallization (e.g., from ethanol) to obtain the pure product.

Data Presentation: Reagents and Expected Yields for Biochanin A Synthesis
StepReactantMolar Eq.SolventKey ReagentsTemp. (°C)Time (h)Expected Yield (%)
1Phloroglucinol1.0Diethyl Ether4-methoxyphenylacetonitrile (1.1 eq), ZnCl₂ (1.5 eq), HCl (gas)04-660-70
2Deoxybenzoin Intermediate1.0DMFPOCl₃ (or similar)50-702-470-80

Part 2: Selective 7-O-Methylation of Biochanin A

This protocol utilizes a regioselective methylation method that favors the 7-hydroxyl group over the 5-hydroxyl group.[3]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the synthesized Biochanin A (1.0 eq) in dimethyl carbonate (DMC), which serves as both the solvent and the methylating agent.

  • Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution. DBU acts as a non-nucleophilic base to deprotonate the phenolic hydroxyl group.

  • Methylation Reaction: Heat the solution to reflux (approximately 90 °C) under magnetic stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the Biochanin A spot and the appearance of a new, less polar product spot. The reaction time can vary from 24 to 48 hours.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure. To facilitate the removal of residual DMC, an azeotropic mixture can be formed by adding methanol.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with a dilute acid solution (e.g., 1N HCl) to remove the DBU. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Isolation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude this compound. Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure final product.

Data Presentation: Reagents and Expected Yields for 7-O-Methylation
ReactantMolar Eq.SolventKey ReagentsTemp. (°C)Time (h)Expected Yield (%)
Biochanin A1.0Dimethyl Carbonate (DMC)DBU (1.2 eq)9024-4880-90

Experimental Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: Biochanin A Synthesis cluster_part2 Part 2: Selective 7-O-Methylation P1_Start Start with Phloroglucinol P1_Step1 Hoesch Reaction: Form Deoxybenzoin Intermediate P1_Start->P1_Step1 P1_Step2 Cyclization: Form Biochanin A P1_Step1->P1_Step2 P1_Purify Purification of Biochanin A (Recrystallization/Chromatography) P1_Step2->P1_Purify P2_Start Start with Biochanin A P1_Purify->P2_Start Use as starting material P2_Step1 Methylation Reaction: with DMC and DBU P2_Start->P2_Step1 P2_Workup Work-up and Extraction P2_Step1->P2_Workup P2_Purify Purification of this compound (Column Chromatography) P2_Workup->P2_Purify Final_Product Final_Product P2_Purify->Final_Product Final Product: This compound

References

Application Note: Quantification of 7-O-Methylbiochanin A in Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methylbiochanin A, an O-methylated isoflavone, is a compound of interest in pharmaceutical research due to its potential biological activities. To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a robust and validated analytical method for the quantification of this compound in biological matrices such as plasma is essential. This application note describes a detailed protocol for a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma. The method presented herein is specific, sensitive, accurate, and precise, adhering to the principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and European Medicines Agency (EMA).

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Formononetin (B1673546) (Internal Standard, IS) (≥98% purity)

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • Formic acid, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free plasma (human, rat, or other species as required), stored at -80 °C

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler with temperature control, a column oven, and a UV-Vis detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 262 nm. Isoflavones typically exhibit strong absorbance in the 250-280 nm range[1].

  • Run Time: Approximately 10 minutes.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and formononetin (IS) and dissolve in 10 mL of methanol in separate volumetric flasks. Store at 4 °C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol in water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (5 µg/mL): Dilute the formononetin stock solution with 50% methanol in water.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma sample (blank, CC, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (5 µg/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL into the HPLC system.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines to ensure its reliability for the intended application. The validation parameters are summarized below.

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The linearity was evaluated using a weighted (1/x²) linear regression model.

ParameterResult
Linear Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 3 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL

Table 1: Linearity and Sensitivity Data.

Precision and Accuracy

The intra- and inter-day precision and accuracy were assessed by analyzing replicate quality control (QC) samples at four concentration levels: LLOQ, low QC, medium QC, and high QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10≤ 20%80-120%≤ 20%80-120%
Low QC30≤ 15%85-115%≤ 15%85-115%
Medium QC300≤ 15%85-115%≤ 15%85-115%
High QC1500≤ 15%85-115%≤ 15%85-115%

Table 2: Precision and Accuracy Acceptance Criteria.

Extraction Recovery and Matrix Effect

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples to those of unextracted standards. The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the quantification.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC30Consistent and reproducibleWithin acceptable limits
High QC1500Consistent and reproducibleWithin acceptable limits

Table 3: Extraction Recovery and Matrix Effect.

Stability

The stability of this compound in plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability 3 cycles at -80 °C to room temp.≤ 15% deviation from nominal
Short-Term Stability 4 hours at room temperature≤ 15% deviation from nominal
Long-Term Stability 30 days at -80 °C≤ 15% deviation from nominal
Post-Preparative Stability 24 hours in autosampler at 4 °C≤ 15% deviation from nominal

Table 4: Stability Assessment.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 20 µL supernatant->injection separation C18 Column Separation injection->separation detection UV Detection at 262 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantify Concentration calibration->quantification

Caption: HPLC-UV workflow for this compound quantification.

Metabolic Pathway of Biochanin A

Biochanin A, the parent compound of this compound, undergoes metabolic transformation in the liver, primarily through O-demethylation and hydroxylation reactions catalyzed by cytochrome P450 enzymes.[2][3][4][5][6]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BiochaninA Biochanin A (7-Hydroxy-4'-methoxyisoflavone) Genistein Genistein (O-demethylation) BiochaninA->Genistein CYP1A2, CYP2E1, CYP2C9, CYP2C19, CYP2D6 Hydroxylated Hydroxylated Metabolites BiochaninA->Hydroxylated CYP Isoforms Glucuronide Glucuronide Conjugates Genistein->Glucuronide UGTs Sulfate Sulfate Conjugates Genistein->Sulfate SULTs Hydroxylated->Glucuronide Hydroxylated->Sulfate

Caption: Metabolic pathway of Biochanin A in the liver.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using a validated HPLC-UV method. The presented method is reliable, reproducible, and suitable for supporting preclinical and clinical studies involving this compound. The straightforward protein precipitation sample preparation procedure and the robust chromatographic conditions allow for high-throughput analysis. The provided validation data summary confirms that the method meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for LC-MS/MS-Based Identification of Biochanin A Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biochanin A, a naturally occurring isoflavone (B191592) found predominantly in red clover, soy, and other legumes, has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] Understanding the metabolic fate of Biochanin A is crucial for elucidating its mechanisms of action, evaluating its bioavailability, and assessing its safety profile. This document provides detailed application notes and protocols for the identification and analysis of Biochanin A metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and sensitive analytical technique.

Metabolic Pathways of Biochanin A

Biochanin A undergoes extensive metabolism in vivo, primarily through Phase I and Phase II biotransformation reactions. The major metabolic pathways include demethylation, hydroxylation, glucuronidation, and sulfation.[1]

Phase I Metabolism: The initial and primary metabolic step for Biochanin A is O-demethylation, which converts it to the more biologically active isoflavone, genistein.[2] Other Phase I reactions, such as hydroxylation, can also occur, leading to the formation of various hydroxylated derivatives.

Phase II Metabolism: Following Phase I transformations, Biochanin A and its metabolites, particularly genistein, undergo conjugation reactions to increase their water solubility and facilitate their excretion. The most common Phase II reactions are glucuronidation and sulfation, resulting in the formation of glucuronide and sulfate (B86663) conjugates.[1]

Below is a diagram illustrating the primary metabolic pathways of Biochanin A.

BiochaninA_Metabolism BiochaninA Biochanin A Genistein Genistein BiochaninA->Genistein O-Demethylation (Phase I) Hydroxylated_BiochaninA Hydroxylated Biochanin A BiochaninA->Hydroxylated_BiochaninA Hydroxylation (Phase I) BiochaninA_Glucuronide Biochanin A Glucuronide BiochaninA->BiochaninA_Glucuronide Glucuronidation (Phase II) BiochaninA_Sulfate Biochanin A Sulfate BiochaninA->BiochaninA_Sulfate Sulfation (Phase II) Genistein_Glucuronide Genistein Glucuronide Genistein->Genistein_Glucuronide Glucuronidation (Phase II) Genistein_Sulfate Genistein Sulfate Genistein->Genistein_Sulfate Sulfation (Phase II)

Caption: Metabolic pathways of Biochanin A.

Quantitative Data Summary

AnalyteAdministration RouteDose (mg/kg)AUC₀-t (h*ng/mL)
Total Biochanin A Intravenous52163.43
Free Genistein Intravenous594.91
Total Genistein Intravenous5329.92

AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data from a pharmacokinetic study in female rats.

One study noted the relative distribution of Biochanin A in different biological samples, with the lowest abundance in blood (0.96%), followed by bile (1.38%), and the highest in urine (45.10%), indicating extensive metabolism and excretion.[1]

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for the accurate and reproducible analysis of Biochanin A and its metabolites. The following are detailed protocols for various biological matrices.

a) Plasma/Serum Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

b) Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge the urine sample at 10,000 rpm for 10 minutes at 4°C to pellet any sediment.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

c) Tissue Sample Preparation (Homogenization and Extraction)

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Add 1 mL of ice-cold methanol/water (80:20, v/v) to the tissue.

  • Homogenize the tissue using a bead beater or a probe sonicator until a uniform homogenate is obtained. Keep the sample on ice during homogenization.

  • Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method that can be optimized for the specific instrumentation and metabolites of interest.

a) Liquid Chromatography (LC) Parameters

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for the separation of isoflavones and their metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b) Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity of phenolic compounds.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Full scan mode for initial metabolite profiling and Multiple Reaction Monitoring (MRM) mode for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for Biochanin A and its expected metabolites should be optimized by infusing individual standards.

    • Biochanin A: e.g., m/z 283 -> 268

    • Genistein: e.g., m/z 269 -> 133

    • Biochanin A Glucuronide: e.g., m/z 459 -> 283

    • Genistein Glucuronide: e.g., m/z 445 -> 269

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of Biochanin A metabolites is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction / Precipitation BiologicalSample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 FinalExtract Final Extract for Analysis Centrifugation2->FinalExtract LC_Separation LC Separation (C18 Column) FinalExtract->LC_Separation MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Metabolite_ID Metabolite Identification (Based on m/z and RT) Peak_Integration->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: Experimental workflow for metabolite analysis.

Conclusion

The LC-MS/MS methods outlined in these application notes provide a robust framework for the identification and analysis of Biochanin A metabolites in various biological matrices. A thorough understanding of its metabolic fate is essential for advancing the research and development of Biochanin A as a potential therapeutic agent. The provided protocols can be adapted and optimized to suit specific research needs and available instrumentation, enabling researchers to gain valuable insights into the complex biotransformation of this promising natural compound.

References

Application Notes and Protocols for Biochanin A Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Biochanin A in cell culture experiments. The protocols outlined below are foundational for investigating the effects of Biochanin A on various cellular processes, including cell viability, apoptosis, and key signaling pathways.

Introduction to Biochanin A

Biochanin A is a natural isoflavone (B191592) found in various plants, including red clover, soy, and alfalfa.[1][2][3] It has garnered significant interest in cancer research for its potential anti-proliferative, pro-apoptotic, and anti-inflammatory activities.[1][4][5] Studies have shown that Biochanin A can modulate multiple signaling pathways involved in cancer progression, making it a promising candidate for further investigation.[1][6][7]

Data Presentation: Efficacy of Biochanin A on Various Cancer Cell Lines

The following table summarizes the effective concentrations and observed effects of Biochanin A across different cancer cell lines, providing a clear reference for experimental design.

Cell LineCancer TypeBiochanin A ConcentrationTreatment DurationObserved Effects
SK-BR-3HER-2+ Breast Cancer2-100 µM72 hoursBiphasic effect on viability; inhibition of HER-2, Erk1/2, Akt, mTOR, and NFκB signaling at higher concentrations.[6]
A549 & 95DLung Cancer60-240 µmol/L48 hoursInduced S phase arrest and apoptosis; activated Bcl-2 and Caspase-3 pathways.[8][9]
U937 & THP-1Acute Myeloid Leukemia (AML)50-200 µM24 hoursInduced apoptosis and cell cycle arrest; downregulated RUNX1 and MYC.[10]
PANC-1Pancreatic Cancer20-80 µM72 hoursDecreased cell survival (in combination with atorvastatin); reduced MMP-2 activity.[11]
SK-Mel-28Malignant Melanoma10-100 µM48-72 hoursInhibited cell growth, migration, and invasion; induced apoptosis; modulated NF-κB and MAPK signaling.[12]
KBOral CancerIC50 and IC90Not SpecifiedReduced cell viability, induced apoptosis, increased oxidative stress, and inhibited cell migration.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of Biochanin A on cell viability and proliferation.[13][14][15]

Materials:

  • Biochanin A (stock solution prepared in DMSO)[6]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of Biochanin A in complete culture medium. Remove the old medium from the wells and add 100 µL of the Biochanin A-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest Biochanin A treatment.[6]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13][14]

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following Biochanin A treatment using flow cytometry.[17][18][19][20][21]

Materials:

  • Biochanin A

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Biochanin A and a vehicle control for the specified duration.

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.[17]

    • Suspension cells: Collect cells by centrifugation.[18]

  • Washing: Wash the collected cells once with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[20]

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of Biochanin A on cell cycle progression.

Materials:

  • Biochanin A

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Biochanin A for the desired time.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways affected by Biochanin A.[6][22][23]

Materials:

  • Biochanin A

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-Erk1/2, Erk1/2, NF-κB, β-actin)[6][23]

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence detection system

Procedure:

  • Cell Lysis: After treatment with Biochanin A, wash cells with ice-cold PBS and lyse them with lysis buffer.[23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[23]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[23]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[23]

Mandatory Visualizations

Signaling Pathway Diagram

BiochaninA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER-2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras BiochaninA Biochanin A BiochaninA->HER2 Akt Akt BiochaninA->Akt Erk Erk1/2 BiochaninA->Erk IKK IKK BiochaninA->IKK Bcl2 Bcl-2 BiochaninA->Bcl2 PI3K->Akt mTOR mTOR Akt->mTOR GeneExpression Gene Expression (Proliferation, Survival) mTOR->GeneExpression Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->Erk Erk->GeneExpression IkB IκBα IKK->IkB P NFkB_complex NF-κB IκBα NFkB NF-κB NFkB_complex->NFkB Degradation of IκBα NFkB->GeneExpression Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase9

Caption: Biochanin A inhibits key cancer signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture treatment 2. Biochanin A Treatment (Varying concentrations and durations) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis (Annexin V/PI) harvest->apoptosis cell_cycle Cell Cycle (PI Staining) harvest->cell_cycle western_blot Protein Analysis (Western Blot) harvest->western_blot analysis 4. Data Acquisition (Plate reader, Flow cytometer, Chemiluminescence imager) viability->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis end End (Data Analysis & Interpretation) analysis->end

Caption: General workflow for treating cells with Biochanin A.

References

Application Notes and Protocols for In Vivo Studies of Biochanin A

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide comprehensive protocols and summarized data for researchers investigating the in vivo effects of Biochanin A across various animal models. The information is intended for professionals in drug development, pharmacology, and related life sciences fields.

Anti-Cancer Effects in a Murine Breast Cancer Xenograft Model

Application: To evaluate the efficacy of Biochanin A in inhibiting the growth of estrogen-receptor-positive (ER+) breast cancer tumors in vivo.

Quantitative Data Summary
Animal ModelTreatment GroupDosageTumor Volume (mm³)Tumor IncidenceReference
Nude Mice (MCF-7 xenograft)Vehicle Control-~1500100%[1]
Biochanin A5 mg/kg/day, i.p.Not significantly different from controlNot specified[1]
Biochanin A15 mg/kg/day, i.p.Significantly smaller than controlReduced[1]
Quercetin + EGCG5 mg/kg each/day, i.p.Not significantly different from controlNot specified[1]
Biochanin A + Quercetin + EGCG5 mg/kg each/day, i.p.Similar to 15 mg/kg Biochanin AReduced[1]
Experimental Protocol

Animal Model:

  • Species: Mouse

  • Strain: Nude (athymic)

  • Sex: Female

Tumor Induction:

  • Culture human breast cancer MCF-7 cells in appropriate media.

  • One week prior to cell implantation, anesthetize the mice and implant a β-Estradiol pellet subcutaneously to support the growth of estrogen-dependent tumors.

  • On the day of implantation, trypsinize, count, and resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Inject 1-5 million cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

Treatment Regimen:

  • Prepare Biochanin A solution in a suitable vehicle (e.g., DMSO and saline).

  • Administer Biochanin A via intraperitoneal (i.p.) injection daily at the specified dosages.

  • Begin treatment 4 weeks prior to tumor cell inoculation and continue for the duration of the study.[1]

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.

Endpoint Analysis:

  • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

Signaling Pathway and Workflow

Experimental Workflow for Breast Cancer Xenograft Model

G cluster_prep Preparation cluster_animal Animal Procedures cluster_analysis Analysis Culture MCF-7 Cells Culture MCF-7 Cells Inject MCF-7 Cells Inject MCF-7 Cells Culture MCF-7 Cells->Inject MCF-7 Cells Prepare Biochanin A Prepare Biochanin A Daily Biochanin A Injection Daily Biochanin A Injection Prepare Biochanin A->Daily Biochanin A Injection Implant Estrogen Pellet Implant Estrogen Pellet Implant Estrogen Pellet->Inject MCF-7 Cells Inject MCF-7 Cells->Daily Biochanin A Injection Monitor Tumor Growth Monitor Tumor Growth Daily Biochanin A Injection->Monitor Tumor Growth Euthanasia Euthanasia Monitor Tumor Growth->Euthanasia Tumor Excision & Analysis Tumor Excision & Analysis Euthanasia->Tumor Excision & Analysis

Caption: Workflow for studying Biochanin A in a breast cancer mouse model.

Biochanin A Signaling in HER-2 Positive Breast Cancer

G Biochanin A Biochanin A HER-2 Receptor HER-2 Receptor Biochanin A->HER-2 Receptor NF-κB NF-κB Biochanin A->NF-κB Akt Akt HER-2 Receptor->Akt Erk1/2 Erk1/2 HER-2 Receptor->Erk1/2 mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Erk1/2->Cell Proliferation & Survival NF-κB->Cell Proliferation & Survival

Caption: Biochanin A inhibits HER-2 signaling pathways in breast cancer.

Neuroprotective Effects in a Rat Model of Parkinson's Disease

Application: To assess the neuroprotective properties of Biochanin A against lipopolysaccharide (LPS)-induced dopaminergic neurodegeneration.

Quantitative Data Summary
Animal ModelTreatment GroupParameterResultReference
Sprague-Dawley Rats (LPS-induced)ShamBehavioral SymptomsNormal[2]
LPS + VehicleBehavioral SymptomsSignificantly impaired[2]
LPS + Biochanin ABehavioral SymptomsSignificantly improved[2]
LPS + VehicleDopaminergic Neuron CountSignificant loss[2]
LPS + Biochanin ADopaminergic Neuron CountLoss prevented[2]
LPS + VehicleMicroglia ActivationIncreased[2]
LPS + Biochanin AMicroglia ActivationInhibited[2]
LPS + VehicleNADPH Oxidase, MDAIncreased[2]
LPS + Biochanin ANADPH Oxidase, MDAInhibited[2]
LPS + VehicleSOD, GPxDecreased[2]
LPS + Biochanin ASOD, GPxIncreased[2]
Experimental Protocol

Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male

Induction of Parkinson's Disease Model:

  • Anesthetize the rats and place them in a stereotaxic apparatus.

  • Inject lipopolysaccharide (LPS) unilaterally into the substantia nigra pars compacta (SNpc) to induce inflammation and neurodegeneration.

Treatment Regimen:

  • Dissolve Biochanin A in a suitable vehicle.

  • Administer Biochanin A to the rats (e.g., via oral gavage or i.p. injection) for a specified period (e.g., 21 days) following the LPS injection.[3]

  • Include a vehicle-treated control group and a sham-operated group.

Behavioral and Post-Mortem Analysis:

  • Conduct behavioral tests (e.g., apomorphine-induced rotation test) to assess motor function.

  • At the end of the treatment period, euthanize the animals and perfuse the brains.

  • Collect brain tissue for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining), microglia activation (Iba-1 staining), and biochemical assays for oxidative stress markers (MDA, SOD, GPx).

Signaling Pathway and Workflow

Experimental Workflow for Parkinson's Disease Rat Model

G cluster_prep Preparation cluster_animal Animal Procedures cluster_analysis Analysis Prepare Biochanin A Prepare Biochanin A Biochanin A Treatment Biochanin A Treatment Prepare Biochanin A->Biochanin A Treatment Prepare LPS Prepare LPS Stereotaxic LPS Injection Stereotaxic LPS Injection Prepare LPS->Stereotaxic LPS Injection Stereotaxic LPS Injection->Biochanin A Treatment Behavioral Testing Behavioral Testing Biochanin A Treatment->Behavioral Testing Euthanasia & Brain Collection Euthanasia & Brain Collection Behavioral Testing->Euthanasia & Brain Collection Immunohistochemistry Immunohistochemistry Euthanasia & Brain Collection->Immunohistochemistry Biochemical Assays Biochemical Assays Euthanasia & Brain Collection->Biochemical Assays

Caption: Workflow for investigating Biochanin A in a rat model of Parkinson's.

Neuroprotective Signaling of Biochanin A

G LPS LPS Microglia Activation Microglia Activation LPS->Microglia Activation MAPK Pathway MAPK Pathway Microglia Activation->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia Activation->Pro-inflammatory Cytokines Oxidative Stress Oxidative Stress Microglia Activation->Oxidative Stress Biochanin A Biochanin A Biochanin A->Microglia Activation Dopaminergic Neuron Death Dopaminergic Neuron Death MAPK Pathway->Dopaminergic Neuron Death Pro-inflammatory Cytokines->Dopaminergic Neuron Death Oxidative Stress->Dopaminergic Neuron Death

Caption: Biochanin A's neuroprotective mechanism via MAPK pathway.

Attenuation of Cerebral Ischemia/Reperfusion Injury

Application: To determine the neuroprotective effects of Biochanin A in a rat model of stroke.

Quantitative Data Summary
Animal ModelTreatment GroupDosageNeurological ScoreInfarct VolumeBrain EdemaReference
Sprague-Dawley Rats (MCAO)Sham-NormalNoneNone[4]
I/R + Vehicle-Significantly impairedLargeSevere[4]
I/R + Biochanin A10 mg/kg/day, i.p.ImprovedReducedReduced[4]
I/R + Biochanin A20 mg/kg/day, i.p.Significantly improvedSignificantly reducedSignificantly reduced[4]
I/R + Biochanin A40 mg/kg/day, i.p.Significantly improvedSignificantly reducedSignificantly reduced[4]
Experimental Protocol

Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male

Induction of Cerebral Ischemia/Reperfusion:

  • Anesthetize the rats.

  • Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal suture method.

  • After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

Treatment Regimen:

  • Prepare Biochanin A in a suitable vehicle.

  • Administer Biochanin A (i.p.) for a period (e.g., 14 days) prior to the MCAO procedure.[4]

  • Assess neurological deficits, infarct volume (using TTC staining), and brain edema at a specific time point after reperfusion (e.g., 24 hours).

Signaling Pathway and Workflow

G cluster_prep Preparation cluster_animal Animal Procedures cluster_analysis Analysis (24h post-reperfusion) Prepare Biochanin A Prepare Biochanin A Biochanin A Pre-treatment Biochanin A Pre-treatment Prepare Biochanin A->Biochanin A Pre-treatment MCAO Surgery MCAO Surgery Biochanin A Pre-treatment->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Neurological Scoring Neurological Scoring Reperfusion->Neurological Scoring Infarct Volume (TTC) Infarct Volume (TTC) Reperfusion->Infarct Volume (TTC) Brain Edema Measurement Brain Edema Measurement Reperfusion->Brain Edema Measurement

Caption: Biochanin A activates Nrf2 and inhibits NF-κB for neuroprotection.

Prevention of Bone Loss in an Ovariectomized Rat Model of Osteoporosis

Application: To investigate the potential of Biochanin A in preventing estrogen-deficiency-induced bone loss.

Quantitative Data Summary
Animal ModelTreatment GroupDosageBone Mineral DensityTrabecular Bone VolumeRANKL/OPG RatioReference
Sprague-Dawley Rats (OVX)Sham-NormalNormalNormal[1]
OVX Control-DecreasedMarkedly decreasedRemarkably increased[1]
OVX + Biochanin A5-50 mg/kg/day (oral)Maintained at sham levelsSignificantly increased vs. OVXSignificantly decreased vs. OVX[1]
OVX + 17β-estradiol (E2)-Maintained at sham levelsSignificantly increased vs. OVXSignificantly decreased vs. OVX[1]
Wistar Rats (OVX)OVX + Biochanin A5 mg/kg/day, p.o.No significant effectNo significant effectNot specified[5][6]
Experimental Protocol

Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley or Wistar

  • Sex: Female

Induction of Osteoporosis:

  • Perform bilateral ovariectomy (OVX) on mature female rats to induce estrogen deficiency.

  • A sham-operated group should be included as a control.

Treatment Regimen:

  • Administer Biochanin A orally (e.g., via gavage) for a specified duration (e.g., 4 to 14 weeks). [1][5][6]2. Include an OVX control group receiving the vehicle and a positive control group receiving 17β-estradiol (E2).

Analysis of Bone Parameters:

  • At the end of the study, collect femurs and lumbar vertebrae.

  • Analyze bone mineral density (BMD) and bone microarchitecture using micro-computed tomography (µCT).

  • Measure biochemical markers of bone turnover in serum or urine (e.g., deoxypyridinoline).

  • Perform gene expression analysis (RT-PCR) on bone tissue to determine the RANKL/OPG ratio.

Signaling Pathway and Workflow

Experimental Workflow for Ovariectomized Rat Model

G cluster_prep Preparation cluster_animal Animal Procedures cluster_analysis Analysis Prepare Biochanin A Prepare Biochanin A Biochanin A Treatment Biochanin A Treatment Prepare Biochanin A->Biochanin A Treatment Ovariectomy (OVX) Ovariectomy (OVX) Ovariectomy (OVX)->Biochanin A Treatment Euthanasia & Bone Collection Euthanasia & Bone Collection Biochanin A Treatment->Euthanasia & Bone Collection Micro-CT Analysis Micro-CT Analysis Euthanasia & Bone Collection->Micro-CT Analysis Biochemical Markers Biochemical Markers Euthanasia & Bone Collection->Biochemical Markers Gene Expression (RANKL/OPG) Gene Expression (RANKL/OPG) Euthanasia & Bone Collection->Gene Expression (RANKL/OPG)

Caption: Workflow for studying Biochanin A in a rat model of osteoporosis.

RANKL/OPG Signaling in Osteoporosis

G Estrogen Deficiency (OVX) Estrogen Deficiency (OVX) RANKL RANKL Estrogen Deficiency (OVX)->RANKL OPG OPG Estrogen Deficiency (OVX)->OPG Biochanin A Biochanin A RANKL/OPG Ratio RANKL/OPG Ratio Biochanin A->RANKL/OPG Ratio RANKL->RANKL/OPG Ratio OPG->RANKL/OPG Ratio Osteoclastogenesis Osteoclastogenesis RANKL/OPG Ratio->Osteoclastogenesis Bone Resorption Bone Resorption Osteoclastogenesis->Bone Resorption

Caption: Biochanin A modulates the RANKL/OPG ratio to inhibit bone resorption.

Amelioration of Metabolic Syndrome in High-Fat Diet-Induced Obese Mice

Application: To evaluate the effects of Biochanin A on hepatic steatosis and insulin (B600854) resistance in a diet-induced obesity model.

Quantitative Data Summary
Animal ModelDietTreatmentHepatic SteatosisInsulin ResistancePPARα ActivationReference
C57BL/6 MiceNormal Chow-NormalNormalNormal[7]
High-Fat Diet (HFD)VehicleSevereIncreased-[7]
High-Fat Diet (HFD)0.05% Biochanin A in dietPreventedPreventedIncreased[7]
Experimental Protocol

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Sex: Male

Induction of Obesity and Metabolic Syndrome:

  • Feed mice a high-fat diet (HFD) for an extended period (e.g., 12 weeks) to induce obesity, hepatic steatosis, and insulin resistance.

  • A control group should be fed a normal chow diet.

Treatment Regimen:

  • Supplement the HFD with Biochanin A at a specified concentration (e.g., 0.05% w/w).

  • The treatment should be administered for the duration of the HFD feeding.

Analysis of Metabolic Parameters:

  • Monitor body weight and food intake regularly.

  • Perform glucose and insulin tolerance tests to assess insulin sensitivity.

  • At the end of the study, collect blood for biochemical analysis (e.g., glucose, insulin, lipids).

  • Collect liver tissue for histological analysis (H&E staining for steatosis) and gene/protein expression analysis of metabolic regulators (e.g., PPARα and its target genes).

Signaling Pathway and Workflow

Experimental Workflow for High-Fat Diet-Induced Obesity Model

G cluster_diet Dietary Regimen cluster_monitoring Monitoring cluster_analysis Endpoint Analysis High-Fat Diet (HFD) High-Fat Diet (HFD) Body Weight & Food Intake Body Weight & Food Intake High-Fat Diet (HFD)->Body Weight & Food Intake HFD + Biochanin A HFD + Biochanin A HFD + Biochanin A->Body Weight & Food Intake Normal Chow Normal Chow Normal Chow->Body Weight & Food Intake Glucose & Insulin Tolerance Tests Glucose & Insulin Tolerance Tests Body Weight & Food Intake->Glucose & Insulin Tolerance Tests Blood & Tissue Collection Blood & Tissue Collection Glucose & Insulin Tolerance Tests->Blood & Tissue Collection Biochemical Analysis Biochemical Analysis Blood & Tissue Collection->Biochemical Analysis Liver Histology Liver Histology Blood & Tissue Collection->Liver Histology Gene/Protein Expression Gene/Protein Expression Blood & Tissue Collection->Gene/Protein Expression

Caption: Workflow for assessing Biochanin A in a diet-induced obesity model.

PPARα Signaling in Metabolic Regulation by Biochanin A

G Biochanin A Biochanin A PPARα PPARα Biochanin A->PPARα Lipid Metabolism Genes Lipid Metabolism Genes PPARα->Lipid Metabolism Genes Glucose Metabolism Genes Glucose Metabolism Genes PPARα->Glucose Metabolism Genes β-oxidation β-oxidation Lipid Metabolism Genes->β-oxidation Lipogenesis Lipogenesis Lipid Metabolism Genes->Lipogenesis Gluconeogenesis Gluconeogenesis Glucose Metabolism Genes->Gluconeogenesis Improved Hepatic Steatosis & Insulin Resistance Improved Hepatic Steatosis & Insulin Resistance β-oxidation->Improved Hepatic Steatosis & Insulin Resistance Lipogenesis->Improved Hepatic Steatosis & Insulin Resistance Gluconeogenesis->Improved Hepatic Steatosis & Insulin Resistance

Caption: Biochanin A activates PPARα to improve metabolic parameters.

References

Application Notes and Protocols for Oral Formulation Strategies of 7-O-Methylbiochanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylbiochanin A (7-OMBA) is a naturally occurring O-methylated isoflavone (B191592) with demonstrated biological activities. However, its poor aqueous solubility and potential for extensive first-pass metabolism present significant challenges to achieving adequate oral bioavailability. Effective formulation strategies are therefore crucial to enhance its therapeutic potential. This document provides a detailed overview of various formulation approaches, including nanoparticle, liposome, solid dispersion, and self-emulsifying drug delivery systems (SEDDS), to improve the oral delivery of 7-OMBA. The protocols and data presented are based on studies with structurally similar O-methylated isoflavones, such as biochanin A and formononetin, and can be adapted for the formulation of 7-OMBA.

Challenges in Oral Delivery of this compound

The oral administration of 7-OMBA is primarily limited by its low solubility in gastrointestinal fluids and susceptibility to metabolic degradation. These factors contribute to poor absorption and low systemic exposure. The following diagram illustrates the key challenges:

cluster_Challenges Challenges in Oral Delivery of 7-OMBA A Poor Aqueous Solubility B Low Dissolution Rate in GI Fluids A->B E Low Oral Bioavailability B->E C First-Pass Metabolism in Intestine and Liver C->E D Efflux by Transporters (e.g., P-glycoprotein) D->E

Caption: Key challenges hindering the oral bioavailability of this compound.

Formulation Strategies and Protocols

This section details four prominent formulation strategies to overcome the challenges associated with the oral delivery of 7-OMBA.

Nanoparticle Formulations

Encapsulating 7-OMBA into nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption.

Formulation TypeO-Methylated IsoflavoneCarrier/LipidParticle Size (nm)Encapsulation Efficiency (%)Key Findings
Solid Lipid Nanoparticles (SLNs)Biochanin AGlyceryl monostearate, Lecithin176.097.15Showed sustained release properties and improved stability after freeze-drying.[1][2]
Solid Lipid Nanoparticles (SLNs)FormononetinStearic acid200 - 350-Biocompatible, biodegradable, and showed enhanced controlled drug release.[3]
PLGA NanoparticlesFormononetin-HP-β-CD complexPLGA210.23 ± 3.491.97 ± 0.79Spherical morphology with high encapsulation efficiency.[4]
NanoemulsionIsoformononetin-174.65 ± 1.6396.04 ± 1.28Enhanced relative oral bioavailability compared to suspension.[5]

This protocol is adapted from a method for preparing Biochanin A-loaded SLNs.[1][6]

Workflow:

A Prepare Organic Phase: Dissolve 7-OMBA, GMS, and Lecithin in Ethanol (B145695):Acetone (B3395972) (2:1) at 70°C C Pre-emulsion Formation: Inject organic phase into aqueous phase with stirring (1000 rpm) A->C B Prepare Aqueous Phase: Dissolve Tween-80 and Pluronic F68 in distilled water at 70°C B->C D Nanoparticle Solidification: Pour pre-emulsion into ice bath (0-2°C) with continuous stirring for 1h C->D E Solvent Evaporation and SLN Formation D->E F Storage at 4°C E->F

Caption: Workflow for the preparation of 7-OMBA loaded Solid Lipid Nanoparticles.

Materials:

  • This compound (7-OMBA)

  • Glyceryl monostearate (GMS)

  • Lecithin

  • Ethanol

  • Acetone

  • Tween-80

  • Pluronic F68

  • Distilled water

Procedure:

  • Organic Phase Preparation: Dissolve 7.5 mg of 7-OMBA, 100 mg of GMS, and 100 mg of Lecithin in 5 mL of a 2:1 (v/v) mixture of ethanol and acetone in a water bath at 70°C.

  • Aqueous Phase Preparation: Dissolve 180 mg of Tween-80 and 180 mg of Pluronic F68 in 10 mL of distilled water and heat to 70°C.

  • Emulsification: Inject the hot organic phase into the hot aqueous phase under rapid stirring at 1000 rpm to form a coarse pre-emulsion.

  • Solidification: Pour the pre-emulsion into an ice bath (0-2°C) and continue stirring with a magnetic stirrer for 1 hour to allow for solvent evaporation and SLN formation.

  • Storage: Store the resulting SLN dispersion at 4°C. For long-term stability, the SLNs can be lyophilized.

Liposome Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, like 7-OMBA, thereby improving their oral absorption.

Formulation TypeActive CompoundLipid CompositionParticle Size (nm)Encapsulation Efficiency (%)Key Findings
Liposomal DMU-2123,4,5,4′-tetramethoxystilbenePOPG114.2 ± 2.6-Homogeneous size distribution and negative surface charge.[7]

Workflow:

A Dissolve 7-OMBA and Lipids (e.g., POPG) in Chloroform (B151607) B Solvent Evaporation: Create a thin lipid film using a rotary evaporator C Hydration: Hydrate the lipid film with an aqueous buffer above the lipid transition temperature D Sonication/Extrusion: Reduce particle size and create unilamellar vesicles E Purification: Remove unencapsulated 7-OMBA (e.g., by dialysis or gel filtration)

Caption: Workflow for the preparation of 7-OMBA loaded liposomes.

Materials:

  • This compound (7-OMBA)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) or other suitable lipids

  • Chloroform

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve 7-OMBA and the selected lipids in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature.

  • Size Reduction: Sonicate the resulting liposomal suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a desired size.

  • Purification: Remove any unencapsulated 7-OMBA by dialysis or gel filtration.

Solid Dispersion Formulations

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state, which can enhance the dissolution rate and bioavailability of poorly soluble drugs like 7-OMBA.

O-Methylated IsoflavoneCarrier(s)Drug:Carrier RatioSolubility Enhancement (fold)Bioavailability Enhancement (fold)Key Findings
Biochanin ASolutol HS15, HPMC 29101:10:108-60Cmax: ~13, AUC: ~5Rapid and complete drug release (approx. 100% within 1h).[8][9]
Formononetin----Pharmacokinetic evaluations of solid dispersion formulations have been conducted.[10]

This protocol is based on a method for preparing Biochanin A solid dispersions.[8]

Workflow:

A Dissolve 7-OMBA, Solutol HS15, and HPMC in a suitable solvent (e.g., ethanol) B Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator C Drying: Dry the resulting solid mass in a desiccator to remove residual solvent D Pulverization and Sieving: Grind the solid dispersion and pass it through a sieve to obtain a uniform powder

Caption: Workflow for the preparation of 7-OMBA solid dispersion.

Materials:

Procedure:

  • Dissolution: Dissolve 7-OMBA, Solutol HS15, and HPMC in ethanol in the desired ratio (e.g., 1:10:10 w/w/w).

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator at a controlled temperature.

  • Drying: Dry the resulting solid mass in a vacuum desiccator to ensure complete removal of the solvent.

  • Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a fine powder of uniform size.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ solubilization can significantly enhance the oral absorption of lipophilic drugs like 7-OMBA.

O-Methylated IsoflavoneOil PhaseSurfactantCo-surfactantParticle Size (nm)Key Findings
Formononetin---20.65 ± 1.42Homogeneous spherical shape.[11]

Workflow:

cluster_SEDDS_Development SEDDS Formulation Development A Screening of Excipients: Solubility of 7-OMBA in various oils, surfactants, and co-solvents B Construction of Pseudo-ternary Phase Diagrams to identify the self-emulsification region A->B C Preparation of 7-OMBA SEDDS: Mix oil, surfactant, co-solvent, and 7-OMBA until a clear solution is formed B->C D Characterization of SEDDS: Droplet size, zeta potential, and in vitro dissolution C->D

Caption: Logical workflow for the development of a 7-OMBA SEDDS formulation.

Materials:

  • This compound (7-OMBA)

  • Oils (e.g., Capmul® MCM, Labrafil® M 1944 CS)

  • Surfactants (e.g., Tween® 20, Cremophor® EL)

  • Co-solvents (e.g., Transcutol® P, Propylene glycol)

Procedure:

  • Excipient Screening: Determine the solubility of 7-OMBA in a variety of oils, surfactants, and co-solvents to identify suitable excipients.

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying regions.

  • Formulation Preparation: Prepare the 7-OMBA loaded SEDDS by accurately weighing the selected excipients and 7-OMBA and mixing them until a clear and homogenous solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for their self-emulsification properties, droplet size distribution, zeta potential, and in vitro drug release profile in simulated gastric and intestinal fluids.

Conclusion

The formulation strategies outlined in this document provide a comprehensive guide for researchers and drug development professionals to enhance the oral bioavailability of this compound. While specific data for 7-OMBA is limited, the provided protocols and data for structurally similar O-methylated isoflavones offer a strong foundation for the rational design and development of effective oral delivery systems for this promising compound. Further optimization and in vivo evaluation will be necessary to determine the most effective formulation for clinical applications.

References

Application Notes and Protocols: Utilizing 7-O-Methylbiochanin A as a Ligand in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylbiochanin A is a methylated isoflavone, a class of compounds known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Its parent compound, Biochanin A, has been studied for its interaction with various cellular targets. This document provides a framework for investigating this compound as a ligand in receptor binding studies, based on the known activities of Biochanin A. While specific experimental data for this compound is not yet widely available, the protocols and potential targets outlined here provide a robust starting point for its characterization.

Biochanin A has been shown to selectively target cancer cells and inhibit multiple signaling pathways.[1] In HER-2 positive breast cancer cells, Biochanin A inhibits the activation of the HER-2 receptor and downstream signaling pathways, including Erk1/2, Akt, and mTOR.[1][2] It also suppresses the activity of invasive enzymes like MMP-9.[1] Furthermore, Biochanin A has demonstrated binding affinity for certain androgen receptor (AR) mutants, such as ART877A and ARW741C, suppressing the AR signaling pathway in prostate cancer models.[3] Given these findings, the primary putative targets for this compound are likely to be receptor tyrosine kinases like HER-2 and nuclear receptors such as the androgen receptor.

Potential Molecular Targets and Signaling Pathways

Based on the known interactions of Biochanin A, the following signaling pathways are proposed as primary areas of investigation for this compound:

  • HER-2 Signaling Pathway: Overexpression of the HER-2 receptor is a hallmark of aggressive breast cancers.[1] Biochanin A has been shown to inhibit the phosphorylation and activation of HER-2.[1] This, in turn, blocks the downstream PI3K/Akt/mTOR and Ras/Raf/MEK/Erk signaling cascades, which are crucial for cell proliferation, survival, and invasion.

  • Androgen Receptor (AR) Signaling: In prostate cancer, mutations in the androgen receptor can lead to resistance to standard therapies. Biochanin A has been found to bind to specific AR mutants, acting as an antagonist.[3]

The following diagram illustrates the potential inhibitory action of this compound on the HER-2 signaling pathway, based on the known effects of Biochanin A.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER-2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Erk->Proliferation Ligand This compound Ligand->HER2 Inhibition

HER-2 signaling pathway and potential inhibition.

Quantitative Data Presentation

The following table presents a hypothetical summary of quantitative data that could be obtained from receptor binding and functional assays for this compound. These values are for illustrative purposes and need to be determined experimentally.

Target ReceptorAssay TypeLigandKi (nM)IC50 (µM)Cell Line
HER-2Competitive BindingThis compound150 (est.)-SK-BR-3
HER-2Phosphorylation AssayThis compound-45 (est.)SK-BR-3
Androgen Receptor (T877A)Competitive BindingThis compound95 (est.)-LAPC4
Androgen Receptor (W741C)Competitive BindingThis compound110 (est.)-LAPC4

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor (e.g., HER-2) by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes or purified receptor expressing the target of interest.

  • Radiolabeled ligand specific for the target receptor (e.g., ³H-labeled ligand).

  • This compound.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a stock solution of the radiolabeled ligand at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Cell membranes or purified receptor

    • Radiolabeled ligand (at a single concentration)

    • Increasing concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a predetermined optimal time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]

Protocol 2: Western Blot Analysis of Akt and Erk Phosphorylation

This protocol is used to assess the effect of this compound on the activation of downstream signaling pathways by measuring the phosphorylation status of key proteins like Akt and Erk.

Materials:

  • Cancer cell line of interest (e.g., SK-BR-3).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-Erk, anti-total-Erk, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[6]

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.[5]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]

    • Transfer the separated proteins to a PVDF membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Signal Detection: Wash the membrane again and then add ECL substrate. Capture the chemiluminescent signal using an imaging system.[5]

  • Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Experimental Workflow Visualization

The following diagram outlines a general workflow for characterizing the interaction of this compound with a target receptor.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_binding Phase 2: Binding Affinity Determination cluster_functional Phase 3: Functional Activity Assessment cluster_conclusion Phase 4: Conclusion Target_Selection Target Identification (e.g., HER-2, AR) Ligand_Prep This compound Preparation & QC Binding_Assay Competitive Receptor Binding Assay Ligand_Prep->Binding_Assay Data_Analysis_1 Calculate Ki and IC50 Binding_Assay->Data_Analysis_1 Cell_Treatment Treat Cells with This compound Data_Analysis_1->Cell_Treatment Western_Blot Western Blot for p-Akt, p-Erk Cell_Treatment->Western_Blot Data_Analysis_2 Quantify Pathway Inhibition Western_Blot->Data_Analysis_2 Conclusion Correlate Binding with Functional Activity Data_Analysis_2->Conclusion

Workflow for ligand-receptor binding studies.

References

Application of Biochanin A in anti-inflammatory research models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Biochanin A in Anti-Inflammatory Research

Introduction

Biochanin A (BCA) is a natural isoflavone (B191592) found in plants such as red clover (Trifolium pratense), cabbage, and alfalfa[1]. It is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[2][3][4]. Its anti-inflammatory properties are of particular interest to researchers developing novel therapeutics for a variety of inflammatory conditions. Biochanin A exerts its effects by modulating key signaling pathways involved in the inflammatory response, making it a valuable tool for studying inflammation in both cellular and animal models[2][4].

Mechanism of Anti-Inflammatory Action

Biochanin A mitigates inflammation by targeting several critical signaling cascades. Its primary mechanisms involve the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and pro-resolving pathways.

  • Inhibition of NF-κB Pathway: A central mechanism of Biochanin A's anti-inflammatory activity is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][2][5][6]. It has been shown to inhibit the activity of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB[1][6]. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including those for iNOS, COX-2, and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[1][5][6].

  • Modulation of MAPK Pathway: Biochanin A can attenuate the inflammatory response by inhibiting the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38[5][7]. The MAPK pathway plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators[7]. By suppressing MAPK activation, Biochanin A effectively reduces the inflammatory cascade[5][7].

  • Suppression of NLRP3 Inflammasome: Biochanin A has been demonstrated to inhibit the NLRP3 inflammasome signaling pathway[8][9]. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation[9]. Studies show that Biochanin A can block this pathway, potentially by suppressing upstream signals like TLR4/NF-κB, leading to reduced secretion of these potent cytokines[8][9].

  • Activation of PPARγ: The anti-inflammatory effects of Biochanin A are also associated with the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[10][11]. PPARγ activation can interfere with the NF-κB pathway, leading to a reduction in the expression of inflammatory genes[10][11].

  • Pro-Resolving Effects: Beyond just inhibiting inflammation, Biochanin A actively promotes its resolution. In models of antigen-induced arthritis, it has been shown to shorten the resolution interval by inducing neutrophil apoptosis and enhancing efferocytosis (the clearance of apoptotic cells by macrophages)[12][13][14]. This pro-resolving action is mediated, at least in part, through the G protein-coupled receptor 30 (GPR30) and Protein Kinase A (PKA) signaling[12][13][14].

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of Biochanin A and its observed effects in various anti-inflammatory research models.

Table 1: In Vitro Models - Effective Concentrations and Effects of Biochanin A

Cell LineModelBiochanin A ConcentrationObserved EffectsReference
RAW 264.7 MacrophagesLPS-Stimulated Inflammation15, 30, 60 µMInhibited release of ROS, IL-1β, IL-18, and TNF-α; reduced nitrite (B80452) production and expression of iNOS and COX-2.[5]
RAW 264.7 MacrophagesLPS-Stimulated Inflammation10 µMSignificantly suppressed the secretion of TNF-α and IL-6.[10]
BV2 Microglial CellsLPS-Stimulated InflammationNot specified (dose-dependent)Attenuated production of TNF-α, IL-1β, nitric oxide, and ROS; inhibited phosphorylation of JNK, ERK, and p38.[7]
Human Umbilical Vein Endothelial Cells (HUVECs)LPS-Stimulated InflammationNot specifiedInhibited LPS-induced TNF-α and IL-8 production; suppressed VCAM-1, ICAM-1, and E-selectin expression via PPAR-γ activation.[11]
Human Corneal Epithelial Cells (HCECs)HSV-1 InfectionIC50: ~37 µMInhibited HSV-1 replication and downregulated expression of TNF-α, RANTES, IL-1β, and IL-6.[15]

Table 2: In Vivo Models - Dosages and Anti-Inflammatory Effects of Biochanin A

Animal ModelDisease ModelBiochanin A DosageRouteKey FindingsReference
MiceDSS-Induced Ulcerative Colitis20 and 40 mg/kgNot specifiedAlleviated Disease Activity Index (DAI) score, restored colon length, and reduced inflammatory cytokines by inhibiting the MAPK/NF-κB axis.[5]
MiceAntigen-Induced Arthritis9 mg/kgi.p.Decreased neutrophil accumulation, reduced MPO activity, IL-1β, and CXCL1 levels. Shortened the resolution interval from ~23h to ~5.5h.[12][13]
RatsMyocardial Ischemia/ReperfusionNot specifiedNot specifiedReduced infarct area and levels of AST, CK-MB, and LDH. Decreased production of IL-1β, IL-18, IL-6, and TNF-α by blocking the TLR4/NF-κB/NLRP3 pathway.[8]
RatsDiabetic Myocardial Infarction5, 10, and 20 mg/kgNot specifiedSuppressed inflammation by reducing TNF-α, IL-6, and IL-1β levels. Reduced oxidative stress markers.[16]
MicePentylenetetrazol-Induced Kindling (Epilepsy)20 mg/kgDailyReduced epileptogenesis severity by 51.7% and downregulated the IL-1β/TXNIP/NLRP3 axis.[17]

Visualizations: Signaling Pathways and Workflows

// Connections LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88; MyD88 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; {p65, p50, IkB} -> NFkB_complex [arrowhead=none]; NFkB_complex -> IKK [style=invis]; // for layout IkB -> p_IkB;

BiochaninA -> IKK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];

{p65, p50} -> p65_nuc [ltail=cluster_cytoplasm, lhead=cluster_nucleus, label="Translocation"]; p65_nuc -> DNA; p50_nuc -> DNA; {p65_nuc, p50_nuc} -> p50_nuc [style=invis]; DNA -> Genes [label="Transcription"];

// Invisible edges for alignment p65_nuc -> p50_nuc [style=invis]; } Caption: Biochanin A inhibits NF-κB activation by blocking IKK-mediated phosphorylation of IκBα.

// Connections LPS -> TLR4; TLR4 -> Adaptors; Adaptors -> {ERK, JNK, p38};

ERK -> p_ERK [label="P"]; JNK -> p_JNK [label="P"]; p38 -> p_p38 [label="P"];

BiochaninA -> p_ERK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; BiochaninA -> p_JNK [arrowhead=tee, color="#EA4335", style=dashed]; BiochaninA -> p_p38 [arrowhead=tee, color="#EA4335", style=dashed];

{p_ERK, p_JNK, p_p38} -> AP1 [label="Activate"]; AP1 -> Response; } Caption: Biochanin A suppresses inflammation by inhibiting the phosphorylation of ERK, JNK, and p38 MAPKs.

// Connections seed -> adhere; adhere -> pretreat; pretreat -> stimulate; stimulate -> incubate; incubate -> collect; collect -> supernatant [style=dashed]; collect -> lysate [style=dashed]; supernatant -> {griess, elisa}; lysate -> {western, qpcr}; } Caption: Workflow for assessing Biochanin A's anti-inflammatory effects in LPS-stimulated macrophages.

Experimental Protocols

Here are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of Biochanin A.

Protocol 1: In Vitro Anti-Inflammatory Assay using LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the process for treating murine macrophage cells (RAW 264.7) to assess the anti-inflammatory potential of Biochanin A.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Biochanin A (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into appropriate culture plates at a density of 2 x 10⁵ cells/mL. Allow them to adhere and grow for 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Biochanin A (e.g., 1, 5, 10, 30, 60 µM)[5]. Include a vehicle control group treated with an equivalent amount of DMSO. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for an additional 18-24 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted mediators like nitric oxide (Protocol 2) and cytokines (Protocol 3). Store at -80°C if not used immediately.

    • Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) for protein analysis (Protocol 4).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants (from Protocol 1)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplate

Procedure:

  • Standard Curve: Prepare a serial dilution of the NaNO₂ standard (e.g., from 100 µM to 0 µM) in culture medium.

  • Assay: In a 96-well plate, add 50 µL of each supernatant sample and standard in duplicate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Pro-Inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

Materials:

  • Collected cell culture supernatants (from Protocol 1)

  • Commercially available ELISA kits for mouse TNF-α, IL-6, or IL-1β

  • 96-well ELISA plate (often pre-coated in the kit)

  • Wash buffer, detection antibody, HRP conjugate, substrate solution, and stop solution (provided in the kit)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • General Steps: a. Add standards and samples to the wells of the pre-coated plate and incubate. b. Wash the wells to remove unbound substances. c. Add the biotin-conjugated detection antibody and incubate. d. Wash the wells, then add the streptavidin-HRP conjugate and incubate. e. Wash the wells again and add the TMB substrate solution. A color will develop in proportion to the amount of cytokine present. f. Add the stop solution to terminate the reaction.

  • Measurement: Immediately measure the absorbance at 450 nm.

  • Calculation: Construct a standard curve and determine the cytokine concentrations in the samples.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is used to detect the expression and phosphorylation levels of key proteins in the NF-κB and MAPK pathways from cell lysates.

Materials:

  • Cell lysates (from Protocol 1)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin. Compare the ratio of phosphorylated protein to total protein across different treatment groups.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 7-O-Methylbiochanin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of 7-O-Methylbiochanin A.

Troubleshooting Guides

This section addresses common problems and provides step-by-step solutions to overcome them.

Issue 1: Low intrinsic aqueous solubility of this compound.

Question: I am struggling with the very low inherent water solubility of this compound for my in vitro assays. What are my options?

Answer: this compound, like many isoflavones, has poor aqueous solubility, which can hinder its biological evaluation. Here are several techniques you can employ to improve its solubility:

  • Co-solvency: For preparing stock solutions, a common and effective method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. Subsequently, this stock solution can be slowly diluted with your aqueous experimental buffer to the final desired concentration.

  • pH Adjustment: The solubility of isoflavones can be pH-dependent. They are generally more stable in acidic conditions. Therefore, attempting to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4-6) may improve its solubility. It is advisable to avoid alkaline conditions (pH > 7) to prevent potential degradation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and poloxamers. This can enhance the dissolution rate by presenting the compound in an amorphous form with a larger surface area.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and saturation solubility.

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more water-soluble prodrug is an advanced strategy. The prodrug is then converted back to the active parent compound in vivo.

Issue 2: Precipitation of this compound in cell culture media.

Question: After diluting my DMSO stock of this compound into my cell culture medium, I observe precipitation. How can I prevent this?

Answer: Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium to gradually decrease the solvent concentration.

  • Pre-warming of Media: Gently warming the cell culture medium to 37°C before adding the compound stock solution can sometimes help maintain solubility.

  • Use of a Carrier: Consider pre-complexing this compound with a solubilizing agent like HP-β-CD before adding it to the culture medium.

  • Gentle Agitation: After adding the compound, gently swirl the culture flask or plate to ensure uniform distribution and minimize localized high concentrations that can lead to precipitation.

Frequently Asked Questions (FAQs)

Solubility Enhancement Techniques

Q1: How much can I expect the solubility of an isoflavone (B191592) to increase with cyclodextrin (B1172386) complexation?

A1: The extent of solubility enhancement depends on the specific isoflavone and the type of cyclodextrin used. For example, studies on soy isoflavone extracts have shown that complexation with β-cyclodextrin can increase aqueous solubility by approximately 26-fold.[1] For other poorly soluble compounds, the increase can be even more significant.

Q2: What are the advantages of using a solid dispersion to improve solubility?

A2: Solid dispersions can significantly enhance the dissolution rate of poorly soluble drugs by:

  • Reducing the particle size to a molecular level.

  • Increasing the surface area available for dissolution.

  • Improving the wettability of the drug.

  • Potentially converting the drug from a crystalline to a more soluble amorphous form.

Q3: When should I consider preparing a nanosuspension?

A3: A nanosuspension is a suitable approach when you need to increase the dissolution rate and saturation solubility of a drug that is poorly soluble in both aqueous and organic media.[2] This technique is particularly useful for oral and parenteral drug delivery.

Q4: Is the prodrug approach a common strategy for improving the solubility of isoflavones?

A4: The prodrug approach is a well-established strategy for improving the solubility and bioavailability of various drugs. It involves chemically modifying the drug to attach a hydrophilic promoiety, which is later cleaved in the body to release the active drug. While it is a powerful technique, it requires significant synthetic chemistry expertise.

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound is limited in publicly available literature, the following table provides representative data for the solubility enhancement of structurally similar isoflavones and other poorly soluble compounds using various techniques.

TechniqueCompound(s)Carrier/MethodInitial SolubilityEnhanced SolubilityFold IncreaseReference(s)
Cyclodextrin Complexation Soy Isoflavone Extractβ-Cyclodextrin0.076 mg/mL2.0 mg/mL~26[1]
Solid Dispersion Ursolic AcidPVP K30 / Poloxamer 407 (0.5:7.5:2 ratio)~0.102 µg/L3.01 mg/mL>1,000,000[3]
Solid Dispersion ValsartanPVP VA 64 / Poloxamer 188 / Poloxamer 407--27[4]
Nanosuspension Diosmin3% w/v PEG 400--~5[2]

Experimental Protocols

Protocol 1: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a common laboratory-scale method for preparing an inclusion complex to enhance aqueous solubility.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-cyclodextrin (commonly 1:1 or 1:2).

  • Slurry Formation: In a glass mortar, add the calculated amount of HP-β-cyclodextrin and a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a thick, uniform paste.

  • Incorporation of the Drug: Gradually add the accurately weighed this compound to the paste while continuously triturating with a pestle.

  • Kneading: Continue kneading the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction and complex formation.

  • Drying: Transfer the resulting paste to a watch glass or petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared inclusion complex in a tightly sealed container in a cool, dry place.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the steps for preparing a solid dispersion using a hydrophilic polymer.

  • Selection of Carrier and Solvent: Choose a suitable hydrophilic carrier (e.g., PVP K30, Poloxamer 407) and a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol (B129727), or a mixture).

  • Dissolution: Accurately weigh the desired amounts of this compound and the carrier (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio) and dissolve them completely in the selected solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Final Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.

  • Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.

Protocol 3: Determination of Aqueous Solubility by HPLC

This protocol provides a general method for quantifying the aqueous solubility of this compound.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Calibration Curve: Inject the standard solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at the wavelength of maximum absorbance for this compound. Generate a calibration curve by plotting the peak area against the concentration.

  • Equilibrium Solubility Measurement: Add an excess amount of this compound powder to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Preparation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • HPLC Analysis: Dilute the filtered supernatant with the mobile phase if necessary and inject it into the HPLC system under the same conditions used for the calibration curve.

  • Concentration Determination: Determine the peak area of this compound in the sample and use the calibration curve to calculate its concentration, which represents the aqueous solubility.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Preparation of Formulations cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound (Poorly Soluble) c_complex Cyclodextrin Complexation start->c_complex s_dispersion Solid Dispersion start->s_dispersion nano Nanosuspension start->nano solubility Aqueous Solubility (HPLC) c_complex->solubility s_dispersion->solubility nano->solubility dissolution Dissolution Rate Testing solubility->dissolution physchem Physicochemical Characterization (DSC, XRD) dissolution->physchem invitro In Vitro Assays (Cell Culture) physchem->invitro invivo In Vivo Studies (Animal Models) invitro->invivo

Caption: Experimental workflow for enhancing and evaluating the solubility of this compound.

signaling_pathway_example compound This compound (Solubilized) receptor Target Receptor compound->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Modulation cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling pathway modulated by solubilized this compound.

logical_relationship solubility Aqueous Solubility dissolution Dissolution Rate solubility->dissolution Increases bioavailability Oral Bioavailability dissolution->bioavailability Enhances efficacy Therapeutic Efficacy bioavailability->efficacy Improves

References

Enhancing the stability of Biochanin A in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on enhancing the stability of Biochanin A in various solvents and pH conditions.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving Biochanin A?

Biochanin A is soluble in several organic solvents but has limited solubility in aqueous solutions.[1][2] For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are highly effective.[1]

Solubility of Biochanin A in Common Solvents

SolventSolubilityReference
DMSO~30 mg/mL[1]
DMF~30 mg/mL[1]
Ethanol~1 mg/mL[1]
AcetoneSoluble[2]
Methanol (B129727)Soluble[2]
ChloroformSoluble[2]
Aqueous BuffersSparingly soluble[1]
DMSO:PBS (pH 7.2) (1:9)~0.1 mg/mL[1]

2. How stable is Biochanin A in aqueous solutions?

Aqueous solutions of Biochanin A are not recommended for storage for more than one day.[1] The compound's poor aqueous solubility and potential for degradation in aqueous media can affect experimental reproducibility.[3]

3. How does pH affect the stability of Biochanin A?

Biochanin A shows significant pH-dependent stability. Studies on related isoflavones have shown that degradation is more prominent under acidic conditions (pH 3.1) compared to neutral (pH 7.0) or slightly acidic (pH 5.6) conditions when subjected to heat.[4]

4. What is the impact of temperature on Biochanin A stability?

As a crystalline solid, Biochanin A is stable for at least four years when stored at -20°C.[1] However, in solution, its stability is temperature-dependent. High temperatures can accelerate degradation, a principle used in forced degradation studies to predict long-term stability.[4][5]

5. What are the recommended storage conditions for Biochanin A?

  • Solid Form: Store at -20°C for long-term stability.[1]

  • Stock Solutions (in organic solvents like DMSO): For short-term storage, refrigeration at 4°C may be adequate, but for longer periods, storage at -20°C or -80°C is recommended. It is advisable to prepare fresh dilutions for experiments.[6]

  • Aqueous Solutions: Prepare fresh for immediate use and do not store for more than a day.[1]

6. What are the main degradation pathways for Biochanin A?

Biochanin A can be metabolized or degraded through several pathways. A primary metabolic route in biological systems is O-demethylation to form the more potent phytoestrogen, genistein (B1671435).[7] Other reactions can include hydroxylation.[7] Microbial and fungal organisms can also catabolize Biochanin A into various smaller compounds.[8][9]

Troubleshooting Guides

Issue 1: Precipitation of Biochanin A in Aqueous Experimental Media

  • Problem: Biochanin A precipitates out of solution when a DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media).

  • Cause: Biochanin A is poorly water-soluble.[3] The final concentration of the organic solvent (like DMSO) may be too low to maintain its solubility in the aqueous medium.

  • Solutions:

    • Optimize Final DMSO Concentration: Keep the final DMSO concentration as high as experimentally permissible without causing cellular toxicity.

    • Use Solubilizing Agents: Consider the use of solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or formulating the compound in solid dispersions with polymers like Solutol HS15 and HPMC 2910, which have been shown to significantly improve dissolution.[6][10]

    • Prepare Fresh Dilutions: Always prepare aqueous dilutions of Biochanin A immediately before use.[1]

    • Sonication: Gentle sonication can sometimes help in redissolving small amounts of precipitate, but this may not provide a long-term stable solution.

Caption: Troubleshooting workflow for Biochanin A precipitation issues.

Issue 2: Inconsistent Results in Bioactivity or Stability Assays

  • Problem: High variability in results between experimental replicates.

  • Cause: This could be due to the degradation of Biochanin A in the experimental medium over the time course of the assay, or inconsistent dosing due to solubility issues.

  • Solutions:

    • Confirm Solution Homogeneity: Ensure the Biochanin A solution is clear and free of any precipitate before each use.

    • Time-Course Stability Check: Perform a preliminary experiment to assess the stability of Biochanin A in your specific experimental medium (solvent, pH, temperature) over the duration of your assay. Use an analytical method like HPLC to quantify the remaining Biochanin A at different time points.[11]

    • Control for Solvent Effects: Ensure that all experimental arms, including controls, have the same final concentration of the solvent (e.g., DMSO).

    • Protect from Light: Although not extensively reported as a primary cause of degradation, it is good practice to protect flavonoid solutions from direct light to prevent potential photodecomposition.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis During Stability Studies

  • Problem: New peaks, other than the parent Biochanin A peak, appear in the chromatogram.

  • Cause: These are likely degradation products resulting from hydrolysis, oxidation, or other chemical transformations under the stress conditions.[12]

  • Solutions:

    • Characterize Degradants: Use mass spectrometry (LC-MS) to identify the mass of the degradation products.[13] This can help in elucidating the degradation pathway. Common metabolites include genistein (from O-demethylation).[7]

    • Evaluate Mass Balance: A proper forced degradation study should aim for a mass balance where the sum of the increase in the peak areas of the degradants corresponds to the decrease in the peak area of the parent compound.[14]

    • Refine Stress Conditions: If degradation is too extensive (e.g., >20%), the stress conditions (e.g., acid/base concentration, temperature) may be too harsh. Reduce the intensity or duration of the stress to achieve a target degradation of 5-20%.[15]

Experimental Protocols

Protocol: Forced Degradation Study of Biochanin A

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][14]

Objective: To assess the stability of Biochanin A under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • Biochanin A

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • LC-MS system for peak identification

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Biochanin A in methanol or DMSO at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a defined period, monitoring for degradation.

    • Dilute samples with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose the solid Biochanin A powder to dry heat (e.g., 100°C) for a set duration.

    • Also, expose the stock solution (in an organic solvent) to heat (e.g., 60°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the Biochanin A solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at suitable time intervals.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating Biochanin A from all its degradation products.

    • Monitor the decrease in the peak area of Biochanin A and the formation of new peaks.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Biochanin A Stock Solution B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC-UV/DAD Analysis G->H I Peak Purity & Mass Balance H->I J LC-MS for Degradant ID I->J

Caption: Experimental workflow for a forced degradation study of Biochanin A.

G BiochaninA Biochanin A Genistein Genistein BiochaninA->Genistein O-demethylation (e.g., by P450 enzymes) Hydroxylated Hydroxylated Metabolites BiochaninA->Hydroxylated Hydroxylation FurtherDeg Further Degradation Products Genistein->FurtherDeg Degradation

Caption: Simplified metabolic degradation pathway of Biochanin A.

References

Optimizing dosage and administration route for in vivo Biochanin A studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Biochanin A in in vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for Biochanin A in in vivo studies?

A1: The optimal dosage of Biochanin A can vary significantly depending on the animal model, the disease under investigation, and the administration route. However, based on published studies, a general starting point for oral administration in rodents is in the range of 10-50 mg/kg body weight per day.[1][2] For intraperitoneal injections, doses have ranged from 4 mg/kg to 40 mg/kg.[3][4] Intravenous administration is typically at a lower dose, around 5 mg/kg to 10 mg/kg, due to higher bioavailability.[5] It is always recommended to perform a dose-response study to determine the optimal effective and non-toxic dose for your specific experimental conditions.

Q2: How should I prepare Biochanin A for in vivo administration?

A2: Biochanin A has poor water solubility, which presents a challenge for in vivo delivery. A common method is to first dissolve Biochanin A in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable vehicle such as saline or corn oil.[4] For instance, one protocol describes preparing injectable Biochanin A in a 25% DMSO solution in saline.[4] For oral gavage, Biochanin A can be solubilized in DMSO and then mixed with corn oil.[4] It is crucial to keep the final concentration of the organic solvent low to avoid toxicity to the animals. Always prepare fresh solutions, as the stability of Biochanin A in aqueous solutions can be limited.

Q3: What are the common administration routes for Biochanin A in animal studies?

A3: The most frequently used administration routes for Biochanin A in vivo are oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). Oral administration is common for studying its effects as a dietary supplement but is subject to low bioavailability due to first-pass metabolism.[1] Intraperitoneal injection bypasses the gastrointestinal tract, leading to higher bioavailability than the oral route. Intravenous injection provides the highest bioavailability but may have a shorter half-life. The choice of administration route should align with the specific aims of your research.

Troubleshooting Guide

Issue 1: Low Bioavailability and Inconsistent Results

  • Problem: Researchers often face challenges with the low oral bioavailability of Biochanin A, leading to variability in experimental outcomes.[1] This is primarily due to its poor solubility and extensive first-pass metabolism in the liver.[6][7]

  • Solution:

    • Formulation Strategies: To enhance solubility and dissolution, consider preparing a solid dispersion of Biochanin A with hydrophilic carriers like Solutol HS15 and HPMC 2910.[8][9] This method has been shown to significantly increase oral bioavailability.[7][8][9] Another approach is the use of nano-sized phospholipid complexes (nBCA-PLCs) which can also improve oral absorption.[1]

    • Co-administration: Co-administration with other flavonoids, such as quercetin, may increase the bioavailability of Biochanin A.

    • Alternative Routes: If oral administration proves to be a significant hurdle, consider using intraperitoneal or intravenous injections to achieve more consistent systemic exposure.

Issue 2: Vehicle-Related Toxicity or Interference

  • Problem: The use of organic solvents like DMSO to dissolve Biochanin A can cause local irritation, inflammation, or systemic toxicity in animals, potentially confounding experimental results. High concentrations of DMSO have been reported to affect immune function.[4]

  • Solution:

    • Minimize Solvent Concentration: Use the lowest possible concentration of the organic solvent required to dissolve Biochanin A. A final DMSO concentration of 25% in the vehicle has been used, but it is advisable to test for any vehicle-specific effects in a control group.[4]

    • Vehicle Control Group: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent and vehicle combination.

    • Alternative Vehicles: Explore other biocompatible vehicles or formulation strategies that require lower concentrations of organic solvents.

Issue 3: Rapid Metabolism and Short Half-Life

  • Problem: Biochanin A is extensively metabolized in vivo, primarily to its active metabolite genistein (B1671435), and undergoes glucuronidation and sulfation, leading to rapid clearance and a short half-life.[6] This can make it difficult to maintain therapeutic concentrations over a desired period.

  • Solution:

    • Dosing Frequency: Depending on the pharmacokinetic profile in your model, it may be necessary to administer Biochanin A more frequently (e.g., twice daily) to maintain effective plasma concentrations.

    • Metabolic Inhibitors: While not a standard practice and requiring careful consideration of off-target effects, co-administration with inhibitors of specific metabolic enzymes could potentially prolong the half-life of Biochanin A. This approach requires thorough validation.

    • Consider Metabolites: Since genistein is a major active metabolite, consider that some of the observed biological effects may be attributable to genistein. It may be relevant to measure the plasma concentrations of both Biochanin A and genistein.

Data Presentation

Table 1: Summary of In Vivo Dosages and Administration Routes for Biochanin A

Animal Model Disease/Condition Dosage Administration Route Reference
RatsType 2 Diabetes10 mg/kgOral (p.o.)[1]
RatsDiabetic Cardiomyopathy10, 20, 40 mg/kgOral (p.o.)[2]
RatsCerebral Ischemia/Reperfusion10, 20, 40 mg/kgIntraperitoneal (i.p.)[3][10]
MiceDiet-Induced Obesity0.05% in dietOral (in diet)[11]
RatsImmune Function Study8 mg/kgOral (p.o.)[4]
RatsImmune Function Study4 mg/kgIntraperitoneal (i.p.)[4]
MiceEhrlich Solid CarcinomaNot specifiedNot specified[12]
RatsInteraction with Mitoxantrone10 mg/kgIntravenous (i.v.)[5]
RatsInteraction with Saquinavir20 mg/kgOral (p.o.)[13]
RatsInteraction with Tamoxifen (B1202)100 mg/kgOral (p.o.)[14]
RatsDiabetic Myocardial Infarction5, 10, 20 mg/kgNot specified[15]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of Biochanin A for Neuroprotection Studies in Rats

  • Preparation of Dosing Solution:

    • Dissolve Biochanin A powder in 100% DMSO to create a stock solution.

    • For a final dosing solution, dilute the stock solution in sterile saline to achieve the desired concentration (e.g., 10, 20, or 40 mg/kg) in a final volume suitable for intraperitoneal injection (typically 1-2 ml/kg). Ensure the final DMSO concentration is kept to a minimum.

  • Animal Dosing:

    • Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

    • Administer the prepared Biochanin A solution or vehicle control (DMSO in saline) via intraperitoneal injection once daily for 14 consecutive days prior to inducing cerebral ischemia.[3][10]

  • Induction of Cerebral Ischemia/Reperfusion:

    • On day 15, induce middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours) followed by reperfusion.

  • Post-Procedure Monitoring and Analysis:

    • Monitor the animals for neurological deficits at specific time points post-reperfusion.

    • At the end of the experiment, collect brain tissue for analysis of infarct volume, oxidative stress markers, and inflammatory mediators.[3]

Protocol 2: Oral Administration of Biochanin A in a Diet-Induced Obesity Mouse Model

  • Diet Preparation:

    • Prepare a high-fat diet (HFD) containing a specified percentage of fat.

    • For the treatment group, supplement the HFD with 0.05% Biochanin A by thoroughly mixing the compound into the diet formulation.[11]

    • Prepare a normal chow diet and an HFD without Biochanin A for the control groups.

  • Animal Study:

    • Use C57BL/6 mice and divide them into three groups: normal chow, HFD, and HFD with Biochanin A.

    • Provide the respective diets and water ad libitum for a period of 12 weeks.[11]

  • Data Collection and Analysis:

    • Monitor body weight, food intake, and other metabolic parameters throughout the study.

    • At the end of the 12-week period, collect blood samples for biochemical analysis (e.g., glucose, insulin (B600854), lipid profile).

    • Harvest liver and other relevant tissues for histological examination and analysis of gene and protein expression related to lipid and glucose metabolism.[11]

Mandatory Visualizations

BiochaninA_HER2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Biochanin A Biochanin A Biochanin A->HER2 Akt Akt Biochanin A->Akt mTOR mTOR Biochanin A->mTOR ERK1/2 ERK1/2 Biochanin A->ERK1/2 NF-kB NF-kB Biochanin A->NF-kB PI3K->Akt Akt->mTOR Akt->NF-kB Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK1/2 ERK1/2->Proliferation Survival Survival NF-kB->Survival Invasion Invasion NF-kB->Invasion

Caption: Biochanin A inhibits HER2 signaling pathways in cancer cells.

Experimental_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Control Group Control Group Randomization->Control Group Biochanin A Group Biochanin A Group Randomization->Biochanin A Group Vehicle Administration Vehicle Administration Control Group->Vehicle Administration Disease Induction Disease Induction Vehicle Administration->Disease Induction Biochanin A Administration Biochanin A Administration Biochanin A Group->Biochanin A Administration Biochanin A Administration->Disease Induction Data Collection Data Collection Disease Induction->Data Collection Analysis Analysis Data Collection->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo Biochanin A studies.

References

Technical Support Center: Overcoming the Poor Oral Bioavailability of 7-O-Methylbiochanin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of 7-O-Methylbiochanin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a methoxylated isoflavone, a type of flavonoid found in various plants like red clover. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, its clinical utility is hampered by its low oral bioavailability, which is primarily due to its poor aqueous solubility and extensive first-pass metabolism in the liver. This leads to low plasma concentrations and reduced efficacy when administered orally.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: The main approaches focus on improving its solubility and/or protecting it from premature metabolism. These strategies include:

  • Formulation-based approaches:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[1][2]

    • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve its solubilization in the gastrointestinal tract.

    • Nanoformulations: Reducing the particle size to the nanometer range (nanoparticles, nanoemulsions) to increase the surface area for dissolution and absorption.

  • Chemical Modification: Creating prodrugs that are more water-soluble and are converted to the active form in the body.

Q3: Which formulation strategy has shown documented success for a similar isoflavone?

A3: A solid dispersion formulation of Biochanin A, a closely related isoflavone, using Solutol® HS15 and HPMC 2910 has demonstrated a significant improvement in oral bioavailability. In a preclinical study, this formulation resulted in an approximately 13-fold increase in the maximum plasma concentration (Cmax) and a 5-fold increase in the total drug exposure (AUC) in rats compared to the pure compound.[1][2]

Q4: What are the key signaling pathways modulated by this compound?

A4: Research on the parent compound, Biochanin A, suggests that it can modulate several critical signaling pathways involved in cancer and inflammation. These include:

  • PI3K/Akt Pathway: Inhibition of this pathway can suppress cancer cell proliferation and survival.[3][4]

  • MAPK/ERK Pathway: Modulation of this pathway can affect cell growth, differentiation, and apoptosis.[5]

  • NF-κB Pathway: Inhibition of this pathway is a key mechanism for its anti-inflammatory effects.

  • GPR30/PKA Pathway: Activation of this pathway has been implicated in its inflammation-resolving properties.[6]

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure in Preclinical Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound. Prepare a solid dispersion formulation. A recommended starting point is a 1:10:10 ratio of Drug:Solutol® HS15:HPMC 2910.Increased dissolution rate and consequently higher and more consistent plasma concentrations.
Extensive first-pass metabolism. Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) for CYP450).Increased systemic exposure (AUC) by reducing metabolic clearance.
Inefficient intestinal absorption. Formulate as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS).Enhanced absorption across the intestinal epithelium.
P-glycoprotein (P-gp) efflux. Include a P-gp inhibitor (e.g., verapamil, Pluronic F127) in the formulation.Increased intracellular concentration in enterocytes, leading to higher systemic absorption.
Issue 2: Difficulty in Achieving Complete Dissolution in In Vitro Assays
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate dissolution medium. Use a dissolution medium that mimics intestinal fluids, such as Simulated Intestinal Fluid (SIF) with bile salts and phospholipids.More physiologically relevant dissolution profile.
Drug particle aggregation. Reduce particle size through micronization or nano-milling before the dissolution study.Increased surface area leading to a faster and more complete dissolution.
Insufficient wetting of the compound. Incorporate a surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) at a low concentration in the dissolution medium.Improved wetting of the hydrophobic drug particles, facilitating dissolution.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Biochanin A (a close analog of this compound) in a solid dispersion formulation compared to the pure compound, as observed in a rat model.[1][2]

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Pure Biochanin A 45.3 ± 12.14.0 ± 2.0289.4 ± 87.6100
Solid Dispersion (1:10:10) 589.2 ± 154.71.5 ± 0.51452.3 ± 312.5~500

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.

Materials:

Methodology:

  • Accurately weigh this compound, Solutol® HS15, and HPMC 2910 in a 1:10:10 weight ratio.

  • Dissolve all three components in a sufficient volume of methanol in a round-bottom flask.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Evaporate the methanol using a rotary evaporator with the water bath set to 60°C.

  • Continue evaporation until a solid film is formed on the inner surface of the flask.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle and store in a desiccator.

Protocol 2: In Vitro Dissolution Study

Objective: To evaluate the dissolution rate of the prepared this compound solid dispersion.

Materials:

  • This compound solid dispersion

  • Pure this compound (as control)

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution medium: pH 6.8 phosphate (B84403) buffer

  • HPLC system for quantification

Methodology:

  • Set the dissolution apparatus parameters: 900 mL of pH 6.8 phosphate buffer at 37 ± 0.5°C with a paddle speed of 100 rpm.

  • Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of this compound) to each dissolution vessel.

  • In parallel, add the same dose of pure this compound to separate vessels as a control.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw 5 mL aliquots from each vessel.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study start This compound sd Solid Dispersion (1:10:10 ratio with Solutol HS15 & HPMC) start->sd dissolution Dissolution Study (pH 6.8 Buffer) sd->dissolution caco2 Caco-2 Permeability Assay sd->caco2 animal Oral Administration to Rats dissolution->animal caco2->animal blood Blood Sampling animal->blood hplc HPLC Analysis blood->hplc pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc->pk

Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates bad Bad akt->bad Inhibits bca 7-O-Methyl- biochanin A bca->pi3k Inhibits proliferation Cell Proliferation & Survival mtor->proliferation bad->proliferation Promotes Apoptosis

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription bca 7-O-Methyl- biochanin A bca->erk Inhibits Phosphorylation gene_expression Gene Expression (Cell Growth, Proliferation) transcription->gene_expression

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

References

Troubleshooting low yield in the synthesis of 7-O-Methylbiochanin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 7-O-Methylbiochanin A, particularly in addressing low reaction yields.

I. FAQs - Synthesis of this compound

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods involve the selective O-methylation of the 7-hydroxyl group of biochanin A. Common approaches include:

  • Chemical Synthesis: Utilizing methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF.[1] To promote greener chemistry, dimethyl carbonate (DMC) with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.

  • Enzymatic Synthesis: Employing O-methyltransferases (OMTs) that exhibit high regioselectivity for the 7-hydroxyl group of isoflavones. This method offers the advantage of mild reaction conditions and high specificity, minimizing the formation of byproducts.[1][2]

Q2: Why is the 7-hydroxyl group preferentially methylated over the 5-hydroxyl group in biochanin A?

A2: The 5-hydroxyl group in biochanin A (and other 5,7-dihydroxyisoflavones) is typically less reactive towards methylation. This is due to intramolecular hydrogen bonding with the adjacent carbonyl group at the 4-position of the C-ring, which reduces its nucleophilicity. This inherent difference in reactivity allows for the selective methylation of the 7-hydroxyl group under carefully controlled reaction conditions without the need for protecting groups.

Q3: What are the main challenges that can lead to low yields of this compound?

A3: Low yields can stem from several factors, including:

  • Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amounts of reagents can lead to a significant portion of the starting material remaining unreacted.

  • Side reactions: Over-methylation at the 5-position to form 5,7-di-O-methylbiochanin A, or degradation of the starting material or product under harsh reaction conditions.

  • Suboptimal purification: Poor separation of the desired product from the starting material, byproducts, and reagents during workup and purification steps can result in significant product loss.

  • Poor quality of reagents or solvents: The presence of moisture or impurities in the reagents and solvents can interfere with the reaction.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved using chromatographic techniques. Flash column chromatography using silica (B1680970) gel is a common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the slightly more polar this compound from the non-polar byproducts and the more polar unreacted biochanin A. Reversed-phase chromatography (C18) can also be a useful purification method.

II. Troubleshooting Guide for Low Yield

Problem Potential Cause Recommended Solution
High amount of unreacted biochanin A 1. Insufficient reaction time or temperature. 2. Inadequate amount of methylating agent or base. 3. Poor quality or degradation of reagents. 4. Presence of moisture in the reaction mixture.1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Increase the molar equivalents of the methylating agent and base. 3. Use freshly opened or purified reagents. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of 5,7-di-O-methylbiochanin A (over-methylation) 1. Excess of methylating agent. 2. Prolonged reaction time or high temperature. 3. Use of a strong base.1. Reduce the molar equivalents of the methylating agent. 2. Carefully monitor the reaction by TLC and stop it once the starting material is consumed. 3. Use a milder base such as potassium carbonate instead of stronger bases like sodium hydride.
Product degradation (dark-colored reaction mixture) 1. Reaction temperature is too high. 2. Presence of oxygen or other oxidizing agents. 3. Unstable starting material or product under the reaction conditions.1. Lower the reaction temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider using a milder methylation method, such as enzymatic methylation.
Difficulty in product isolation/purification 1. Incomplete removal of the base during workup. 2. Emulsion formation during extraction. 3. Poor separation on column chromatography.1. Ensure complete neutralization and washing during the aqueous workup. 2. Add brine to the aqueous layer to break up emulsions. 3. Optimize the solvent system for column chromatography. A step-gradient or a very shallow gradient elution might be necessary.

III. Detailed Experimental Protocols

A. Protocol 1: Selective 7-O-Methylation of Biochanin A using Methyl Iodide and Potassium Carbonate

This protocol is adapted from a general procedure for the methylation of flavonoids and is optimized for the selective methylation of the 7-hydroxyl group of biochanin A.

Materials:

  • Biochanin A

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Dichloromethane (B109758) (DCM)

  • Distilled Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Biochanin A (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (3-5 equivalents).

  • Add methyl iodide (1.5-2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • After completion of the reaction (disappearance of the starting material spot), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetone.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with distilled water (2 x) and then with brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

B. Protocol 2: Enzymatic 7-O-Methylation of Biochanin A

This protocol utilizes a flavonoid 7-O-methyltransferase (OMT) for highly selective methylation.

Materials:

  • Biochanin A

  • Flavonoid 7-O-methyltransferase (e.g., from Streptomyces avermitilis)[2]

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • Tris-HCl buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, Biochanin A (dissolved in a minimal amount of DMSO if necessary), and S-adenosyl-L-methionine.

  • Initiate the reaction by adding the purified flavonoid 7-O-methyltransferase.

  • Incubate the reaction mixture at an optimal temperature (typically 30-37 °C) for a specified period (e.g., 1-4 hours), with gentle shaking.

  • Stop the reaction by adding an organic solvent like ethyl acetate.

  • Extract the product into the ethyl acetate layer. Repeat the extraction process.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting this compound is often of high purity, but can be further purified by column chromatography if necessary.

IV. Data Presentation: Comparison of Synthesis Methods

Method Methylating Agent Base/Catalyst Solvent Typical Reaction Time Typical Yield Selectivity for 7-OH Advantages Disadvantages
Chemical Synthesis 1 Methyl IodideK₂CO₃Acetone/DMF4-24 hours70-90%Good to ExcellentReadily available reagents, relatively simple setup.Methyl iodide is toxic and volatile. May require careful optimization to avoid over-methylation.
Chemical Synthesis 2 Dimethyl SulfateK₂CO₃Acetone/DMF4-12 hours75-95%Good to ExcellentHigher boiling point than methyl iodide, potentially faster reaction.Highly toxic and corrosive.
Green Chemical Synthesis Dimethyl Carbonate (DMC)DBUDMC (as solvent)12-48 hours60-85%GoodLow toxicity, environmentally friendly.Slower reaction times, may require higher temperatures.
Enzymatic Synthesis S-adenosyl-L-methionine (SAM)O-methyltransferase (OMT)Aqueous Buffer1-4 hoursVariable (depends on enzyme activity)ExcellentHigh regioselectivity, mild reaction conditions, environmentally friendly.Enzyme may be expensive and not readily available, requires specific expertise.

V. Visualizations

A. Chemical Synthesis of this compound

G Biochanin_A Biochanin A Reagents CH₃I, K₂CO₃ Acetone, Reflux Biochanin_A->Reagents Product This compound Reagents->Product Selective 7-O-Methylation

Caption: Reaction scheme for the selective 7-O-methylation of Biochanin A.

B. Troubleshooting Workflow for Low Yield in this compound Synthesis

G start Low Yield of this compound check_tlc Analyze reaction mixture by TLC start->check_tlc unreacted_sm High amount of unreacted Biochanin A? check_tlc->unreacted_sm over_methylation Presence of 5,7-di-O-methylated product? unreacted_sm->over_methylation No optimize_conditions Increase reaction time/temperature Increase reagent equivalents Check reagent quality unreacted_sm->optimize_conditions Yes degradation Dark/complex mixture? over_methylation->degradation No reduce_reagents Decrease methylating agent Decrease reaction time/temperature Use milder base over_methylation->reduce_reagents Yes milder_method Lower reaction temperature Use inert atmosphere Consider enzymatic method degradation->milder_method Yes purification_issue Review purification protocol degradation->purification_issue No end Improved Yield optimize_conditions->end reduce_reagents->end milder_method->end purification_issue->end

Caption: A logical workflow for troubleshooting low yields.

References

Best practices for long-term storage of Biochanin A powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions regarding the long-term storage of Biochanin A powder and its solutions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Biochanin A powder?

A1: For long-term stability, solid Biochanin A should be stored at -20°C.[1][2][3] Some suppliers also suggest storage at 4°C or between 2-8°C for shorter periods.[4][5][6] It is crucial to keep the container tightly sealed in a dry, dark, and well-ventilated area to prevent degradation.[7][8] When stored properly at -20°C, Biochanin A powder has been shown to be stable for at least four years.[1][3]

Q2: How should I prepare and store Biochanin A stock solutions?

A2: Biochanin A is soluble in several organic solvents, including DMSO, ethanol, and DMF.[1][4] For stock solutions, dissolve the powder in an appropriate solvent, which should be purged with an inert gas.[1] Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[9]

Q3: Can I store Biochanin A in aqueous solutions?

A3: It is not recommended to store Biochanin A in aqueous solutions for more than one day.[1] Biochanin A is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is best to first dissolve Biochanin A in DMSO and then dilute it with the aqueous buffer of choice.[1]

Q4: What are the signs of Biochanin A degradation?

A4: Visual signs of degradation in the powder can include a change in color from its typical white or light yellow to apricot appearance or clumping due to moisture absorption.[10] For solutions, precipitation upon thawing or a change in color can indicate degradation or solubility issues. Purity and integrity should be verified using analytical methods like HPLC.

Q5: What solvents are compatible with Biochanin A?

A5: Biochanin A is soluble in a variety of organic solvents. The solubility in common solvents is provided in the table below. It is sparingly soluble in aqueous buffers.[1] For applications requiring aqueous solutions, a common practice is to first dissolve it in DMSO and then dilute with a buffer like PBS.[1]

Data Presentation: Storage Conditions & Solubility

Table 1: Recommended Storage Conditions for Biochanin A

FormStorage TemperatureDurationAdditional Notes
Powder-20°C≥ 4 yearsKeep container tightly sealed, dry, and in the dark.[1][8]
Powder4°C or 2-8°CShort-termEnsure the container is well-sealed.[4][5][6]
Solution (in DMSO)-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[9]
Solution (in DMSO)-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.[9]
Aqueous SolutionNot Recommended< 1 dayProne to degradation and precipitation.[1]

Table 2: Solubility of Biochanin A

SolventSolubility
DMSO~30-55 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol~1-9 mg/mL
MethanolSoluble
AcetoneSoluble
ChloroformSoluble
DMSO:PBS (pH 7.2) (1:9)~0.1 mg/mL
Aqueous BuffersSparingly soluble

(Data compiled from multiple sources)[1][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of Biochanin A.

Issue 1: Biochanin A powder has changed color or appears clumpy.

  • Possible Cause: This may indicate degradation due to exposure to light, moisture, or improper temperature.

  • Solution:

    • Discard the powder if significant color change is observed.

    • If clumpy, the powder may have absorbed moisture. You can try drying it under a vacuum, but its purity should be verified analytically before use.

    • Always store the powder in a tightly sealed container at the recommended temperature and protected from light.

Issue 2: Precipitate forms in the stock solution after thawing.

  • Possible Cause: The concentration of the solution may be too high for the solvent, or the compound may have degraded. Repeated freeze-thaw cycles can also contribute to this.

  • Solution:

    • Gently warm the solution and vortex to see if the precipitate redissolves.

    • If the precipitate does not dissolve, it may be necessary to centrifuge the solution and use the supernatant, after verifying its concentration.

    • To prevent this, ensure your stock solution concentration is not above the solubility limit and always aliquot your stock solutions to minimize freeze-thaw cycles.[9]

Issue 3: Inconsistent experimental results using a stored Biochanin A solution.

  • Possible Cause: The Biochanin A in the solution may have degraded over time, leading to a lower effective concentration.

  • Solution:

    • Prepare a fresh stock solution from solid Biochanin A powder.

    • Perform a quality control check on the old stock solution using an analytical method like HPLC to determine its purity and concentration.

    • Refer to the stability data for solutions and avoid using solutions stored beyond their recommended shelf life.

Experimental Protocols

Protocol 1: Preparation of a Biochanin A Stock Solution in DMSO

  • Materials:

    • Biochanin A powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

  • Procedure:

    • Allow the Biochanin A powder container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of Biochanin A powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the Biochanin A is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile cryovials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general guideline; specific parameters may need to be optimized for your system.

  • Materials:

    • Biochanin A sample (powder or solution)

    • HPLC-grade acetonitrile

    • HPLC-grade water with 0.1% formic acid

    • C18 HPLC column

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of Biochanin A in the mobile phase.

    • HPLC Conditions:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 262 nm[1][3]

      • Injection Volume: 10 µL

    • Analysis: Run the sample and a standard of known purity. Compare the peak area and retention time to determine the purity of your sample.

Visualizations

Storage_Troubleshooting_Workflow Biochanin A Storage Troubleshooting start Start: Issue with Stored Biochanin A issue_type What is the form of Biochanin A? start->issue_type powder_issue Powder Issue: Color change or clumping? issue_type->powder_issue Powder solution_issue Solution Issue: Precipitate or inconsistent results? issue_type->solution_issue Solution powder_yes Verify storage conditions. Consider discarding. Test purity if essential. powder_issue->powder_yes Yes powder_no Proceed with experiment. powder_issue->powder_no No solution_precipitate Precipitate observed? solution_issue->solution_precipitate Precipitate solution_inconsistent Inconsistent results? solution_issue->solution_inconsistent Inconsistent Results precipitate_yes Warm and vortex. If persists, centrifuge and test supernatant. Review concentration and aliquot practice. solution_precipitate->precipitate_yes Yes solution_ok Proceed with caution. Monitor results. solution_precipitate->solution_ok No inconsistent_yes Check solution age. Run HPLC purity check. Prepare fresh solution. solution_inconsistent->inconsistent_yes Yes solution_inconsistent->solution_ok No

Caption: Troubleshooting workflow for issues with stored Biochanin A.

References

Identifying a suitable vehicle for intraperitoneal injection of 7-O-Methylbiochanin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the intraperitoneal (IP) injection of the poorly water-soluble compound, 7-O-Methylbiochanin A.

Frequently Asked Questions (FAQs)

Q1: What is a suitable vehicle for the intraperitoneal injection of this compound?

A1: this compound, like its parent compound Biochanin A, is poorly soluble in water. Therefore, an aqueous vehicle like saline or phosphate-buffered saline (PBS) alone is not suitable. Successful administration requires a vehicle that can solubilize or suspend the compound safely for in vivo use. Common strategies involve using co-solvents, surfactants, or complexing agents.[1]

Recommended vehicle options include:

  • Co-solvent mixtures: Blends of Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (PEG) diluted in saline are a common choice.[1]

  • Surfactant-based systems: Formulations containing Tween 80 or Cremophor EL can improve the solubility of hydrophobic compounds.[1][2]

  • Cyclodextrin (B1172386) formulations: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with flavonoids to enhance their aqueous solubility.[1][3][4]

Q2: I have dissolved this compound in pure DMSO. Can I inject this solution directly?

A2: No, it is strongly advised not to inject a solution of 100% DMSO.[5] High concentrations of DMSO can cause local irritation, pain, inflammation, and systemic toxicity, which could confound experimental results.[6][7][8] For IP injections, the final concentration of DMSO should be kept to a minimum, ideally below 10%, and preferably even lower (e.g., <5%).[6][7][9]

Q3: My compound precipitates when I dilute the DMSO stock solution with saline. What can I do?

A3: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous medium.[10] To prevent precipitation, you can:

  • Use a co-solvent system: Instead of diluting directly into saline, use an intermediate solvent like Polyethylene glycol (PEG), which is miscible with both DMSO and aqueous solutions. A popular formulation is a three-part system of DMSO, PEG-400, and saline.[1]

  • Incorporate a surfactant: Adding a small amount of a surfactant like Tween 80 can help to keep the compound in suspension or solution. A suggested combination is 10% DMSO, 10% Tween 80, and 80% water.[7]

  • Prepare a cyclodextrin complex: Encapsulating the compound in a cyclodextrin can significantly increase its water solubility, preventing it from crashing out of solution.[3][11]

Q4: What are the recommended concentrations for vehicle components?

A4: The concentrations of excipients should be kept at the lowest effective level to minimize potential toxicity and side effects. Always include a vehicle-only control group in your experiments.[7] The table below summarizes commonly used concentrations for IP injections in mice.

Vehicle Formulation Comparison

Vehicle ComponentTypical Concentration Range (Final)Key AdvantagesPotential IssuesCitations
DMSO 1% - 10%Excellent solubilizing power for many compounds.Can cause inflammation, pain, and systemic toxicity at higher concentrations.[5][6][7] Has inherent biological activity.[7][6][7][9]
PEG-400 10% - 40%Good co-solvent, generally well-tolerated.Can cause motor impairment at high concentrations.[1]
Tween 80 0.5% - 10%Effective surfactant, improves suspension stability.Can cause hypersensitivity reactions in some cases. Decreases locomotor activity at high concentrations (e.g., 32%).[12][2][7][12]
HP-β-CD 20% - 40% (w/v)Significantly increases aqueous solubility, generally considered safe for injection.[13]Requires specific preparation to form the inclusion complex.[13]

Experimental Protocols

Protocol 1: DMSO / PEG-400 / Saline Co-solvent Vehicle

This protocol is adapted from a formulation suggested for the related isoflavone, Biochanin A.[1]

Objective: To prepare a 10 mL vehicle solution for a target concentration of 5 mg/mL of this compound.

Materials:

  • This compound (50 mg)

  • DMSO (1.0 mL)

  • PEG-400 (4.0 mL)

  • Sterile 0.9% Saline (5.0 mL)

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh 50 mg of this compound and place it in a sterile vial.

  • Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Add 4.0 mL of PEG-400 to the DMSO solution and mix until the solution is homogeneous.

  • Slowly add 5.0 mL of sterile 0.9% saline to the mixture while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for clarity. If it remains a clear solution, sterile filter it through a 0.22 µm syringe filter into a new sterile vial.

  • This final formulation consists of 10% DMSO, 40% PEG-400, and 50% Saline . Prepare fresh and use immediately or confirm stability for short-term storage.

Protocol 2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) Vehicle

This protocol provides a method for enhancing solubility through complexation.[1]

Objective: To prepare a 10 mL vehicle solution for a target concentration of 5 mg/mL of this compound.

Materials:

  • This compound (50 mg)

  • HP-β-CD (2.0 g)

  • Sterile water or 0.9% Saline (approx. 10 mL)

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh 2.0 g of HP-β-CD and dissolve it in approximately 8 mL of sterile water or saline in a sterile vial. Stir until the HP-β-CD is fully dissolved and the solution is clear.

  • Add 50 mg of this compound powder to the cyclodextrin solution.

  • Stir the mixture at room temperature. If needed, gently warm the solution to 30-40°C to facilitate the formation of the inclusion complex.

  • Continue stirring until the solution appears clear and homogeneous. Brief sonication can help dissolve any remaining particulates.

  • Adjust the final volume to 10.0 mL with sterile water or saline.

  • Sterile filter the solution through a 0.22 µm syringe filter into a final sterile vial.

  • This final formulation consists of 5 mg/mL this compound in 20% (w/v) HP-β-CD . Store refrigerated and use within 24-48 hours, depending on stability assessments.

Troubleshooting and Decision Making

The selection of an appropriate vehicle depends on the required dose, the administration volume, and the chronicity of the study. The following diagram illustrates a decision-making workflow for choosing a suitable vehicle.

VehicleSelectionWorkflow start Start: Need to inject This compound (7-MBA) solubility_check Is 7-MBA soluble in a simple aqueous vehicle (e.g., saline)? start->solubility_check no_sol No (Poorly water-soluble) solubility_check->no_sol No vehicle_strategy Select a solubilization strategy no_sol->vehicle_strategy cosolvent Co-solvent System (e.g., DMSO/PEG-400/Saline) vehicle_strategy->cosolvent Option 1 cyclodextrin Complexation Agent (e.g., HP-β-CD) vehicle_strategy->cyclodextrin Option 2 prep_cosolvent Prepare 10% DMSO / 40% PEG-400 / 50% Saline (See Protocol 1) cosolvent->prep_cosolvent prep_cd Prepare 20% HP-β-CD Solution (See Protocol 2) cyclodextrin->prep_cd final_check_cosolvent Check for precipitation. Is the solution clear? prep_cosolvent->final_check_cosolvent final_check_cd Check for dissolution. Is the solution clear? prep_cd->final_check_cd ready_inject Vehicle is ready for IP injection. Always include a vehicle control group. final_check_cosolvent->ready_inject Yes troubleshoot Troubleshoot: - Adjust solvent ratios - Add a surfactant (e.g., Tween 80) - Try alternative vehicle final_check_cosolvent->troubleshoot No final_check_cd->ready_inject Yes final_check_cd->troubleshoot No

Caption: Workflow for selecting a suitable IP injection vehicle.

References

How to minimize off-target effects of Biochanin A in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biochanin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Biochanin A in cell culture experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Biochanin A?

A1: Biochanin A is a natural isoflavone (B191592) primarily known for its role as a phytoestrogen and its anticancer properties. Its primary mechanisms of action include the modulation of key signaling pathways involved in cell growth, proliferation, and survival. In many cancer cell lines, particularly HER-2 positive breast cancer cells, Biochanin A has been shown to inhibit the activation of the HER-2 receptor and its downstream signaling pathways, including the Erk1/2 (MAPK) and Akt/mTOR pathways.[1][2][3] It can also suppress the expression of transcription factors like NFκB.[1][3]

Q2: What are the known off-target effects of Biochanin A?

A2: Besides its intended effects on cancer cell signaling, Biochanin A can exhibit several off-target effects, primarily due to its structural similarity to endogenous molecules. The most well-documented off-target interactions include:

  • Estrogen Receptor (ER) Binding: As a phytoestrogen, Biochanin A can bind to estrogen receptors (ERα and ERβ), potentially leading to estrogenic or anti-estrogenic effects depending on the cellular context.[4][5][6]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Biochanin A is a potent ligand and agonist of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in the metabolism of xenobiotics.[7][8][9] This can lead to the induction of cytochrome P450 enzymes.

  • Cytochrome P450 (CYP) Enzyme Inhibition: Biochanin A can inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1.[10][11] This can alter the metabolism of other compounds in the cell culture medium or the cells themselves.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Biochanin A has been identified as an inhibitor of FAAH, an enzyme involved in the endocannabinoid system.[12]

Q3: How can I be sure that the observed cellular phenotype is due to the intended on-target effect of Biochanin A?

A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Use of Specific Inhibitors: To confirm the involvement of a specific pathway, use well-characterized inhibitors for the suspected on- and off-target pathways in conjunction with Biochanin A treatment. For example, if you hypothesize that the effect is due to HER-2 inhibition, co-treatment with a known HER-2 inhibitor should produce a similar or synergistic effect. Conversely, if an off-target effect via the estrogen receptor is suspected, co-treatment with an ER antagonist like Fulvestrant could be performed.

  • Rescue Experiments: If Biochanin A is expected to inhibit a particular protein, overexpressing a constitutively active form of that protein should rescue the phenotype.

  • Use of Structurally Unrelated Compounds: Employ a structurally different compound known to target the same primary pathway as Biochanin A. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.[13]

  • Cell Line Selection: Utilize cell lines that lack the primary target of Biochanin A (e.g., HER-2 negative cells) as a negative control. An effect observed in the target-positive but not in the target-negative cell line is more likely to be on-target.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or unexpected results between experiments. 1. Off-target effects at high concentrations: Biochanin A can have biphasic effects, with lower concentrations promoting viability and higher concentrations being inhibitory in some cell lines.[1] 2. Variable expression of off-target proteins: The expression levels of ER, AhR, or CYPs can vary with cell passage number and culture conditions, leading to inconsistent responses.1. Perform a thorough dose-response analysis: Determine the optimal concentration range where the desired on-target effect is observed with minimal off-target engagement.[14] 2. Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Regularly check for mycoplasma contamination.[15]
Observed effects do not align with the known on-target pathway. 1. Dominant off-target effect: In your specific cell model, an off-target effect (e.g., via AhR or ER) might be more potent than the intended on-target effect.1. Investigate potential off-target pathways: Use specific inhibitors for AhR (e.g., CH-223191) or ER (e.g., Fulvestrant) to see if the phenotype is reversed. 2. Consult the literature for your specific cell line: Previous studies may have characterized the expression and activity of these off-target proteins in your cell model.
High levels of cell death even at low concentrations. 1. Metabolism of Biochanin A into a more toxic compound: Cellular enzymes, potentially induced by Biochanin A itself via AhR, could be metabolizing it. 2. Synergistic toxicity with media components: Biochanin A could interact with components in the serum or media.1. Use a lower serum concentration or serum-free media if possible. 2. Analyze the expression of relevant CYP enzymes in your cell line and consider if metabolic activation is a possibility.

Data Presentation: Biochanin A Activity Profile

The following tables summarize key quantitative data for Biochanin A to aid in experimental design.

Table 1: Reported IC50 and Effective Concentrations of Biochanin A in Various Cell Lines

Cell LineAssayConcentration/IC50Observed EffectReference
SK-BR-3 (Breast Cancer)Cell Viability50-100 µMDose-dependent inhibition of cell viability[1]
SK-BR-3 (Breast Cancer)HER-2 Phosphorylation20-100 µMDecreased phosphorylation (activation)[2]
SK-BR-3 (Breast Cancer)Akt Phosphorylation50 µMReduced phosphorylation[1]
SK-BR-3 (Breast Cancer)Erk1/2 Phosphorylation50 µMSuppression of phosphorylation[1]
MCF-7 (Breast Cancer)Aromatase (CYP19) Activity~25 µMSignificant inhibition[5]
LNCaP (Prostate Cancer)Cell ProliferationDose-dependentInhibition of proliferation and induction of apoptosis[16]
A549 & 95D (Lung Cancer)Cell ViabilityDose-dependentDecreased cell viability[17]
SK-Mel-28 (Melanoma)Cell GrowthDose-dependentSignificant inhibition[18]

Table 2: Off-Target Interaction Profile of Biochanin A

Off-TargetInteractionPotency/AffinityImplicationReference
Aryl Hydrocarbon Receptor (AhR)AgonistEC50: ~0.13-0.25 µMInduction of CYP1A1 and other xenobiotic metabolism enzymes.[9]
Estrogen Receptor (ER) α & βAgonist/AntagonistBinds to both, with a preference for ERβ.Potential for estrogenic or anti-estrogenic effects.[4][19]
Cytochrome P450 1A2 (Human)Competitive InhibitorKi: 10.13 µMPotential for drug-drug interactions if co-administering other compounds.[10]
Fatty Acid Amide Hydrolase (FAAH)InhibitorIC50: 1.4-2.4 µMModulation of the endocannabinoid system.[12]

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Optimal Biochanin A Concentration

Objective: To identify the concentration range of Biochanin A that elicits the desired on-target effect while minimizing cytotoxicity and off-target effects.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Biochanin A in your complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest Biochanin A treatment.

  • Treatment: Remove the existing medium and add the Biochanin A dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Endpoint Assays:

    • On-target effect: Perform an assay to measure your intended biological effect (e.g., Western blot for phosphorylation of a target protein, qPCR for a target gene).

    • Cytotoxicity: Simultaneously, perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to assess general cytotoxicity.

  • Data Analysis: Plot the on-target effect and cell viability as a function of Biochanin A concentration. The optimal concentration will be the lowest concentration that gives a significant on-target effect with minimal impact on cell viability.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm that Biochanin A is binding to its intended target protein within the cell.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle or the determined optimal concentration of Biochanin A. Incubate to allow for target binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Fraction Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blot or ELISA.

  • Analysis: Plot the amount of soluble target protein as a function of temperature. Successful binding of Biochanin A will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle control.[13]

Visualizations

Biochanin_A_Signaling_Pathways cluster_OnTarget On-Target Pathways cluster_OffTarget Off-Target Pathways Biochanin_A Biochanin A HER2 HER-2 Biochanin_A->HER2 Inhibits Akt Akt Biochanin_A->Akt Inhibits Erk12 Erk1/2 Biochanin_A->Erk12 Inhibits NFkB NF-κB Biochanin_A->NFkB Inhibits ER Estrogen Receptor (ERα/β) Biochanin_A->ER Binds to AhR Aryl Hydrocarbon Receptor (AhR) Biochanin_A->AhR Activates CYP1A1 CYP1A1/1B1 Biochanin_A->CYP1A1 Inhibits FAAH FAAH Biochanin_A->FAAH Inhibits HER2->Akt Activates HER2->Erk12 Activates mTOR mTOR Akt->mTOR Activates AhR->CYP1A1 Induces

Caption: On- and off-target signaling pathways of Biochanin A.

Experimental_Workflow_Minimizing_Off_Target_Effects cluster_confirmation Confirmation Steps cluster_off_target Off-Target Investigation start Start: Hypothesis on Biochanin A's effect dose_response 1. Dose-Response Curve (On-target vs. Viability) start->dose_response select_conc 2. Select Lowest Effective Concentration dose_response->select_conc phenotype_assay 3. Perform Phenotypic Assay at Optimal Concentration select_conc->phenotype_assay confirm_on_target 4. Confirm On-Target Effect phenotype_assay->confirm_on_target off_target_investigation 5. Investigate Potential Off-Target Effects confirm_on_target->off_target_investigation If results are ambiguous conclusion Conclusion: Validated On-Target Effect confirm_on_target->conclusion If confirmed rescue_exp Rescue Experiment confirm_on_target->rescue_exp specific_inhibitors Use of Specific Inhibitors confirm_on_target->specific_inhibitors unrelated_compound Use of Structurally Unrelated Compound confirm_on_target->unrelated_compound troubleshoot Re-evaluate concentration & hypothesis off_target_investigation->troubleshoot antagonists Use AhR/ER Antagonists off_target_investigation->antagonists control_cell_lines Use Target-Negative Cell Lines off_target_investigation->control_cell_lines troubleshoot->dose_response

Caption: Workflow for minimizing and validating Biochanin A's effects.

References

Technical Support Center: Chromatographic Analysis of Biochanin A and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Biochanin A and its metabolites.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of Biochanin A and its metabolites in a question-and-answer format.

Q1: My Biochanin A peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise accurate quantification. The issue can be either chemical or physical in nature.

Initial Diagnostic Test:

To determine the nature of the problem, inject a neutral, non-polar compound (e.g., toluene) dissolved in the mobile phase.

  • If all peaks, including the neutral standard, are tailing: The problem is likely physical/mechanical.[1]

  • If only the Biochanin A and metabolite peaks are tailing: The issue is likely chemical, stemming from secondary interactions with the stationary phase.[1]

Solutions for Chemical-Related Peak Tailing:

  • Secondary Silanol (B1196071) Interactions: The hydroxyl groups on Biochanin A can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[1][2]

    • Adjust Mobile Phase pH: Lowering the mobile phase pH to 2.5-4.0 with an acidifier like formic acid or acetic acid can suppress the ionization of silanol groups, minimizing these interactions.[2]

    • Use an End-Capped Column: Modern, high-quality end-capped C18 or C8 columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[1]

    • Mobile Phase Additives: A small concentration of a competing base, such as triethylamine (B128534) (TEA), can mask the silanol groups, but this may not be suitable for mass spectrometry (MS) detection.

Solutions for Physical/Mechanical Peak Tailing:

  • Column Degradation: Over time, the column's stationary phase can degrade, or the inlet frit can become blocked.[1]

    • Action: Try flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help prolong the life of the analytical column.[1]

  • Extra-Column Volume: Dead volume in the system, such as from lengthy or wide-bore tubing and loose fittings, can cause peak broadening and tailing.[2]

    • Action: Use tubing with a narrow internal diameter and ensure all fittings are secure.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[2]

    • Action: Dilute the sample or reduce the injection volume.[3]

Q2: Biochanin A and its metabolite, genistein, are co-eluting. How can I improve their resolution?

Co-elution of Biochanin A and its primary metabolite, genistein, is a common challenge due to their structural similarity.

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention times and potentially improve separation.[4][5]

    • Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.

  • Modify the Stationary Phase:

    • Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivities.

  • Adjust the Gradient Profile:

    • Shallow Gradient: Employ a very slow, shallow gradient around the elution time of the two compounds to maximize their separation.

  • Temperature:

    • Lower Temperature: Decreasing the column temperature can sometimes enhance resolution, although it may also increase backpressure.

Q3: I am experiencing low sensitivity for Biochanin A metabolites in my LC-MS/MS analysis. What can I do to improve it?

Low sensitivity can hinder the detection and quantification of low-abundance metabolites.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize SPE to clean up the sample and concentrate the analytes of interest, removing matrix components that can cause ion suppression.[6]

    • Liquid-Liquid Extraction (LLE): LLE can also be an effective technique for sample cleanup and concentration.[6]

  • Mobile Phase Optimization for MS:

    • Additives: The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve the ionization efficiency of Biochanin A and its metabolites in the mass spectrometer.[7]

  • Mass Spectrometer Settings:

    • Source Parameters: Optimize the ion source parameters, such as gas flows, temperature, and voltages, to maximize the signal for your specific analytes.

  • Chromatographic System:

    • Reduce Dead Volume: Minimize extra-column volume in the UPLC/HPLC system to ensure sharp, concentrated peaks, which leads to better sensitivity.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Biochanin A?

The primary metabolite of Biochanin A is genistein, formed through O-demethylation.[9][10] Another key metabolite is daidzein, which is formed from the metabolism of formononetin (B1673546), a compound structurally related to Biochanin A.[9]

Q2: What type of HPLC column is best suited for the separation of Biochanin A and its metabolites?

Reversed-phase C18 columns are the most commonly used and are a good starting point for method development.[11] However, for challenging separations, other stationary phases like C8 or those with different selectivities (e.g., phenyl-hexyl) may provide better resolution.

Q3: What is a typical mobile phase composition for the analysis of Biochanin A?

A common mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol, with an acidifier.[11] A gradient elution is often employed to separate a range of isoflavones with varying polarities. A typical starting point could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]

Q4: How should I prepare samples from biological matrices like plasma or urine?

For biological samples, sample preparation is crucial to remove interfering substances like proteins and phospholipids.[6]

  • Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent like acetonitrile is added to the sample to precipitate proteins.[12]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[13]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be used to concentrate the analytes.[14]

Quantitative Data Summary

Table 1: Example HPLC Retention Times for Isoflavones

CompoundRetention Time (min) - Method 1[11]Retention Time (min) - Method 2[15][16]
Daidzein4.42-
Genistein7.85-
Formononetin10.0631.8
Biochanin A 13.55 36.3

Table 2: HPLC Method Validation Parameters

ParameterDaidzeinGenisteinFormononetinBiochanin AReference
Linearity (r²)0.99820.99910.99890.9997
LOD (µg/mL)----
LOQ (µg/mL)----
Recovery (%)--84.58–91.2799.63–106.36[15]

Table 3: UPLC-MS/MS Detection Limits

AnalyteLOD (ng/mL)LLOQ (ng/mL)Reference
Formononetin0.05-1.01.0-4.0[17]
Biochanin A 0.05-1.0 1.0-4.0 [17]
Daidzein0.05-1.01.0-4.0[17]
Genistein0.05-1.01.0-4.0[17]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Simultaneous Determination of Biochanin A and Formononetin [15]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column.

    • Detection Wavelength: 270 nm.

  • Mobile Phase:

    • Solvent A: 1% acetic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution Program:

    • Start with 80% Solvent A.

    • Decrease Solvent A to 63% over 35 minutes.

    • Decrease Solvent A to 0% at 45 minutes and hold until 50 minutes.

    • Increase Solvent A from 0% to 80% at 51 minutes and hold until 61 minutes for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare stock solutions of Biochanin A and Formononetin (1.0 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solutions.

Protocol 2: UPLC-MS/MS Method for the Determination of Biochanin A and its Metabolites in Biological Fluids [17]

  • Sample Preparation (Enzymatic Hydrolysis and Salting-Out Assisted Liquid-Liquid Extraction):

    • This protocol is for the analysis of conjugated and unconjugated forms of the analytes.

    • Perform enzymatic hydrolysis of the samples to release the aglycones.

    • Follow with a salting-out assisted liquid-liquid extraction for sample cleanup and concentration.

  • Chromatographic System:

    • UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Mass Spectrometry:

    • Operate in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

  • Data Analysis:

    • Quantify the analytes using a calibration curve prepared with authentic standards.

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution of Biochanin A peak_shape Assess Peak Shape start->peak_shape peak_tailing Peak Tailing? peak_shape->peak_tailing Asymmetrical co_elution Co-elution? peak_shape->co_elution Overlapping sensitivity Low Sensitivity? peak_shape->sensitivity Symmetrical but Small chem_phys Chemical or Physical Issue? peak_tailing->chem_phys co_elution_solutions Co-elution Solutions: - Optimize Mobile Phase - Change Stationary Phase - Adjust Gradient/Temperature co_elution->co_elution_solutions sensitivity_solutions Sensitivity Solutions: - Optimize Sample Prep (SPE/LLE) - Use MS-friendly Additives - Tune MS Parameters sensitivity->sensitivity_solutions chemical_solutions Chemical Solutions: - Adjust Mobile Phase pH - Use End-Capped Column - Mobile Phase Additives chem_phys->chemical_solutions Chemical physical_solutions Physical Solutions: - Check/Replace Column - Minimize Dead Volume - Adjust Sample Concentration chem_phys->physical_solutions Physical end Resolution Improved chemical_solutions->end physical_solutions->end co_elution_solutions->end sensitivity_solutions->end

Caption: Troubleshooting workflow for poor resolution of Biochanin A.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe extract Clean Extract ppt->extract lle->extract spe->extract hplc HPLC / UPLC Separation extract->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for Biochanin A analysis.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of 7-O-Methylbiochanin A (Formononetin) and Genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anticancer properties of two prominent isoflavones, 7-O-Methylbiochanin A (also known as Formononetin) and Genistein. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data.

Introduction

This compound (Formononetin) and Genistein are naturally occurring isoflavones found in various plants, particularly legumes like soybeans and red clover. Both compounds have garnered significant interest in cancer research due to their potential to inhibit cancer cell growth and induce cell death. This guide aims to provide a side-by-side comparison of their anticancer activities, focusing on their effects on cell viability, apoptosis, cell cycle progression, and the underlying molecular signaling pathways.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Formononetin and Genistein in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: IC50 Values of this compound (Formononetin) in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer>100[1]
T47DBreast Cancer>100[2]
MDA-MB-231Breast Cancer>100[3]
PC-3Prostate Cancer25-50[4][5]
DU145Prostate Cancer50-100[4][5]
A549Non-small cell lung cancer20-40[6]
NCI-H23Non-small cell lung cancer20-40[6]
HCT-116Colorectal Cancer25-50[3]
SW1116Colorectal Cancer50-100[3]
MOLT-4Acute Lymphoblastic Leukemia155.8[7]
MOLT-17Acute Lymphoblastic Leukemia183.2[7]

Table 2: IC50 Values of Genistein in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer10-30[8]
MDA-MB-231Breast Cancer20-50[9]
PC-3Prostate Cancer10-40[1][8]
DU145Prostate Cancer20-50[1][8]
A549Non-small cell lung cancer20-80[8]
HCT-116Colorectal Cancer15-50[10]
HT-29Colorectal Cancer20-60[10]
HeLaCervical Cancer20-50[10]

Mechanisms of Anticancer Activity

Both Formononetin and Genistein exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

This compound (Formononetin): Formononetin has been shown to induce apoptosis in various cancer cells through both intrinsic and extrinsic pathways.[1] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[2] This, in turn, activates caspase-9 and the downstream executioner caspase-3, leading to apoptotic cell death.[1] Some studies also suggest its involvement in activating the Ras/p38 MAPK signaling pathway to induce apoptosis in estrogen receptor-positive breast cancer cells.[2]

Genistein: Genistein is a well-documented inducer of apoptosis in a wide range of cancer cells.[10] Its pro-apoptotic effects are mediated through the activation of caspase-3, -8, and -9.[10] Genistein also downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates the pro-apoptotic protein Bax.[10] Furthermore, it can inhibit the activation of the NF-κB and Akt signaling pathways, both of which are crucial for cell survival.[10][11]

Cell Cycle Arrest

This compound (Formononetin): Formononetin has been observed to induce cell cycle arrest at different phases depending on the cancer cell type. In several studies, it has been shown to cause G0/G1 phase arrest in prostate and breast cancer cells by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), key regulators of the G1 to S phase transition.[4][5][12] This effect is often linked to the inactivation of the IGF1/PI3K/Akt signaling pathway.[12] In non-small cell lung cancer cells, Formononetin has been reported to induce G1-phase arrest.[6]

Genistein: Genistein is widely reported to induce G2/M phase cell cycle arrest in various cancer cell lines, including breast, prostate, and colon cancer.[8] This arrest is often associated with the downregulation of cyclin B1 and Cdc2, proteins essential for the G2 to M phase transition. Genistein can also induce a G0/G1 arrest in some cancer cell types.[8]

Signaling Pathways

The anticancer activities of Formononetin and Genistein are orchestrated by their modulation of multiple intracellular signaling pathways.

Signaling_Pathways cluster_Formononetin This compound (Formononetin) cluster_Genistein Genistein FMN Formononetin PI3K_Akt_FMN PI3K/Akt Pathway FMN->PI3K_Akt_FMN Inactivates MAPK_FMN Ras/p38 MAPK Pathway FMN->MAPK_FMN Activates CyclinD1_CDK4_FMN Cyclin D1/CDK4 PI3K_Akt_FMN->CyclinD1_CDK4_FMN Downregulates Bax_Bcl2_FMN Bax/Bcl-2 Ratio MAPK_FMN->Bax_Bcl2_FMN Increases G1_Arrest_FMN G1 Cell Cycle Arrest CyclinD1_CDK4_FMN->G1_Arrest_FMN Caspases_FMN Caspase-9, -3 Bax_Bcl2_FMN->Caspases_FMN Activates Apoptosis_FMN Apoptosis Caspases_FMN->Apoptosis_FMN GEN Genistein PI3K_Akt_GEN PI3K/Akt Pathway GEN->PI3K_Akt_GEN Inhibits NFkB_GEN NF-κB Pathway GEN->NFkB_GEN Inhibits CyclinB1_Cdc2_GEN Cyclin B1/Cdc2 PI3K_Akt_GEN->CyclinB1_Cdc2_GEN Downregulates Bax_Bcl2_GEN Bax/Bcl-2 Ratio NFkB_GEN->Bax_Bcl2_GEN Increases Ratio G2M_Arrest_GEN G2/M Cell Cycle Arrest CyclinB1_Cdc2_GEN->G2M_Arrest_GEN Caspases_GEN Caspase-9, -8, -3 Bax_Bcl2_GEN->Caspases_GEN Activates Apoptosis_GEN Apoptosis Caspases_GEN->Apoptosis_GEN

Caption: Signaling pathways modulated by Formononetin and Genistein.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow start Seed cells in 96-well plate treatment Treat with varying concentrations of Formononetin or Genistein start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan (B1609692) crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or Genistein for 24, 48, or 72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/PI Staining)

Annexin_V_PI_Workflow start Treat cells with Formononetin or Genistein harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add FITC-conjugated Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark for 15 minutes at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Genistein for a specified time.

  • Cell Harvesting: Adherent cells are harvested using trypsin, and both floating and adherent cells are collected.

  • Washing: The cells are washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer, and then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Flow Cytometry)

Cell_Cycle_Analysis_Workflow start Treat cells with Formononetin or Genistein harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol (B145695) harvest->fix stain Stain cells with Propidium Iodide (PI) containing RNase A fix->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Cells are treated with this compound or Genistein at various concentrations.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Protocol:

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound (Formononetin) and Genistein demonstrate significant anticancer properties through the induction of apoptosis and cell cycle arrest. While Genistein generally exhibits lower IC50 values, suggesting higher potency in many cancer cell lines, Formononetin also shows considerable cytotoxic effects, particularly in prostate cancer cells. Their distinct mechanisms, with Formononetin primarily inducing G1 arrest and Genistein favoring G2/M arrest, suggest they may be effective against different types of cancers or in combination therapies. The modulation of key signaling pathways such as PI3K/Akt and MAPK by both compounds underscores their potential as multi-targeted anticancer agents. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Biochanin A and Formononetin's Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of two prominent isoflavones, Biochanin A and Formononetin (B1673546). Drawing from a range of preclinical studies, this document outlines their quantitative effects on key metabolic parameters, details the experimental protocols used in these investigations, and illustrates the signaling pathways through which they exert their actions.

Introduction

Biochanin A and Formononetin are O-methylated isoflavones predominantly found in legumes such as red clover and chickpeas[1]. Both compounds are recognized for their potential therapeutic applications in metabolic disorders due to their structural similarity to estrogen and their ability to modulate various cellular signaling pathways[1][2]. While they share a common isoflavone (B191592) backbone, subtle structural differences may lead to distinct metabolic outcomes. This guide aims to provide a clear, data-driven comparison to aid researchers in their exploration of these compounds for metabolic disease research and drug development.

Quantitative Comparison of Metabolic Effects

The following tables summarize the quantitative data from various in vivo studies investigating the effects of Biochanin A and Formononetin on glucose metabolism, lipid profiles, and body weight. It is important to note that the experimental conditions, including animal models, dosages, and duration of treatment, may vary between studies.

Effects on Glucose Metabolism
CompoundAnimal ModelDosageDurationKey FindingsReference
Biochanin A Streptozotocin-induced diabetic rats10, 15 mg/kg/day (oral)42 daysSignificantly decreased Fasting Blood Glucose (FBG). Increased serum insulin (B600854) levels.[3]
Formononetin High-fat diet/Streptozotocin-induced diabetic mice20 mg/kg/day (oral)28 daysSignificantly reduced serum glucose and increased serum insulin. Decreased HOMA-IR.[4]
Formononetin Alloxan-induced type 1 diabetic mice5, 10, 20 mg/kg/day (oral)-Reversed the increase in fasting blood glucose levels.[5]
Effects on Lipid Profile
CompoundAnimal ModelDosageDurationKey FindingsReference
Biochanin A High-fat diet-induced hyperlipidemic miceNot specified-Significantly decreased LDL-C and Total Cholesterol (TC).[4]
Formononetin Hypercholesterolemic hamstersDifferent doses21 daysSignificantly reduced TC, Triglycerides (TG), and LDL-C. Increased HDL-C.[6]
Formononetin High-fat diet/Streptozotocin-induced diabetic mice20 mg/kg/day (oral)28 daysReduced LDL, triglyceride, and cholesterol levels.[4]
Effects on Body Weight and Adipogenesis
CompoundAnimal ModelDosageDurationKey FindingsReference
Formononetin High-fat diet-induced obese male miceNot specified12 weeksAttenuated high-fat diet-induced body weight gain and visceral fat accumulation.[7]

Signaling Pathways in Metabolic Regulation

Biochanin A and Formononetin exert their metabolic effects by modulating key signaling pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

AMPK Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Both Biochanin A and Formononetin have been shown to activate AMPK, leading to improved glucose uptake and fatty acid oxidation.

AMPK_Pathway cluster_isoflavones Isoflavones cluster_cellular_effects Cellular Effects Biochanin A Biochanin A AMPK AMPK Biochanin A->AMPK activates Formononetin Formononetin Formononetin->AMPK activates Glucose Uptake (GLUT4) Glucose Uptake (GLUT4) AMPK->Glucose Uptake (GLUT4) promotes Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits

Figure 1: Activation of the AMPK signaling pathway by Biochanin A and Formononetin.

PPAR Signaling Pathway

PPARs are nuclear receptors that play critical roles in the regulation of glucose and lipid metabolism. PPARγ is a key regulator of adipogenesis and insulin sensitivity, while PPARα is involved in fatty acid oxidation. Studies have shown that both Biochanin A and Formononetin can act as agonists for both PPARα and PPARγ[8].

PPAR_Pathway cluster_isoflavones Isoflavones cluster_receptors Nuclear Receptors cluster_metabolic_outcomes Metabolic Outcomes Biochanin A Biochanin A PPARα PPARα Biochanin A->PPARα activates PPARγ PPARγ Biochanin A->PPARγ activates Formononetin Formononetin Formononetin->PPARα activates Formononetin->PPARγ activates Fatty Acid Oxidation Fatty Acid Oxidation PPARα->Fatty Acid Oxidation regulates Adipogenesis Adipogenesis PPARγ->Adipogenesis regulates Insulin Sensitivity Insulin Sensitivity PPARγ->Insulin Sensitivity improves

Figure 2: Modulation of PPAR signaling pathways by Biochanin A and Formononetin.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of Biochanin A and Formononetin for their metabolic effects.

Animal Models
  • High-Fat Diet (HFD)-Induced Obesity Model: Male Wistar rats or C57BL/6 mice are typically fed a diet with 45-60% of calories from fat for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia[9][10].

  • High-Fat Diet/Streptozotocin (STZ)-Induced Type 2 Diabetes Model: Following a period of HFD feeding to induce insulin resistance, a low dose of STZ (e.g., 30-40 mg/kg, intraperitoneally) is administered to induce partial beta-cell dysfunction, mimicking the pathophysiology of type 2 diabetes[4][9][11].

  • Alloxan-Induced Type 1 Diabetes Model: A single intraperitoneal injection of alloxan (B1665706) is used to induce rapid destruction of pancreatic beta cells, leading to a model of type 1 diabetes[5].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of isoflavones in a rodent model of diet-induced metabolic disease.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Induction of Metabolic Disease (e.g., HFD) Induction of Metabolic Disease (e.g., HFD) Animal Acclimatization->Induction of Metabolic Disease (e.g., HFD) Grouping and Treatment Initiation Grouping and Treatment Initiation Induction of Metabolic Disease (e.g., HFD)->Grouping and Treatment Initiation Daily Oral Gavage (Vehicle, Biochanin A, or Formononetin) Daily Oral Gavage (Vehicle, Biochanin A, or Formononetin) Grouping and Treatment Initiation->Daily Oral Gavage (Vehicle, Biochanin A, or Formononetin) Monitoring (Body Weight, Food Intake) Monitoring (Body Weight, Food Intake) Daily Oral Gavage (Vehicle, Biochanin A, or Formononetin)->Monitoring (Body Weight, Food Intake) Metabolic Tests (e.g., OGTT) Metabolic Tests (e.g., OGTT) Monitoring (Body Weight, Food Intake)->Metabolic Tests (e.g., OGTT) Sacrifice and Sample Collection Sacrifice and Sample Collection Metabolic Tests (e.g., OGTT)->Sacrifice and Sample Collection Biochemical Analysis (Blood, Tissues) Biochemical Analysis (Blood, Tissues) Sacrifice and Sample Collection->Biochemical Analysis (Blood, Tissues) Histopathological Examination Histopathological Examination Biochemical Analysis (Blood, Tissues)->Histopathological Examination Data Analysis Data Analysis Histopathological Examination->Data Analysis

Figure 3: A generalized experimental workflow for in vivo metabolic studies.

Key Experimental Procedures
  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is collected. A glucose solution (e.g., 2 g/kg body weight) is then administered orally. Blood glucose levels are measured at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration to assess glucose clearance[12][13][14].

  • Lipid Profile Analysis: Serum or plasma is collected from fasted animals. Total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels are measured using commercially available enzymatic kits or automated analyzers[15][16][17].

  • Western Blot Analysis: Tissue lysates (e.g., from liver, adipose tissue, or muscle) are used to determine the protein expression levels of key signaling molecules such as AMPK, phosphorylated AMPK (p-AMPK), PPARα, and PPARγ. This technique allows for the elucidation of the molecular mechanisms of action[10].

Conclusion

Both Biochanin A and Formononetin demonstrate significant potential in ameliorating various aspects of metabolic dysregulation in preclinical models. Their ability to activate key metabolic regulators like AMPK and PPARs underscores their therapeutic promise. While the available data suggests overlapping mechanisms and effects, subtle differences may exist that warrant further direct comparative studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future investigations into the metabolic effects of these intriguing isoflavones.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 7-O-Methylbiochanin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 7-O-Methylbiochanin A, an O-methylated isoflavone (B191592) with potential pharmacological activities. This comparison is based on established methodologies for the analysis of isoflavones, providing a framework for method selection and development.

Executive Summary

Both HPLC-UV and LC-MS are powerful analytical techniques for the quantitative analysis of this compound. HPLC-UV is a robust, cost-effective, and widely available method suitable for routine analysis and quality control of bulk materials and finished products. LC-MS, particularly LC-tandem MS (LC-MS/MS), offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, such as pharmacokinetics, where low concentrations in complex biological matrices are expected. The choice between the two methods will depend on the specific application, required sensitivity, sample matrix, and available resources.

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of isoflavones, which are expected to be comparable for this compound.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98-102%85-115%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range

Table 2: Typical Method Characteristics

CharacteristicHPLC-UVLC-MS/MS
Selectivity Good, relies on chromatographic separation and UV absorbance.Excellent, based on mass-to-charge ratio, offering high specificity.
Sensitivity Moderate.High to very high.
Matrix Effects Less susceptible to ion suppression/enhancement.Prone to matrix effects that can impact accuracy.
Cost (Instrument) Lower.Higher.
Cost (Operational) Lower.Higher (requires high purity gases and more maintenance).
Throughput High.Can be high with modern systems.
Typical Application Quality control of raw materials and formulations.Bioanalysis (plasma, tissue), metabolite identification.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative methodologies for HPLC-UV and LC-MS analysis of isoflavones, adaptable for this compound.

HPLC-UV Method Protocol

This protocol is based on established methods for the analysis of isoflavones in dietary supplements and plant extracts.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used to separate multiple isoflavones.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might start at a low percentage of Solvent B, increasing linearly to a high percentage over 20-30 minutes to elute all compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm, a common wavelength for isoflavone detection.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-35 °C.

  • Sample Preparation:

    • Extraction of the analyte from the matrix using a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

    • Filtration of the extract through a 0.45 µm filter before injection.

LC-MS/MS Method Protocol

This protocol is based on validated methods for the analysis of isoflavones in biological fluids.[3][4][5]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column, often with smaller dimensions for faster analysis (e.g., 50-100 mm x 2.1 mm, <3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A fast gradient is often employed to reduce run times.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte's properties.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

    • Precursor Ion > Product Ion (Example for a similar isoflavone): Specific m/z transitions would need to be determined for this compound through infusion and optimization.

  • Sample Preparation:

    • For biological samples (e.g., plasma), protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction is commonly performed.

    • The supernatant is then evaporated and reconstituted in the initial mobile phase.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for HPLC-UV and LC-MS/MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column UV_Detector UV Detector Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC System Reconstitution->LC Column C18 Column LC->Column MS Mass Spectrometer Column->MS Mass_Spectra Mass Spectra (MRM) MS->Mass_Spectra Quantification Quantification Mass_Spectra->Quantification

References

Confirming the Molecular Targets of Biochanin A: A Comparative Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitively identifying the molecular targets of a compound is a cornerstone of preclinical research. This guide provides a comparative framework for validating the molecular targets of Biochanin A, a prominent isoflavone (B191592), with a focus on the use of knockout cell lines generated via CRISPR-Cas9 technology. While direct knockout cell line studies for Biochanin A are emerging, this document outlines the established methodologies and presents existing data to guide future research.

Biochanin A, a naturally occurring compound found in red clover and other legumes, has garnered significant interest for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.[1][2] Preclinical studies have identified several key molecular targets, primarily estrogen receptors (ERα and ERβ), peroxisome proliferator-activated receptor-gamma (PPARγ), and the enzyme aromatase (CYP19A1).[3][4][5] However, robust validation of these targets is crucial for advancing Biochanin A in the drug development pipeline. Knockout cell lines offer a powerful tool for such validation by allowing for the assessment of a compound's activity in the complete absence of its putative target.

Comparison of Target Validation Methodologies

Target validation can be approached through various techniques, each with its own set of advantages and limitations. While traditional methods like the use of chemical antagonists provide valuable insights, genetic knockout offers a more definitive approach.

Validation MethodPrincipleAdvantagesLimitations
CRISPR-Cas9 Knockout Permanent disruption of the gene encoding the target protein.High specificity; complete loss of target function; creates a stable cell line for repeated experiments.Time-consuming to generate and validate clones; potential for off-target effects.
siRNA/shRNA Knockdown Transient reduction in the expression of the target protein.Rapid implementation; suitable for high-throughput screening.Incomplete knockdown; transient effect; potential for off-target effects.
Chemical Antagonists/Inhibitors A small molecule that blocks the activity of the target protein.Easy to implement; provides rapid results.Potential for lack of specificity (off-target effects); may not fully mimic genetic knockout.

One study, for instance, demonstrated the PPARγ-dependency of Biochanin A's anti-inflammatory effects by using the PPARγ antagonist GW9662.[1] While effective, this chemical knockout approach can be complemented by the precision of a genetic knockout to eliminate any doubt of off-target effects of the antagonist itself.

Experimental Design for Target Validation of Biochanin A using Knockout Cell Lines

The following sections outline a hypothetical experimental workflow for validating the key molecular targets of Biochanin A using CRISPR-Cas9 generated knockout cell lines.

Experimental Workflow: Target Validation using CRISPR-Cas9

cluster_0 Phase 1: Knockout Cell Line Generation cluster_1 Phase 2: Biochanin A Treatment & Assay sgRNA Design sgRNA Design Vector Construction Vector Construction sgRNA Design->Vector Construction Transfection Transfection Vector Construction->Transfection Clonal Selection Clonal Selection Transfection->Clonal Selection Validation Validation Clonal Selection->Validation Cell Seeding Cell Seeding Validation->Cell Seeding Biochanin A Treatment Biochanin A Treatment Cell Seeding->Biochanin A Treatment Functional Assays Functional Assays Biochanin A Treatment->Functional Assays Data Analysis Data Analysis Functional Assays->Data Analysis Parental Cells Parental Cells Parental Cells->Cell Seeding Knockout Cells Knockout Cells Knockout Cells->Cell Seeding

Workflow for validating Biochanin A targets.
Detailed Experimental Protocols

1. Generation of Target Knockout Cell Lines (e.g., ERα Knockout in MCF-7 cells)

  • sgRNA Design and Vector Construction: Design single guide RNAs (sgRNAs) targeting a critical exon of the ESR1 gene (encoding ERα). Clone the sgRNA sequences into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-sgRNA vector into the parental cell line (e.g., MCF-7, an ERα-positive breast cancer cell line) using a suitable method like lipofection or electroporation.

  • Clonal Selection: Select for successfully transfected cells and perform single-cell cloning to isolate and expand individual cell colonies.

  • Validation of Knockout:

    • Genomic Validation: Extract genomic DNA from expanded clones and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the target gene.

    • Protein Validation: Perform Western blotting to confirm the absence of the target protein (e.g., ERα) in the knockout clones compared to the parental cell line.

2. Functional Assays to Assess Biochanin A Activity

  • Cell Proliferation Assay (for ERα and Aromatase):

    • Seed parental and knockout cells in 96-well plates.

    • Treat cells with a range of Biochanin A concentrations for 24-72 hours.

    • Assess cell viability using an MTT or similar assay.

    • Expected Outcome: In ERα knockout cells, the proliferative or anti-proliferative effects of Biochanin A observed in parental cells should be significantly diminished if ERα is a primary target. Similarly, in aromatase knockout cells, the effects dependent on estrogen synthesis will be abrogated.

  • Reporter Gene Assay (for ERα and PPARγ):

    • Co-transfect cells with an estrogen response element (ERE) or PPAR response element (PPRE) luciferase reporter construct and a Renilla luciferase control vector.

    • Treat cells with Biochanin A.

    • Measure luciferase activity.

    • Expected Outcome: Biochanin A-induced luciferase activity in parental cells should be absent in the corresponding knockout cells.

  • Aromatase Activity Assay:

    • Use a tritiated water-release assay with [³H]-androstenedione as a substrate in parental and aromatase knockout cells.

    • Measure the amount of ³H₂O released, which is proportional to aromatase activity.

    • Expected Outcome: Biochanin A will inhibit aromatase activity in parental cells, while no activity will be detectable in the knockout cells, confirming the assay's specificity.

Quantitative Data on Biochanin A's Activity from Preclinical Studies

The following tables summarize existing quantitative data for Biochanin A's interaction with its putative molecular targets from studies that did not use knockout cell lines. These values provide a benchmark for what would be expected to be absent or significantly altered in corresponding knockout cell models.

Table 1: Aromatase Inhibition by Biochanin A

ParameterCell Line/SystemValueReference
IC₅₀MCF-7aro cells8 µM[6]
IC₅₀Recombinant CYP1912.5 µM[6]
KᵢMCF-7aro cells10.8 µM[6][7]
IC₅₀Human preadipocytes113 µM[8]
KᵢHuman preadipocytes49 µM[8]

Table 2: Estrogen Receptor-Mediated Effects of Biochanin A

EffectCell LineConcentrationObservationReference
Cell ProliferationMCF-7 (ER+)Low concentrationsBlocks cell proliferation[3][9]
Synergism with 5-FUMCF-7 (ER+)Not specifiedEnhances anti-tumor effect[9]
Proliferation StimulationT47D, MCF-7 (ER+)2-6 µMPromotes proliferation[10]

Table 3: PPARγ-Related Activity of Biochanin A

EffectSystemObservationReference
PPARγ ActivationIn vitro assaysHigher transactivational activity compared to daidzein (B1669772) or formononetin.[4]
Anti-inflammatory EffectLPS-stimulated macrophagesReversed by PPARγ antagonist GW9662, indicating PPARγ dependency.[1]

Signaling Pathways of Biochanin A's Molecular Targets

Understanding the signaling pathways downstream of Biochanin A's targets is crucial for designing comprehensive validation studies.

Aromatase and Estrogen Receptor Signaling

Androgens Androgens Aromatase (CYP19A1) Aromatase (CYP19A1) Androgens->Aromatase (CYP19A1) Estrogens Estrogens Aromatase (CYP19A1)->Estrogens Estrogen Receptor (ERα/ERβ) Estrogen Receptor (ERα/ERβ) Estrogens->Estrogen Receptor (ERα/ERβ) Gene Transcription Gene Transcription Estrogen Receptor (ERα/ERβ)->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Biochanin A_Aromatase Biochanin A_Aromatase->Aromatase (CYP19A1) Biochanin A Inhibition Biochanin A_ER Biochanin A_ER->Estrogen Receptor (ERα/ERβ) Biochanin A Modulation

Biochanin A's interaction with aromatase and ER.
PPARγ Signaling Pathway

cluster_0 Nucleus Biochanin A Biochanin A PPARγ PPARγ Biochanin A->PPARγ RXR RXR PPARγ->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene Transcription Gene Transcription PPRE->Gene Transcription Anti-inflammatory Effects Anti-inflammatory Effects Gene Transcription->Anti-inflammatory Effects

Biochanin A's activation of the PPARγ pathway.

Conclusion

The use of knockout cell lines provides an unparalleled level of precision for confirming the molecular targets of therapeutic candidates like Biochanin A. By systematically knocking out putative targets such as ERα, ERβ, aromatase, and PPARγ, researchers can definitively assess the contribution of each to the overall pharmacological effect of Biochanin A. This guide offers a comprehensive roadmap for conducting such validation studies, integrating established methodologies with existing data on Biochanin A to facilitate robust and conclusive preclinical research. The insights gained from these experiments will be invaluable for advancing our understanding of Biochanin A's mechanisms of action and its potential as a therapeutic agent.

References

Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Guide for Biochanin A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the isoflavone (B191592) Biochanin A, a natural compound demonstrating significant anti-cancer properties, reveals a promising correlation between its in vitro cytotoxic effects and in vivo therapeutic outcomes. This guide provides a comparative overview of its performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential as an anti-cancer agent.

Due to the limited availability of specific data for 7-O-Methylbiochanin A, this guide focuses on its parent compound, Biochanin A. The findings presented here for Biochanin A provide a strong foundational understanding of the potential therapeutic profile of its derivatives.

In Vitro Activity of Biochanin A

Biochanin A has demonstrated dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cellular proliferation, are summarized in the table below. These values highlight the compound's efficacy against various cancer types, including breast, pancreatic, and oral cancers.

Cell LineCancer TypeIC50 (µM)Noteworthy Effects
MCF-7Breast Cancer (ER+)2.95Downregulates CYP19 mRNA expression and reduces aromatase activity.[1]
MDA-MB-231Breast Cancer (Triple-Negative)Not SpecifiedSynergizes with 5-fluorouracil (B62378) to enhance anti-cancer activity.[2]
Panc-1Pancreatic CancerNot SpecifiedInduces dose-dependent toxicity, reduces colony formation, and inhibits Akt and MAPK activation.[2]
AsPC-1Pancreatic CancerNot SpecifiedInduces apoptosis and affects mitogenic, migratory, and invasive processes.[2]
KBOral CancerNot SpecifiedReduces cell viability, induces apoptosis, and downregulates the expression of NF-κB subunits p50 and p65.[3]
95DLung CancerNot SpecifiedStimulates p21, Caspase-3, and Bcl-2, leading to cell cycle arrest and apoptosis.[2]
A549Lung CancerNot SpecifiedInduces dose-proportional apoptosis and prevents DNA replication in the S phase.[2]

In Vivo Efficacy of Biochanin A

The promising in vitro results of Biochanin A have been substantiated by in vivo studies in animal models. These studies demonstrate its ability to inhibit tumor growth and progression, further validating its potential as a therapeutic agent.

In a murine xenograft model utilizing human breast cancer MCF-7 cells, Biochanin A administered alone or in combination with other flavonoids significantly inhibited tumor growth.[1] Similarly, in an Ehrlich solid-phase carcinoma mouse model, Biochanin A demonstrated a synergistic effect with the chemotherapeutic drug 5-fluorouracil, enhancing its anti-tumor potency.[4] Studies on animal models of pancreatic cancer have also shown that Biochanin A can negatively influence cancer progression by hindering cluster formation ability and inhibiting mitosis, migration, and invasion of cancer cells.[2] Furthermore, in a rat model of mammary tumors, Biochanin A, through Topoisomerase II inhibition, prevented tumor growth.[2]

Signaling Pathways and Experimental Workflows

The anti-cancer effects of Biochanin A are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating its efficacy.

G Biochanin A Signaling Pathway in Cancer Cells cluster_0 Inhibition of Proliferation & Survival cluster_1 Induction of Apoptosis Biochanin_A Biochanin A Akt Akt Biochanin_A->Akt Inhibits MAPK MAPK Biochanin_A->MAPK Inhibits NFkB NF-κB Biochanin_A->NFkB Inhibits Bcl2 Bcl-2 Biochanin_A->Bcl2 Downregulates Caspase3 Caspase-3 Biochanin_A->Caspase3 Upregulates p21 p21 Biochanin_A->p21 Upregulates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation NFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3->Apoptosis p21->Apoptosis

Caption: Biochanin A's multi-target action on key cancer signaling pathways.

G In Vitro to In Vivo Efficacy Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., MCF-7, Panc-1) IC50_Determination IC50 Determination (MTT Assay) Cell_Culture->IC50_Determination Mechanism_Studies Mechanistic Studies (Western Blot, Flow Cytometry) IC50_Determination->Mechanism_Studies Animal_Model Animal Model (Xenograft) Mechanism_Studies->Animal_Model Promising Results Lead to Treatment Biochanin A Treatment Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

Caption: A streamlined workflow from in vitro screening to in vivo validation.

Experimental Protocols

Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Biochanin A (or a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

  • Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, MAPK, NF-κB, Bcl-2, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Model

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, Biochanin A at different doses). Administer the treatment via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

This guide provides a foundational understanding of Biochanin A's anti-cancer properties, demonstrating a clear correlation between its in vitro and in vivo activities. The detailed protocols and pathway diagrams offer valuable resources for researchers aiming to further investigate this promising natural compound and its derivatives.

References

The Untapped Synergy of Biochanin A and Metformin in Diabetes Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global burden of type 2 diabetes mellitus (T2DM) necessitates the exploration of novel therapeutic strategies that can offer improved glycemic control and address the multifaceted nature of the disease. While metformin (B114582) remains a cornerstone of T2DM therapy, interest is growing in the potential of natural compounds to complement its action. Biochanin A, an isoflavone (B191592) found in red clover and chickpeas, has demonstrated significant anti-diabetic properties in preclinical studies. This guide provides a comparative analysis of the mechanisms of action of Biochanin A and metformin, highlighting potential synergistic effects and proposing a framework for future in vivo investigations.

Comparative Analysis of Metformin and Biochanin A

Metformin, a biguanide, primarily exerts its glucose-lowering effects by inhibiting hepatic gluconeogenesis and improving insulin (B600854) sensitivity in peripheral tissues.[1][2][3][4] Biochanin A, an O-methylated isoflavone, has been shown to improve insulin sensitivity, control hyperglycemia, and modulate key signaling pathways involved in glucose and lipid metabolism.[1][3][4] While no direct studies have investigated their combined effects, a comparative analysis of their individual mechanisms reveals overlapping and complementary pathways that suggest a strong potential for synergy.

Table 1: Comparison of the Mechanisms and Effects of Metformin and Biochanin A in Diabetes

FeatureMetforminBiochanin APotential for Synergy
Primary Mechanism Inhibition of hepatic gluconeogenesis, activation of AMP-activated protein kinase (AMPK)[1][5]Activation of SIRT1/AMPK, PI3K/Akt, and PPAR-α/γ pathways[4]Dual activation of the AMPK pathway through different upstream mechanisms could lead to a more potent and sustained downstream effect on glucose and lipid metabolism.
Effect on Insulin Sensitivity Increases insulin sensitivity in peripheral tissues[1]Improves insulin sensitivity[1][3]Combined action could lead to a more significant improvement in insulin signaling and glucose uptake in insulin-resistant tissues.
Effect on Hepatic Glucose Production Decreases hepatic glucose production[2]May indirectly reduce hepatic glucose output through improved insulin signaling.A multi-pronged approach to reducing hepatic glucose output could result in superior glycemic control.
Lipid Metabolism Improves lipid profiles[1]Exhibits lipid-lowering effects[1]Synergistic effects on lipid metabolism could help address the dyslipidemia commonly associated with T2DM.
Anti-inflammatory Effects Possesses anti-inflammatory properties[6]Known for its anti-inflammatory activity[1]The combined anti-inflammatory effects could mitigate the chronic low-grade inflammation that contributes to insulin resistance.

Signaling Pathways: A Visual Comparison

The potential for synergy between metformin and Biochanin A is most evident in their convergence on the AMP-activated protein kinase (AMPK) and insulin signaling pathways.

Metformin_Signaling_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake

Caption: Metformin's primary mechanism of action.

BiochaninA_Signaling_Pathway BiochaninA Biochanin A SIRT1 SIRT1 Activation BiochaninA->SIRT1 PI3K_Akt PI3K/Akt Pathway Activation BiochaninA->PI3K_Akt PPAR PPAR-α/γ Activation BiochaninA->PPAR AMPK AMPK Activation SIRT1->AMPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake PI3K_Akt->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity PI3K_Akt->Insulin_Sensitivity Lipid_Metabolism ↑ Lipid Metabolism PPAR->Lipid_Metabolism

Caption: Biochanin A's multi-target mechanism of action.

Proposed Experimental Protocol for Investigating Synergy

To empirically validate the hypothesized synergistic effects of Biochanin A and metformin, a robust preclinical study is essential. The following experimental design is proposed:

1. Animal Model:

  • Species: Male Wistar rats or C57BL/6J mice.

  • Induction of Diabetes: A high-fat diet (HFD) for 8-12 weeks to induce insulin resistance, followed by a low dose of streptozotocin (B1681764) (STZ; 30-35 mg/kg, i.p.) to induce hyperglycemia, is a well-established model for T2DM.[1]

2. Experimental Groups:

  • Group 1: Normal Control (NC) - Standard diet.

  • Group 2: Diabetic Control (DC) - HFD/STZ-induced diabetic animals receiving vehicle.

  • Group 3: Metformin (MET) - Diabetic animals receiving metformin (e.g., 100 mg/kg/day).

  • Group 4: Biochanin A (BCA) - Diabetic animals receiving Biochanin A (e.g., 20 or 40 mg/kg/day).[1]

  • Group 5: Combination Therapy (MET+BCA) - Diabetic animals receiving both metformin and Biochanin A at the specified doses.

3. Treatment Period:

  • 4-6 weeks of daily oral gavage administration of the respective treatments.

4. Key Experimental Procedures and Workflow:

Experimental_Workflow Start Start: Induce T2DM in Rodents (HFD/STZ) Grouping Randomly Assign to 5 Experimental Groups Start->Grouping Treatment 4-6 Weeks of Daily Oral Gavage Grouping->Treatment Monitoring Weekly Monitoring: Body Weight, Food/Water Intake, Fasting Blood Glucose Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) (End of Study) Treatment->OGTT ITT Insulin Tolerance Test (ITT) (End of Study) Treatment->ITT Sacrifice Euthanasia and Tissue Collection OGTT->Sacrifice ITT->Sacrifice Biochemical Serum Analysis: Insulin, Lipids, HbA1c Sacrifice->Biochemical WesternBlot Tissue Analysis (Liver, Muscle): Western Blot for AMPK, Akt, GLUT4 Protein Expression Sacrifice->WesternBlot Histo Histopathology: Pancreas, Liver, Adipose Tissue Sacrifice->Histo

Caption: Proposed experimental workflow.

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) will be used to compare the means of different groups.

  • Synergy will be assessed by comparing the effects of the combination therapy to the individual treatments. A synergistic effect is indicated if the combined effect is significantly greater than the sum of the individual effects.

Conclusion and Future Directions

The convergence of Biochanin A and metformin on critical metabolic signaling pathways, particularly the AMPK pathway, presents a compelling case for their potential synergistic use in the management of T2DM. The proposed experimental framework provides a clear roadmap for investigating this hypothesis. Should synergy be confirmed, this combination could offer a more effective therapeutic strategy, potentially allowing for lower doses of metformin and reducing the risk of side effects. Further research is warranted to translate these preclinical findings into clinical applications, ultimately improving patient outcomes in the global fight against diabetes.

References

Evaluating the Inhibitory Specificity of 7-O-Methylbiochanin A on Aromatase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aromatase inhibitory activity of 7-O-Methylbiochanin A against other known natural and synthetic aromatase inhibitors. The information is intended to assist researchers in evaluating its potential as a specific and potent agent for applications in endocrinology and oncology.

Introduction to Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy for estrogen receptor-positive (ER+) breast cancer in postmenopausal women. The development of specific and potent aromatase inhibitors is an ongoing area of research, with a growing interest in naturally derived compounds due to their potential for favorable safety profiles.

This compound is a methylated isoflavone, a class of compounds known to interact with various enzymes, including those involved in steroid metabolism. This guide evaluates its inhibitory specificity on aromatase by comparing its known or inferred activity with that of its parent compound, Biochanin A, and established synthetic aromatase inhibitors.

Comparative Inhibitory Activity

Table 1: Comparative IC50 Values of Aromatase Inhibitors

CompoundTypeIC50 Value (µM)Cell Line/System
This compound Natural (Isoflavone)Not Reported-
Biochanin ANatural (Isoflavone)8[1]MCF-7aro cells
7-MethoxyflavoneNatural (Flavone)1.9[2]Recombinant CYP19
Letrozole (B1683767)Synthetic (Non-steroidal)0.0019 (1.9 nM)[3]Fluorimetric Assay Kit
AnastrozoleSynthetic (Non-steroidal)Not specified, but potent-
ExemestaneSynthetic (Steroidal)Not specified, but potent-
GenisteinNatural (Isoflavone)Weak inhibitor (30-100)[4]In vitro assays

Note: The inhibitory potency of a compound can vary depending on the assay system used (e.g., cell-based vs. cell-free, recombinant enzyme vs. microsomal preparations).

Biochanin A, the parent compound of this compound, demonstrates moderate inhibitory activity against aromatase with an IC50 of 8 µM in a cell-based assay[1]. Research on other methylated flavonoids, such as 7-methoxyflavone, has shown potent aromatase inhibition with an IC50 value of 1.9 µM[2]. This suggests that the methylation at the 7-hydroxyl group could potentially enhance the inhibitory activity of isoflavones. However, without direct experimental data for this compound, this remains a hypothesis. In comparison, synthetic aromatase inhibitors like Letrozole exhibit significantly higher potency, with IC50 values in the nanomolar range[3].

Experimental Protocols

To evaluate the inhibitory specificity of this compound, a fluorometric aromatase inhibition assay using human recombinant CYP19 is a suitable and widely used method.

Fluorometric Aromatase Inhibition Assay Protocol

This protocol is adapted from commercially available assay kits and established methodologies.

1. Materials and Reagents:

  • Human recombinant aromatase (CYP19)

  • Aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH generating system (e.g., G6P, G6PDH, NADP+)

  • Aromatase assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound and other test compounds

  • Letrozole (positive control)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~485/530 nm)

2. Assay Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, other test compounds, and letrozole in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds and letrozole in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the aromatase assay buffer and the NADPH generating system.

  • Inhibitor Addition: Add the serially diluted test compounds or controls to the respective wells. Include a solvent control (vehicle) and a positive control (letrozole).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the human recombinant aromatase and the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Aromatase Inhibition Pathway

The following diagram illustrates the central role of aromatase in estrogen synthesis and the mechanism of its inhibition.

Aromatase_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion Inhibitor This compound & Other Inhibitors Inhibitor->Aromatase Inhibits

Caption: Aromatase catalyzes the conversion of androgens to estrogens. Aromatase inhibitors block this conversion.

Experimental Workflow for Aromatase Inhibition Assay

This diagram outlines the key steps in the experimental protocol for determining the IC50 value of a potential aromatase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) Reaction_Setup Set up Reaction in 96-well Plate Reagents->Reaction_Setup Compounds Prepare Serial Dilutions of Test Compounds Compounds->Reaction_Setup Preincubation Pre-incubate with Inhibitors Reaction_Setup->Preincubation Initiation Initiate Reaction with Enzyme and Substrate Preincubation->Initiation Measurement Kinetic Fluorescence Measurement Initiation->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of aromatase inhibitors.

Conclusion

Based on the available data for structurally similar compounds, this compound holds promise as a potential natural aromatase inhibitor. The methylation at the 7-position may enhance its inhibitory activity compared to its parent compound, Biochanin A. However, direct experimental validation is crucial to determine its precise IC50 value and inhibitory specificity. The provided experimental protocol offers a robust framework for conducting such an evaluation. Further research, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound as a novel aromatase inhibitor.

References

Head-to-head comparison of the antioxidant capacity of Biochanin A and its glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antioxidant capacities of the isoflavone (B191592) Biochanin A and its corresponding glycosides reveals a nuanced relationship between chemical structure and free-radical scavenging activity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by available experimental data, to inform future research and development in the field of antioxidant therapies.

Key Findings:

  • Aglycone Advantage in Direct Antioxidant Activity: In vitro assays consistently demonstrate that Biochanin A, in its aglycone form (without attached sugar molecules), exhibits superior direct antioxidant activity compared to its glycoside counterparts, such as sissotrin (B208393) and ononin.

  • Indirect Antioxidant Mechanism: Despite potentially lower direct radical scavenging in some assays, Biochanin A is a potent activator of the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[1][2] This indirect antioxidant effect contributes significantly to its protective properties within a biological context.

  • Glycosylation's Impact: The presence of a sugar moiety in Biochanin A glycosides generally diminishes their in vitro antioxidant capacity. This is attributed to the masking of hydroxyl groups that are crucial for free radical scavenging.

Quantitative Data Presentation

Direct head-to-head comparative studies providing IC50 values for Biochanin A and its specific glycosides from the same assays are limited in publicly available literature. However, the available data for Biochanin A and structurally related isoflavones consistently support the superior in vitro antioxidant capacity of the aglycone form.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
Biochanin A DPPH~4.65~16.3[3]
Formononetin (related aglycone) DPPH4.6517.3[3]
Sissotrin (Biochanin A glycoside) DPPH> 80 µM> 80[1]

Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The data for sissotrin indicates low activity at the tested concentration.

The Role of Glycosylation on Antioxidant Activity

The structural difference between an aglycone and its glycoside lies in the presence of a sugar molecule attached to the core flavonoid structure. In the case of isoflavones like Biochanin A, this glycosylation typically occurs at the 7-hydroxyl group.

Several studies on flavonoids and isoflavones have established a general structure-activity relationship where the presence and position of hydroxyl (-OH) groups are critical for antioxidant activity. The hydrogen-donating ability of these hydroxyl groups is essential for neutralizing free radicals. Glycosylation masks one of these crucial hydroxyl groups, thereby reducing the molecule's direct radical scavenging potential in chemical-based assays like DPPH and ABTS.[4]

While in vitro antioxidant capacity is often lower for glycosides, the in vivo effects can be more complex. Glycosylation can influence the bioavailability, metabolism, and ultimately the biological activity of isoflavones.[5][6]

Signaling Pathway: Biochanin A and Nrf2 Activation

Biochanin A exerts a significant portion of its antioxidant effect through an indirect mechanism involving the activation of the Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Biochanin A can interact with Keap1, leading to the release of Nrf2.[1][2] Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][7]

Nrf2_Pathway Biochanin A Induced Nrf2 Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biochanin A Biochanin A Keap1 Keap1 Biochanin A->Keap1 Binds to Nrf2 Nrf2 Keap1->Nrf2 Inhibits Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to

Caption: Biochanin A activation of the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

  • Sample Preparation: Prepare a stock solution of Biochanin A and its glycosides in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of the solvent used for the samples to 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent to 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the % inhibition against the sample concentration. The IC50 value is the concentration of the sample required to inhibit 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of Biochanin A and its glycosides and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

    • For the blank, add 190 µL of the ABTS•+ working solution to 10 µL of the solvent.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Determine the IC50 value from a plot of % inhibition versus sample concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein (B123965) stock solution and dilute it to the working concentration in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.

    • Prepare a Trolox (a water-soluble vitamin E analog) stock solution to be used as the standard.

  • Standard and Sample Preparation: Prepare a series of Trolox dilutions to create a standard curve. Prepare dilutions of Biochanin A and its glycosides.

  • Assay Procedure (in a 96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the standard, sample, or blank (buffer) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the samples by comparing their Net AUC to the Trolox standard curve. Results are typically expressed as Trolox Equivalents (TE).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A Prepare Stock Solutions (Biochanin A & Glycosides) C Perform Serial Dilutions A->C B Prepare Reagent Solutions (DPPH, ABTS, AAPH, Fluorescein) D Incubate Samples with Reagents B->D C->D E Measure Absorbance / Fluorescence D->E F Calculate % Inhibition E->F G Plot Dose-Response Curves F->G H Determine IC50 / ORAC Values G->H I Comparative Analysis H->I

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion

The available evidence strongly suggests that Biochanin A possesses a more potent direct in vitro antioxidant capacity than its glycosides. However, the biological significance of Biochanin A's antioxidant activity is also heavily reliant on its ability to upregulate endogenous antioxidant defense systems via the Nrf2 signaling pathway. Researchers should consider both direct and indirect antioxidant mechanisms when evaluating the therapeutic potential of Biochanin A and its derivatives. Future studies providing direct comparative data on the antioxidant capacity of Biochanin A and its specific glycosides are warranted to further elucidate their structure-activity relationships.

References

Replicating Neuroprotective Findings: A Comparative Guide to 7-O-Methylbiochanin A and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Compounds

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Published research has identified a number of promising natural compounds that demonstrate the ability to shield neurons from damage in various models of neurodegenerative diseases and injury. Among these, 7-O-Methylbiochanin A, more commonly known as Biochanin A, has emerged as a noteworthy candidate due to its antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide provides a comprehensive comparison of the published findings on Biochanin A's neuroprotective effects with those of other well-researched natural compounds: Resveratrol, Curcumin, Epigallocatechin gallate (EGCG), and Genistein. All data is presented to facilitate the replication of findings and to inform future research directions.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of Biochanin A and its alternatives. It is important to note that the data are compiled from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental models and methodologies.

Table 1: Neuroprotective Effects in Ischemic Stroke Models (Middle Cerebral Artery Occlusion - MCAO)

CompoundAnimal ModelDosageKey Efficacy EndpointResult
Biochanin A Rat10, 20, 40 mg/kg (i.p.) for 14 daysInfarct VolumeSignificant dose-dependent reduction[1][2][3]
Rat10, 20, 40 mg/kg (i.p.) for 14 daysNeurological Deficit ScoreSignificant improvement[1][2][3]
Rat40 mg/kg (i.p.) for 14 daysBrain EdemaSignificant decrease[1][2]
Genistein Mouse10 mg/kg (daily for 14 days)Infarct VolumeSignificant reduction[4]
Mouse10 mg/kg (daily for 2 weeks)Infarct VolumeSignificant reduction (by ~33%)[5]
Mouse10 mg/kg (daily for 2 weeks)Neurological ScoreSignificant improvement[5]

Table 2: Neuroprotective Effects in Alzheimer's Disease Models

CompoundModelDosageKey Efficacy EndpointResult
Biochanin A PC12 cells (Aβ25-35-induced toxicity)50 µMCell ViabilitySignificantly increased[6]
PC12 cells (Aβ25-35-induced toxicity)50 µMLDH ReleaseSignificantly decreased[6]
PC12 cells (Aβ25-35-induced toxicity)50 µMCaspase ActivitySignificantly decreased[6]
Curcumin --Amyloid-β (Aβ) AggregationModulates Aβ aggregation[7]
EGCG BV2 microglia (Aβ-induced toxicity)PretreatmentCell ViabilityEffectively ameliorated Aβ-induced cytotoxicity[3]
BV2 microglia (Aβ-induced toxicity)PretreatmentNitric Oxide ProductionEffectively suppressed[3]

Table 3: Neuroprotective Effects in Parkinson's Disease Models

CompoundModelDosageKey Efficacy EndpointResult
Biochanin A Rat (LPS-induced)-Dopaminergic Neuron DamagePrevented damage[5]
Genistein Mice (MPTP-induced)PretreatmentDopamine & Metabolite LevelsRestored levels[1]
Mice (MPTP-induced)PretreatmentTyrosine Hydroxylase-immunoreactive NeuronsSignificantly lesser affectation[1]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of Biochanin A and the compared alternatives are mediated through the modulation of several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress, and apoptosis.

Biochanin A's Neuroprotective Signaling

Biochanin A has been shown to exert its neuroprotective effects by activating pro-survival pathways and inhibiting pro-inflammatory and apoptotic pathways.

Biochanin_A_Signaling Biochanin_A Biochanin A PI3K_Akt PI3K/Akt Pathway Biochanin_A->PI3K_Akt NF_kB NF-κB Pathway Biochanin_A->NF_kB Inhibits Bcl2_Bax Bcl-2/Bax Ratio Biochanin_A->Bcl2_Bax Increases Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, GSH-Px) Nrf2->Antioxidant_Enzymes Inflammation Neuroinflammation NF_kB->Inflammation Apoptosis Apoptosis Bcl2_Bax->Apoptosis Inhibits

Neuroprotective signaling pathways modulated by Biochanin A.

Experimental Protocols

To facilitate the replication of the cited findings, detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Neuroprotection Assays

1. Cell Viability Assessment (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Induce neurotoxicity using a relevant agent (e.g., Aβ peptide, MPP+, glutamate).

    • Treat cells with varying concentrations of the test compound (e.g., Biochanin A) for a specified duration.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

2. Cytotoxicity Assessment (LDH Assay)

  • Principle: Measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Protocol:

    • Culture neuronal cells and induce neurotoxicity as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate and NAD+.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The formation of NADH is measured by a coupled reaction that results in a color change, which is quantified by measuring absorbance at a specific wavelength (e.g., 490 nm)[8][9][10][11][12].

3. Apoptosis Detection (TUNEL Assay)

  • Principle: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

  • Protocol:

    • Culture neuronal cells on coverslips or in chamber slides and induce apoptosis.

    • Fix the cells with a crosslinking agent (e.g., paraformaldehyde).

    • Permeabilize the cells to allow entry of the labeling enzyme.

    • Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

    • If using indirectly labeled dUTPs, follow with a secondary detection step (e.g., fluorescently labeled anti-BrdU antibody).

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize and quantify the apoptotic cells using fluorescence microscopy[7][13][14][15][16].

4. Western Blot Analysis of Signaling Proteins

  • Principle: Detects and quantifies specific proteins in a cell lysate to assess the activation state of signaling pathways.

  • Protocol:

    • Lyse treated neuronal cells to extract total proteins.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, Nrf2, NF-κB).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system[17][18][19][20].

In Vivo Neuroprotection Model

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

  • Principle: A widely used animal model to mimic the effects of ischemic stroke in humans.

  • Experimental Workflow:

MCAO_Workflow Animal_Prep Animal Preparation (e.g., Rat, Mouse) Pretreatment Pre-treatment with Test Compound Animal_Prep->Pretreatment Anesthesia Anesthesia Pretreatment->Anesthesia MCAO_Surgery MCAO Surgery (Filament Insertion) Anesthesia->MCAO_Surgery Reperfusion Reperfusion (Filament Withdrawal) MCAO_Surgery->Reperfusion Neuro_Assess Neurological Assessment Reperfusion->Neuro_Assess Tissue_Harvest Tissue Harvesting and Analysis Neuro_Assess->Tissue_Harvest

Experimental workflow for the MCAO model of ischemic stroke.
  • Key Outcome Measures:

    • Infarct Volume: Typically measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.

    • Neurological Deficit Score: A graded scale to assess motor and sensory function.

    • Histological Analysis: Examination of neuronal damage and inflammation in specific brain regions.

    • Biochemical Assays: Measurement of oxidative stress markers (e.g., SOD, MDA) and inflammatory cytokines in brain tissue.

Conclusion

The available preclinical data strongly suggest that Biochanin A possesses significant neuroprotective properties, comparable to other well-studied natural compounds like Resveratrol, Curcumin, EGCG, and Genistein. Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis. This guide provides a foundational framework for researchers seeking to replicate and build upon these findings. Further head-to-head comparative studies are warranted to delineate the relative efficacy and specific applications of these promising neuroprotective agents.

References

Comparative Analysis of 7-O-Methylbiochanin A's Anticancer Effects: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the effects of 7-O-Methylbiochanin A across various cancer cell lines cannot be fully compiled at this time due to a notable scarcity of specific published research on this particular compound. The majority of available preclinical studies focus on its metabolic precursor, Biochanin A. This guide, therefore, presents a detailed comparative analysis of Biochanin A's effects on different cancer cell lines, serving as a foundational reference for researchers and drug development professionals. The data herein is intended to provide insights into the potential mechanisms of isoflavones in oncology, while highlighting the critical need for further investigation into the specific activities of this compound.

Data Presentation: A Comparative Overview of Biochanin A's Cytotoxicity

The inhibitory effects of Biochanin A on the proliferation of various cancer cell lines have been evaluated in several studies. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below. It is important to note that these values can vary depending on the experimental conditions, such as the duration of treatment.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Breast Cancer SK-BR-3~50-10072[1]
MCF-7Not specified24[2][3]
Lung Cancer A549Not specified48[4][5]
95DNot specified48[4][5]
Malignant Melanoma SK-Mel-28>1048 & 72

Note: The IC50 values for MCF-7, A549, and 95D cell lines were not explicitly provided in the referenced abstracts in micromolar concentrations but were described as dose-dependent. The IC50 for SK-Mel-28 was noted to be above 10 µM.

Key Anticancer Effects Across Different Cancer Cell Lines

Biochanin A has been shown to exert its anticancer effects through several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell migration and invasion (metastasis), and modulation of key signaling pathways.

Breast Cancer (SK-BR-3 and MCF-7 cell lines)

In HER-2-positive SK-BR-3 breast cancer cells, Biochanin A has been observed to inhibit cell viability in a dose-dependent manner.[1] Furthermore, it has been shown to suppress the activation of critical signaling pathways involved in cell growth and survival, such as the Akt and mTOR pathways.[1] In MCF-7 breast cancer cells, Biochanin A induces apoptosis through the mitochondrial pathway and by inhibiting the PI3K/Akt signaling pathway.[2][3]

Lung Cancer (A549 and 95D cell lines)

Studies on A549 and 95D lung cancer cells have demonstrated that Biochanin A can decrease cell viability and suppress colony formation in a time- and dose-dependent manner.[4][5] It was also found to induce S phase arrest in the cell cycle and promote apoptosis.[4][5]

Malignant Melanoma (SK-Mel-28 cell line)

In SK-Mel-28 human malignant melanoma cells, Biochanin A has been shown to significantly inhibit cell growth in a dose- and time-dependent fashion. It also induces apoptosis and inhibits cell migration and invasion. Mechanistically, these effects are associated with the upregulation of the NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the studies on Biochanin A.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Biochanin A (or this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow A Cancer Cell Lines (Breast, Lung, Melanoma, etc.) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Western Blot Analysis B->E F Data Analysis and Comparison C->F D->F E->F

A generalized workflow for studying the effects of this compound on cancer cells.

G cluster_0 PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax (Pro-apoptotic) AKT->Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Compound This compound Compound->PI3K Compound->AKT

Hypothesized inhibition of the PI3K/Akt pathway by this compound.

G cluster_0 MAPK Signaling Pathway Modulation Receptor Cell Surface Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Proliferation Cell Proliferation & Inflammation NFkB->Proliferation Compound This compound Compound->RAF Compound->MEK

Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

While the available data on Biochanin A provides a strong rationale for investigating the anticancer properties of its methylated derivative, this compound, there is a clear and urgent need for direct experimental evidence. Future research should focus on conducting comprehensive in vitro studies to determine the IC50 values, apoptotic rates, and cell cycle effects of this compound across a diverse panel of cancer cell lines. Furthermore, detailed molecular studies are required to elucidate its specific effects on key signaling pathways, such as PI3K/Akt and MAPK, and to compare its potency and mechanisms of action with those of Biochanin A and other relevant isoflavones. Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent in oncology.

References

Safety Operating Guide

Prudent Disposal of 7-O-Methylbiochanin A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Prior to disposal, it is imperative to handle 7-O-Methylbiochanin A with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • Segregate this waste from other waste streams to prevent accidental reactions.[1]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container must be in good condition, with no cracks or leaks.[1]

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used. Do not use chemical abbreviations.[1]

    • Keep the waste container securely closed except when adding waste.[1]

  • Solid Waste Disposal:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • Contaminated disposable items such as gloves, weighing paper, and absorbent pads should also be placed in this container.

  • Liquid Waste Disposal:

    • Collect all solutions containing this compound in a compatible, labeled hazardous waste container.

    • Do not pour solutions of this compound down the drain.[3][4] While some chemicals may be suitable for drain disposal with copious amounts of water, the lack of specific data for this compound necessitates this precaution.[5]

    • If the solvent is a flammable liquid, it should be collected in a container specifically designated for flammable waste.

  • Decontamination of Glassware:

    • Reusable glassware that has come into contact with this compound should be decontaminated.

    • Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining compound.

    • Collect this rinsate as hazardous waste.

    • After the initial solvent rinse, wash the glassware thoroughly with soap and water.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.

    • For small spills of solid material, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the used absorbent material into the hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Summary of Disposal Guidelines

Waste TypeDisposal ContainerKey Instructions
Solid this compound Labeled Hazardous Waste ContainerAvoid creating dust.
Solutions of this compound Labeled Hazardous Waste Container (solvent-compatible)Do not dispose down the drain.
Contaminated Labware (disposable) Labeled Hazardous Waste ContainerIncludes gloves, pipette tips, etc.
Contaminated Glassware (reusable) N/ADecontaminate with solvent; collect rinsate as hazardous waste.
Spill Debris Labeled Hazardous Waste ContainerUse appropriate absorbent material.

Logical Workflow for Disposal Decision-Making

DisposalWorkflow start Identify this compound Waste is_solid Is the waste solid or liquid? start->is_solid decon Decontaminate reusable glassware with solvent start->decon solid_waste Solid Waste (Pure compound, contaminated disposables) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) is_solid->liquid_waste Liquid containerize Place in a labeled, sealed hazardous waste container solid_waste->containerize liquid_waste->containerize store Store container in a designated waste area containerize->store collect_rinsate Collect rinsate as hazardous liquid waste decon->collect_rinsate collect_rinsate->containerize ehs_pickup Arrange for disposal via Environmental Health & Safety store->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 7-O-Methylbiochanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling of 7-O-Methylbiochanin A. Adherence to these protocols is essential for ensuring personal safety, maintaining a secure laboratory environment, and guaranteeing the integrity of your research.

Immediate Safety Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] Always wear the appropriate Personal Protective Equipment (PPE) as outlined in the table below.

Personal Protective Equipment (PPE)

The required PPE varies depending on the specific procedure being performed. The following table summarizes the recommended PPE for various operations involving this compound.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Handling Solid Compound Safety glasses with side shields.[1][2]Nitrile or neoprene gloves, lab coat.[1][2]Recommended if weighing outside a ventilated enclosure.[2]
Preparing Solutions Chemical splash goggles or a face shield.[2]Nitrile or neoprene gloves, chemically resistant lab coat or apron.[2]Required if not working in a fume hood or ventilated enclosure.[2]
Administering to Cell Cultures or Animals Safety glasses with side shields.[2]Nitrile or neoprene gloves, lab coat.[2]Not generally required if performed in a biological safety cabinet.[2]
Cleaning Spills Chemical splash goggles and face shield.[2]Heavy-duty nitrile or neoprene gloves, disposable coveralls.[2]A respirator with appropriate cartridges is necessary.[2][3]

General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working in the laboratory.[2][4]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound from receipt to experimental use is critical to minimize exposure risks.

Receiving and Inspection

Upon receipt, visually inspect the container for any signs of damage or leaks.[2] Always wear appropriate PPE (lab coat, gloves, and safety glasses) during this inspection.[2] Verify that the container is properly labeled with the chemical name, concentration, and hazard information.[2]

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] The storage container should be kept tightly closed.[3][5]

Preparation of Solutions

All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or another ventilated enclosure.[2] When weighing the solid compound, use an analytical balance with a draft shield.[2]

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Receiving and Inspection b Proper Storage a->b c Weighing in Fume Hood b->c d Solution Preparation c->d e Experimental Use d->e f Data Collection e->f g Waste Segregation f->g h Labeling Hazardous Waste g->h i Store for Disposal h->i

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should not be disposed of down the drain or in regular solid waste.[1]

Waste Identification and Segregation

Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it, such as pipette tips, contaminated wipes, and glassware.[1] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1] Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[1]

Waste Collection
  • Solid Waste : Collect pure this compound powder, contaminated lab materials (e.g., weighing paper, gloves), and any spill cleanup materials in the designated solid hazardous waste container.[1]

  • Liquid Waste : If this compound is in a solution, collect it in a designated liquid hazardous waste container.[1] Do not mix it with other incompatible waste streams.[1] Consult your institution's guidelines for the disposal of the specific solvent used.[1]

Spill & Emergency Procedures

In the event of a spill, contain it by covering it with an inert absorbent material like vermiculite (B1170534) or sand.[1] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1] Decontaminate the spill area with an appropriate solvent, checking for compatibility first, and then with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1] Report any spill to your laboratory supervisor and Environmental Health and Safety (EHS) department, regardless of the size.[1]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.